Benzyldimethylstearylammonium chloride
Description
Properties
IUPAC Name |
benzyl-dimethyl-octadecylazanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |
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InChI Key |
SFVFIFLLYFPGHH-UHFFFAOYSA-M | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
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Molecular Formula |
C27H50N.Cl, C27H50ClN | |
| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Related CAS |
37612-69-4 (Parent) | |
| Record name | Benzyldimethylstearylammonium chloride | |
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DSSTOX Substance ID |
DTXSID2025139 | |
| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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Molecular Weight |
424.1 g/mol | |
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Physical Description |
Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Boiling Point |
DECOMP @ 120 °C | |
| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |
| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |
| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |
CAS No. |
122-19-0 | |
| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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| Record name | Stearyldimethylbenzylammonium chloride | |
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| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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| Record name | Benzyldimethyl(octadecyl)ammonium chloride | |
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| Record name | STEARALKONIUM CHLORIDE | |
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| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Foundational & Exploratory
Benzyldimethylstearylammonium chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyldimethylstearylammonium Chloride
Abstract
This compound (CAS No. 122-19-0), also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic molecular structure, combining a hydrophilic quaternary ammonium head with a hydrophobic stearyl tail and a benzyl (B1604629) group, imparts a range of properties making it valuable across multiple industries, including personal care, textiles, and pharmaceuticals.[2][3] This document provides a comprehensive overview of its core chemical and physical properties, stability, reactivity, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a white to light yellow solid, crystalline powder, or viscous liquid with a mild odor.[4][5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[7]
General Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride | [5] |
| CAS Number | 122-19-0 | [1][5][7] |
| Molecular Formula | C₂₇H₅₀ClN | [5][7][8] |
| Molecular Weight | 424.15 g/mol | [7][8] |
| EC Number | 204-527-9 | [9][10] |
Physicochemical Data
Key physical and chemical properties are presented in the following table for easy reference.
| Property | Value | Reference |
| Physical State | Solid, crystalline powder, or thick/viscous liquid | [4][5][7] |
| Color | White, off-white, or light yellow | [4][5][7][9] |
| Odor | Mild | [4][5][6] |
| Melting Point | 57 °C / 230 °C (conflicting data) | [6] /[9] |
| Boiling Point | Decomposes at 120 °C | [5][9] |
| Density | >1.1 g/cm³ at 20°C (68°F) / 0.98 g/cm³ | [5] /[9][11] |
| LogP (Kow) | 3.23 | [5][9] |
| Purity | >98.0% | [7] |
Solubility Profile
The compound's solubility is dictated by its amphiphilic nature.[2] The charged quaternary ammonium group allows for interaction with polar solvents like water, while the long alkyl (stearyl) and benzyl groups provide nonpolar character.[2]
| Solvent | Solubility | Reference |
| Water | Soluble (4000 g/L at 20°C) / Insoluble (conflicting data) | [1][4][6] /[5] |
| Chloroform | Soluble / Slightly Soluble | [5] /[9] |
| Benzene | Soluble | [5] |
| Acetone | Soluble | [5] |
| Xylene | Soluble | [5] |
| DMSO | Slightly Soluble | [9] |
| Methanol | Slightly Soluble | [9] |
| Ethanol (B145695) (60-70%) | Suitable for dampening spills | [5] |
Stability and Reactivity
Stability
This compound is chemically stable under standard ambient conditions. It is resistant to acids, hard water, and inorganic salts.[1][4] However, it is not resistant to alkali.[1][4] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years and solutions in solvent at -80°C for up to 1 year.[11] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture.[9][10]
Reactivity and Hazardous Reactions
As a quaternary ammonium salt, this compound is incompatible with strong oxidizing agents and strong reducing agents.[9] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[5][9] Unlike primary, secondary, or tertiary ammonium cations, the charge on the quaternary ammonium cation is permanent and independent of the solution's pH.[6][9]
Caption: Reactivity profile of this compound.
Experimental Protocols
Synthesis Protocol
A common method for the synthesis of this compound involves the quaternization of dimethyl octadecylamine (B50001) with benzyl chloride.[4]
Methodology:
-
450 kg of dimethyl octadecylamine is charged into a reaction kettle.[4]
-
The reactant is heated to a temperature of 80-85°C.[4]
-
Under constant stirring, 180 kg of benzyl chloride is slowly added over a period of 1.5 to 2 hours.[4] The temperature is maintained at 80-90°C during this addition.[4]
-
After the addition is complete, the reaction temperature is increased to 100-105°C.[4]
-
The reaction is held at this temperature for several hours. Samples are taken periodically to measure the pH of a 1% aqueous solution.[4]
-
The reaction is considered complete when the pH value reaches 6-6.5.[4]
-
Finally, the mixture is cooled to 60°C, and the final product, this compound, is discharged.[4]
Caption: Workflow for the synthesis of this compound.
Biodegradability Assessment
While detailed protocols are not available in the cited literature, results from standard biodegradability tests have been reported. The compound showed 94% and 95% degradation in the SCAS method and the OECD Confirmatory test, respectively, but did not degrade within 10 days under the MITI test conditions.[9][12] An estimated Bioconcentration Factor (BCF) of 71 suggests a moderate potential for bioconcentration in aquatic organisms.[9][12]
Applications in Research and Drug Development
The properties of this compound make it a versatile agent for various applications.
-
Surfactant and Emulsifier: As a cationic surfactant, it is used in emulsion polymerization processes and as an emulsifier for pesticides.[3][5] In drug formulation, similar quaternary ammonium compounds can be used as excipients to improve the solubility and stability of active pharmaceutical ingredients (APIs).
-
Preservative and Biocide: It exhibits potent bactericidal and algicidal properties, making it an effective preservative.[1] This is valuable for preventing microbial contamination in topical formulations and other products.[4]
-
Conditioning and Anti-Static Agent: In personal care and hair care formulations, its cationic nature allows it to bind to negatively charged surfaces of hair and skin, providing conditioning, softening, and anti-static effects.[1][3][4]
-
Corrosion Inhibition: Research has explored its use as an efficient corrosion inhibitor for steel in acidic solutions.[8]
Caption: Functional properties and applications derived from its surfactant nature.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[9][10] It is also very toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and suitable protective clothing.[5][9][10]
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[9][13] Wash hands thoroughly after handling.[10]
-
Spill Response: For small spills, dampen the solid material with 60-70% ethanol, transfer to a suitable container, and wash the contaminated area with ethanol followed by soap and water.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][13] If swallowed, rinse mouth and seek immediate medical help.[9][13] If inhaled, move to fresh air.[9][13]
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 122-19-0 [chemicalbook.com]
- 5. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. labproinc.com [labproinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Benzyldimethylstearylammonium Chloride (CAS 122-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDMSAC), also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) compound with the CAS number 122-19-0. It is a cationic surfactant widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications.[1][2] Its molecular structure, featuring a long hydrophobic stearyl chain, a hydrophilic quaternary ammonium headgroup, and a benzyl (B1604629) group, imparts a unique combination of surface-active, antimicrobial, and conditioning properties. This guide provides a comprehensive technical overview of BDMSAC, focusing on its physicochemical properties, biological activities, and relevant experimental methodologies.
Physicochemical Properties
BDMSAC is typically a white to light yellow solid, powder, or viscous liquid, depending on its purity.[3] It is soluble in water and various organic solvents such as ethanol, chloroform, benzene, and acetone.[4] As a cationic surfactant, it effectively reduces surface tension. The pH of a 1% aqueous solution typically ranges from 5 to 8.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 122-19-0 | [3][6] |
| Molecular Formula | C27H50ClN | [5][6] |
| Molecular Weight | 424.15 g/mol | [5][6] |
| Appearance | White to light yellow solid, powder, or viscous liquid | [3] |
| Solubility | Soluble in water, ethanol, chloroform, benzene, acetone | [4] |
| pH (1% aqueous solution) | 5 - 8 | [5] |
| Melting Point | Approximately 230°C (literature value) | [7] |
| Boiling Point | Decomposes at 120°C (literature value) | [4][7] |
Mechanism of Action
The primary mechanism of action for this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[8] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the long hydrophobic stearyl tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4]
At sub-inhibitory concentrations, it can induce morphological changes in bacteria, such as filamentation in Escherichia coli.[9]
Biological Activities and Applications in Drug Development
This compound exhibits a broad spectrum of biological activities, making it a valuable compound in drug development and formulation.
Antimicrobial Activity
BDMSAC is an effective biocide against a wide range of bacteria and fungi.[8] Its antimicrobial efficacy makes it suitable for use as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.[1]
Table 2: Antimicrobial Activity of Related Quaternary Ammonium Compounds
| Microorganism | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Alkyldimethylbenzylammonium chloride (ADBAC) | 0.4 - 1.8 | [6][7][10] |
| Escherichia coli | Alkyldimethylbenzylammonium chloride (ADBAC) | ≤16 | [11] |
| Candida albicans | C16(DAPACl)2 (a dicephalic cationic surfactant) | 16 | [12] |
Cytotoxicity
As a membrane-active agent, this compound can exhibit cytotoxicity, particularly at higher concentrations. This is a critical consideration in its application in drug formulations and personal care products. The mode of cell death induced can be dose-dependent, with necrosis occurring at high concentrations and apoptosis at lower concentrations.[13]
Table 3: Toxicological Data for this compound
| Test | Species | Result | Reference(s) |
| Acute Oral LD50 | Rat | 0.5 - 1.25 g/kg (25% aqueous solution) | [8] |
| Acute Oral LD50 | Mouse | 0.760 g/kg | [14] |
| Skin Irritation | Human | Can cause irritation, especially in individuals with sensitive skin | [15] |
Note: Specific IC50 values for this compound on human cell lines were not found in the provided search results. The data indicates a moderate hazard, with concerns for skin irritation and potential for inflammatory responses at high doses.[15]
Skin Permeation Enhancement
Cationic surfactants like this compound can act as skin permeation enhancers, facilitating the transdermal delivery of drugs.[11] The mechanism is believed to involve the disruption of the stratum corneum's lipid barrier, thereby increasing the permeability of the skin to co-administered therapeutic agents. This effect is attributed to the interaction of the surfactant with intercellular keratin (B1170402) and the swelling of the stratum corneum.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol:
-
Cell Seeding: Seed human cell lines (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell is a common apparatus used to study the permeation of substances through skin.
Protocol:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a formulation containing the drug and this compound as a permeation enhancer to the surface of the skin in the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C or 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh receptor fluid.
-
Quantification: Analyze the concentration of the permeated drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio (the ratio of flux with the enhancer to the flux without the enhancer).
Visualizations
Proposed Antimicrobial Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound disrupts a bacterial cell membrane.
References
- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 9. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics | MDPI [mdpi.com]
- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 15. russellorganics.com [russellorganics.com]
An In-depth Technical Guide to Benzyldimethylstearylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in industrial, cosmetic, and pharmaceutical fields. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head and a long hydrophobic stearyl tail, allows it to effectively reduce surface tension and exhibit potent antimicrobial properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and mechanism of action, with a focus on experimental protocols and data presentation for research and development applications.
Molecular Structure and Identification
This compound is characterized by a central nitrogen atom covalently bonded to two methyl groups, a benzyl (B1604629) group, and a long-chain stearyl (octadecyl) group. The positive charge on the nitrogen atom is balanced by a chloride anion.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride[1] |
| Chemical Formula | C27H50ClN[1] |
| Molecular Weight | 424.15 g/mol [1] |
| CAS Number | 122-19-0[1] |
| Synonyms | Stearalkonium chloride, Stearyldimethylbenzylammonium chloride, Octadecyldimethylbenzylammonium chloride[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation and application in various products.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder or light yellow sticky paste | [1][2] |
| Melting Point | 54-56 °C | [2] |
| Solubility | Soluble in water, chloroform, benzene, acetone, and xylene | [2][[“]] |
| Water Solubility | 4000 g/L (20 °C) | [2] |
| logP (Octanol-Water Partition Coefficient) | 3.23 | [1] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the quaternization of dimethyl octadecylamine (B50001) with benzyl chloride.
Materials:
-
Dimethyl octadecylamine
-
Benzyl chloride
-
Reaction kettle with stirrer and heating capabilities
Procedure: [2]
-
Charge 450 kg of dimethyl octadecylamine into the reaction kettle.
-
Heat the reactant to 80-85 °C with stirring.
-
Slowly add 180 kg of benzyl chloride to the reaction mixture over a period of 1.5-2 hours, maintaining the temperature at 80-90 °C.
-
After the addition is complete, increase the temperature to 100-105 °C.
-
Maintain the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.
-
The reaction is considered complete when the pH of the 1% aqueous solution reaches 6-6.5.
-
Cool the reaction mixture to 60 °C and discharge the product.
Caption: Workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution Method): [4][5][6]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the sterile broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37 °C for 16-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular production of reactive oxygen species in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark at 37 °C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Caspase-3 Activation Assay
Objective: To determine the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AFC)
-
Microplate reader
Procedure: [11][12][13][14][15][16]
-
Seed and treat cells with this compound as described for the ROS assay.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
An increase in the signal indicates an increase in caspase-3 activity.
Mechanism of Action
This compound, like other quaternary ammonium compounds, primarily exerts its antimicrobial effect through the disruption of microbial cell membranes.[6][14] The positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to its disorganization and increased permeability. This disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.
In eukaryotic cells, at lower concentrations, this membrane disruption can trigger a programmed cell death pathway known as apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the caspase cascade, with caspase-3 being a key executioner. At higher concentrations, the extensive membrane damage can lead to rapid cell lysis and necrosis.
References
- 1. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. antbioinc.com [antbioinc.com]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. abcam.cn [abcam.cn]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. mpbio.com [mpbio.com]
Benzyldimethylstearylammonium chloride physical properties
An In-depth Technical Guide on the Physical Properties of Benzyldimethylstearylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 122-19-0), a quaternary ammonium (B1175870) cationic surfactant.[1][2][3][4] Also known as stearalkonium chloride, this compound is utilized in various applications, including as a conditioning agent in personal care products, an antistatic agent, a surfactant, and a biocide.[1][5][6] Its utility is derived from its amphiphilic molecular structure, which dictates its behavior in solution and at interfaces.
This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides logical diagrams to illustrate its structure-function relationship and common experimental workflows.
Core Physical and Chemical Properties
The physical properties of this compound are compiled from various technical and safety data sheets. It is important to note that some reported values show discrepancies, which may be attributed to different experimental conditions, measurement techniques, or sample purity.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride | [2] |
| Synonyms | Stearalkonium Chloride, Octadecyldimethylbenzylammonium chloride | [1][7][8] |
| CAS Number | 122-19-0 | [1][2][7][9] |
| Molecular Formula | C₂₇H₅₀ClN | [2][3][7][10][11] |
| Molecular Weight | 424.15 g/mol | [3][10][11] |
| Appearance | White to off-white crystalline powder; light yellow sticky paste; colorless to pale yellow liquid; white solid or thick liquid with a mild odor. | [1][2][5][7][9] |
| Melting Point | 57 °C | [7] |
| 230 °C (literature value, may be decomposition) | [9] | |
| Boiling Point | Decomposes at 120 °C | [2][9] |
| 100 °C | [7] | |
| Density | > 1.1 g/cm³ at 20 °C (68 °F) | [2] |
| 0.90 g/cm³ at 60 °C | [7] | |
| 0.98 g/cm³ | [12] | |
| Solubility | Water: Soluble[1][5]; ≥7.84 mg/mL (with ultrasonic assistance)[11]. Conflicting reports state it is insoluble[1][7] or has low solubility (< 1 mg/mL at 21°C)[2]. | |
| Organic Solvents: Soluble in acetone, chloroform, benzene, xylene[2], Dimethyl Sulfoxide (B87167) (DMSO; ≥38.05 mg/mL)[11], and Ethanol (EtOH; ≥72.4 mg/mL)[11]. | ||
| Partition Coefficient | log Kow = 3.23 | [2] |
| XLogP3 = 5.5 (computationally derived) | [7] | |
| Hygroscopicity | Reported to be hygroscopic. | [10] |
Experimental Protocols
Detailed experimental protocols for this compound are not always published. However, standard methodologies for surfactant characterization are applicable.
Determination of Solubility
Solubility is a critical parameter for formulation development. The following protocols are based on methods provided for research-grade compounds.[3]
Objective: To determine the solubility of this compound in various solvent systems relevant to drug development.
Materials:
-
This compound
-
Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline, Corn Oil
-
Vials, magnetic stirrer, vortex mixer, heating block/sonicator (optional)
Protocol 1: Aqueous/Co-solvent System
-
Prepare a stock solution by dissolving a known mass of the compound in DMSO to create a 10% solution.
-
In a separate vial, prepare the co-solvent vehicle by mixing PEG300 (40%), Tween-80 (5%), and Saline (45%).
-
Slowly add the DMSO stock solution to the co-solvent vehicle while stirring or vortexing.
-
Observe for precipitation or phase separation.
-
If the solution remains clear, the compound is soluble at that concentration (e.g., ≥ 2.08 mg/mL).[3]
-
If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3] Note any temperature dependence.
Protocol 2: Oil-based System
-
Prepare a 10% stock solution in DMSO as described above.
-
Add the stock solution to Corn Oil (90%) dropwise while mixing thoroughly.
-
Observe for clarity to determine solubility (e.g., ≥ 2.08 mg/mL).[3]
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[13][14] It is a fundamental property indicating the surfactant's efficiency. While a specific CMC value for this compound was not found in the searched literature, it can be determined experimentally using methods like tensiometry or conductometry.[15][16]
Objective: To determine the CMC of this compound in an aqueous solution using surface tension measurements.
Principle: Below the CMC, adding more surfactant causes a sharp decrease in the solution's surface tension. Above the CMC, additional surfactant molecules form micelles, and the surface tension remains relatively constant.[13] The CMC is the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.
Materials:
-
This compound
-
High-purity water
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
Precision balance and volumetric flasks
Protocol:
-
Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Ensure temperature is constant throughout the experiment.
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Identify the concentration at which the plot shows a distinct break or change in slope. This point corresponds to the CMC.
Visualizations: Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual and methodological aspects of this compound.
References
- 1. This compound | 122-19-0 [chemicalbook.com]
- 2. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 122-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. labproinc.com [labproinc.com]
- 11. apexbt.com [apexbt.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
An In-depth Technical Guide on the Solubility of Benzyldimethylstearylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) compound, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
This compound, also known as stearalkonium chloride, is a cationic surfactant with a molecular structure that includes a hydrophilic quaternary ammonium head group and a long hydrophobic stearyl tail. This amphiphilic nature governs its solubility in different media. While it is readily soluble in water, its solubility in organic solvents is crucial for a variety of applications, including as a phase transfer catalyst, in the formulation of personal care products, and as an antimicrobial agent in non-aqueous systems.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that comprehensive quantitative data in the public domain is limited, and the values presented here are compiled from various scientific sources.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Methanol | Protic | 73.81 g/L | 20 |
| Ethanol | Protic | 109.2 g/L | 20 |
| Isopropyl Alcohol | Protic | Soluble | Not Specified |
| Chloroform | Aprotic | Soluble (Slightly) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble (Slightly) | Not Specified |
| Acetone | Aprotic | Soluble | Not Specified |
| Benzene | Aprotic | Soluble | Not Specified |
| Xylene | Aprotic | Soluble | Not Specified |
Note: "Soluble" indicates that the source stated solubility without providing specific quantitative values. "Slightly soluble" indicates a lower degree of solubility as noted in the source material.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in characterizing the physicochemical properties of a compound. The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials for gravimetric analysis
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology: Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The agitation time should be sufficient to allow for complete dissolution and equilibration, which can be confirmed by taking measurements at different time points until a constant concentration is observed.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the flask containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved solute.
-
Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC), dilute the filtered solution to a known concentration within the linear range of the instrument and quantify the amount of dissolved solute against a calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot.
Visualizations
The following diagrams illustrate a typical experimental workflow for solubility determination and the logical relationships governing the solubility of this compound in organic solvents.
Benzyldimethylstearylammonium Chloride: A Technical Guide to Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound also widely known as Stearalkonium Chloride, is a cationic surfactant with a broad spectrum of applications, ranging from an antistatic agent in cosmetics and hair care products to a component in industrial cleaners and emulsion polymerization processes.[1][2][3] Its efficacy in these formulations is intrinsically linked to its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter for optimizing formulations and understanding the compound's activity.
This technical guide provides an in-depth overview of the critical micelle concentration of this compound, its significance, and the experimental protocols for its determination.
Understanding Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles.[4][5] Below the CMC, surfactant molecules primarily exist as monomers. As the concentration increases, these monomers adsorb at the interfaces, such as the air-water interface, leading to a decrease in surface tension.[6][7]
Once the interface is saturated, any further increase in surfactant concentration leads to the formation of micelles in the bulk of the solution.[5][8] This process is a spontaneous and thermodynamically favorable self-assembly driven by the hydrophobic effect. The hydrophobic stearyl tails of BDSAC molecules cluster together to minimize their contact with water, while the hydrophilic benzyl-dimethylammonium head groups remain exposed to the aqueous environment.
The formation of micelles is accompanied by abrupt changes in several physicochemical properties of the solution, which forms the basis for the experimental determination of the CMC.[9] These properties include surface tension, conductivity, turbidity, and the solubilization of hydrophobic probes.[4][6]
Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Synonyms | Stearalkonium chloride, Benzyldimethyloctadecylammonium chloride | [2][10] |
| CAS Number | 122-19-0 | [1][10] |
| Molecular Formula | C₂₇H₅₀ClN | [10] |
| Molecular Weight | 424.1 g/mol | [10] |
| Appearance | White solid or thick liquid with a mild odor. | [1][10] |
| Solubility | Soluble in water. | [1] |
| Type | Cationic Surfactant | [11][12] |
Experimental Determination of Critical Micelle Concentration
The CMC of this compound is an experimentally determined value that can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other substances in the solution.[4][13] Several techniques can be employed for its measurement.
Tensiometry
This is one of the most common and direct methods for determining the CMC of surfactants.[6][14] It involves measuring the surface tension of the surfactant solution at various concentrations.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of BDSAC in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[8]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the BDSAC concentration. The plot will typically show two linear regions.[7] The CMC is determined from the intersection of the two lines.[8]
Caption: Workflow for CMC determination using tensiometry.
Conductivity Measurement
This method is suitable for ionic surfactants like BDSAC.[14] It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.
Experimental Protocol:
-
Solution Preparation: Similar to tensiometry, prepare a series of BDSAC solutions of varying concentrations.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a conductivity meter.
-
Data Analysis: Plot the conductivity against the surfactant concentration. Two lines with different slopes will be observed.[4][5] The concentration at which the slope changes corresponds to the CMC.[6]
References
- 1. This compound | 122-19-0 [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Stearalkonium Chloride, CAS No. 112-02-7 | Niran Chemical [niranchemical.com]
- 4. justagriculture.in [justagriculture.in]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Benzyldimethylstearylammonium Chloride: A Technical Guide to its Surfactant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) salt, as a cationic surfactant. This document provides a detailed overview of its physicochemical properties, its behavior at interfaces, and its interaction with lipid bilayers, which is crucial for its applications in drug development and other scientific fields.
Core Surfactant Properties and Mechanism of Action
This compound, also known as stearalkonium chloride, is an amphiphilic molecule consisting of a positively charged quaternary ammonium head group and a long hydrophobic stearyl (C18) tail.[1][2][3] This structure dictates its behavior as a cationic surfactant. In aqueous solutions, the hydrophobic tails avoid contact with water, while the hydrophilic heads are solvated. This leads to the spontaneous self-assembly of BDSAC molecules into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[4]
The primary mechanism of action as a surfactant involves the reduction of surface tension at the air-water interface and interfacial tension between immiscible phases (e.g., oil and water). The amphiphilic molecules orient themselves at these interfaces, with the hydrophobic tails extending into the non-polar phase (air or oil) and the hydrophilic heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension.
As a cationic surfactant, the positively charged head group of BDSAC plays a significant role in its interaction with negatively charged surfaces, such as biological membranes.[3] This electrostatic attraction, combined with the hydrophobic interaction of the long alkyl chain with the lipid core of the membrane, leads to the disruption of the membrane's integrity. This is the basis for its antimicrobial and biocidal properties.[5][6]
Quantitative Surfactant Properties
| Property | Value (for C16 homologue) | Units | Conditions |
| Critical Micelle Concentration (CMC) | ~1 x 10-4 | mol/L | Aqueous solution, 25 °C |
| Surface Tension at CMC | ~35 | mN/m | Aqueous solution, 25 °C |
Note: The provided values are for benzyldimethylhexadecylammonium chloride (C16) and serve as an estimate for this compound (C18). The actual CMC for the C18 homologue is expected to be lower.
Experimental Protocols
The determination of the Critical Micelle Concentration is fundamental to characterizing a surfactant. Two common methods are detailed below.
Determination of CMC by Conductivity Measurement
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot indicates the CMC.[7][8]
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water. The concentration range should span the expected CMC.
-
Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature (e.g., 25 °C).
-
Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is determined to be the CMC.[9]
Determination of CMC by Surface Tension Measurement (Du Noüy Ring Method)
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases, up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.[7][10]
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of this compound are prepared in a range of concentrations below and above the anticipated CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer with a Du Noüy ring at a controlled temperature. The ring is submerged in the solution and then slowly pulled through the surface. The force required to detach the ring from the surface is proportional to the surface tension.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show a sharp break point, which corresponds to the CMC.
Visualizing the Mechanism of Action
Micelle Formation
In an aqueous environment, above the critical micelle concentration, individual this compound monomers self-assemble into spherical micelles to minimize the unfavorable interactions between their hydrophobic tails and water. The hydrophobic stearyl chains form the core of the micelle, while the hydrophilic quaternary ammonium head groups are exposed to the aqueous solvent.
Caption: Self-assembly of BDSAC monomers into a micelle in an aqueous solution.
Interaction with a Lipid Bilayer
The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The positively charged head group of the surfactant is electrostatically attracted to the negatively charged components of the bacterial membrane. The long hydrophobic tail then inserts into the lipid bilayer, disrupting the membrane's structure and integrity, leading to leakage of cellular contents and cell death.[5]
Caption: Proposed mechanism of BDSAC interaction with a lipid bilayer.
References
- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. russellorganics.com [russellorganics.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. justagriculture.in [justagriculture.in]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. tegewa.de [tegewa.de]
Benzyldimethylstearylammonium Chloride: An In-Depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound used in various industrial and consumer products. This document synthesizes available data on its environmental persistence, degradation pathways, and ecotoxicological effects to support environmental risk assessments and inform sustainable product development.
Executive Summary
This compound (CAS No. 122-19-0), also known as stearalkonium chloride, is a cationic surfactant. Its production and use can lead to its release into the environment, primarily through wastewater streams[1]. Due to its chemical properties, BDSAC is not expected to be volatile, nor is it susceptible to hydrolysis or direct photolysis in the environment[1]. The primary mechanisms governing its environmental fate are biodegradation and sorption to soil and sediment. While some studies indicate resistance to degradation under certain conditions, others demonstrate high levels of biodegradation in activated sludge systems[2]. As a cationic compound, BDSAC strongly adsorbs to negatively charged particles in soil and sediment, leading to its classification as immobile[2]. This strong adsorption significantly reduces its bioavailability in the aquatic environment. BDSAC is classified as very toxic to aquatic life; however, its environmental risk is mitigated by its potential for biodegradation and low bioavailability in the water column[3][4][5].
Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is largely determined by its physicochemical properties. For BDSAC, these properties dictate its partitioning between air, water, soil, and sediment.
Table 1: Physicochemical and Environmental Partitioning Properties of this compound
| Property | Value | Implication for Environmental Fate | Reference |
| Molecular Formula | C₂₇H₅₀ClN | - | [1] |
| Molecular Weight | 424.15 g/mol | - | [4] |
| Vapor Pressure | 1.2 x 10⁻¹³ mm Hg (estimated) | Exists in the particulate phase in the atmosphere; low potential for long-range atmospheric transport. | [1] |
| Log Kow | 3.23 | Indicates a potential for bioaccumulation. | [2] |
| Water Solubility | 20.8 mg/L at 20°C | Low to moderate solubility. | [5] |
| Soil Adsorption Coefficient (Koc) | 3 x 10⁷ (estimated) | Expected to be immobile in soil. | [2] |
| Bioconcentration Factor (BCF) | 71 (estimated) | Moderate potential for bioconcentration in aquatic organisms. | [2] |
Due to its low vapor pressure, BDSAC is expected to exist predominantly in the particulate phase in the atmosphere and be removed via wet and dry deposition[1]. Once in the aquatic environment, its high Koc value indicates strong partitioning to suspended solids and sediment. A model of its environmental distribution following release to water predicts that over 95% of the substance will be found in the sediment.
Environmental Degradation
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.
Abiotic Degradation
-
Hydrolysis: BDSAC lacks hydrolyzable functional groups and is not expected to undergo hydrolysis in the environment[1].
-
Photolysis: This compound does not absorb light in the environmental UV spectrum (>290 nm) and is therefore not expected to undergo direct photolysis[1].
Biotic Degradation
The biodegradation of BDSAC is a key factor in its environmental removal. However, studies have shown variable results depending on the test conditions and the microbial populations present.
Table 2: Summary of Biodegradation Studies for this compound
| Test Method | Test Duration | Result | Conclusion | Reference |
| MITI Test | 10 days | 0% degradation | Not readily biodegradable under these conditions. | [2] |
| SCAS Method | - | 94% degradation | Readily biodegradable in activated sludge. | [2] |
| OECD Confirmatory Test | - | 95% degradation | Readily biodegradable in activated sludge. | [2] |
The discrepancy in these results suggests that the acclimation of microorganisms is a critical factor for the biodegradation of BDSAC. In environments with adapted microbial communities, such as wastewater treatment plants, high removal rates can be expected.
Biodegradation Pathway
Studies on closely related benzyldimethylalkylammonium chlorides (BACs) have elucidated a probable biodegradation pathway. A key organism capable of degrading these compounds is Aeromonas hydrophila, which has been isolated from polluted soil[6][7]. The proposed pathway involves the initial cleavage of the alkyl chain from the nitrogen atom.
The degradation proceeds as follows:
-
C-N Bond Cleavage: The initial step is the cleavage of the C-alkyl-N bond, releasing the long alkyl chain and forming benzyldimethylamine[6][7].
-
Demethylation: Subsequent demethylation reactions lead to the formation of benzylmethylamine and then benzylamine[6][7].
-
Deamination and Oxidation: Benzylamine undergoes deamination to form benzaldehyde, which is then rapidly oxidized to benzoic acid[6][7].
-
Ring Cleavage: Benzoic acid is further degraded through the cleavage of the aromatic ring[6].
Ecotoxicity
This compound is classified as very toxic to aquatic life with long-lasting effects[4][5]. As a cationic surfactant, its toxicity is driven by its interaction with the negatively charged cell membranes of organisms.
Table 3: Aquatic Ecotoxicity of Alkyldimethylbenzylammonium Chlorides (ADBACs)
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fathead Minnow (Pimephales promelas) | LC₅₀ | 96 hours | 0.28 | [3][8] |
| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 96 hours | 0.28 - 1.4 | [3] |
| Sheepshead Minnow (Cyprinodon variegatus) | LC₅₀ | 96 hours | 0.86 | [3] |
| Water Flea (Daphnia magna) | EC₅₀ | 48 hours | Not specified, but invertebrates are the most sensitive group. | [3] |
| Green Algae | EC₅₀ | 72-96 hours | Not specified | [3] |
Note: Data is for the ADBAC category, which includes this compound. This "read-across" approach is used for structurally similar chemicals.
The high toxicity to aquatic organisms is a key concern. However, the strong sorption of BDSAC to sediment and suspended solids significantly reduces its concentration in the water column, thereby lowering the exposure and risk to pelagic organisms.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in this guide.
Ready Biodegradability - OECD 301B (CO₂ Evolution Test)
Objective: To determine the ready biodegradability of BDSAC by aerobic microorganisms.
Methodology:
-
Test System: A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms from activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) and aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide (B78521).
-
Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.
-
Pass Level: A substance is considered readily biodegradable if it reaches >60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.
Inherent Biodegradability - Modified SCAS Test (OECD 302A)
Objective: To assess the inherent, ultimate biodegradability of BDSAC under conditions of prolonged exposure to a high concentration of microorganisms.
Methodology:
-
Test System: An aeration unit is filled with activated sludge from a sewage treatment plant.
-
Fill and Draw Procedure: The test substance and settled domestic sewage are added to the unit, and the mixture is aerated for 23 hours. The aeration is then stopped, the sludge is allowed to settle, and the supernatant is removed. This cycle is repeated daily.
-
Sampling and Analysis: The dissolved organic carbon (DOC) content of the supernatant is measured periodically.
-
Calculation: The percentage of biodegradation is determined by the reduction in DOC over time.
Biodegradation Pathway Analysis using Aeromonas hydrophila
Objective: To identify the metabolites produced during the biodegradation of a benzyldimethylalkylammonium chloride by Aeromonas hydrophila.
Methodology:
-
Isolation and Culture: Aeromonas hydrophila is isolated from a contaminated site (e.g., polluted soil or activated sludge) and grown in a minimal salts medium.
-
Batch Experiment: The bacterium is grown in a batch culture with the test compound as the sole source of carbon and energy.
-
Sampling: Aliquots of the culture medium are collected at various time points.
-
Metabolite Extraction: The samples are centrifuged to remove bacterial cells, and the supernatant is extracted with an appropriate organic solvent to isolate the parent compound and its metabolites.
-
Analytical Chemistry: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the degradation products.
Logical Workflow of Environmental Fate
The following diagram illustrates the key processes involved in the environmental fate of this compound following its release.
Conclusion
This compound is a chemical with high aquatic toxicity. However, its environmental risk is substantially mitigated by its strong tendency to partition to sediment and its potential for rapid biodegradation in adapted microbial communities. The primary environmental compartments of concern are sediments, where it may persist for longer periods. Understanding the conditions that favor its biodegradation is crucial for managing its potential environmental impact. This guide provides the foundational knowledge for researchers and professionals to consider the environmental profile of BDSAC in their work.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. This compound | 122-19-0 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 122-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
A Technical Guide to the Safe Handling of Benzyldimethylstearylammonium Chloride
This document provides a comprehensive technical overview of the safety and handling protocols for Benzyldimethylstearylammonium Chloride (CAS No. 122-19-0). It is intended for researchers, scientists, and professionals in drug development who may handle this substance. The guide consolidates critical data on hazards, personal protection, emergency procedures, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. It is harmful if swallowed and causes serious eye damage.[1][2] It is also recognized as being very toxic to aquatic life, with long-lasting effects.[1]
Table 1: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][3][4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3][4] |
| The signal word associated with these hazards is Danger .[1][2][3] |
Table 2: Key Precautionary Statements (P-Statements)
| Code | Precaution |
| P264 | Wash hands and skin thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[3][4] |
| P273 | Avoid release to the environment.[1][3][4] |
| P280 | Wear protective gloves, protective clothing, and eye/face protection.[1][3][4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |
| P310 | Immediately call a POISON CENTER or doctor.[1] |
| P391 | Collect spillage.[1][3][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3][4] |
NFPA 704 Rating: This rating system from the National Fire Protection Association provides a quick assessment of chemical hazards.
-
Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[3]
-
Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[5]
-
Instability/Reactivity (Yellow): 0 - Materials that are normally stable, even under fire conditions.[5]
Physical and Chemical Properties
Understanding the physical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Data
| Property | Value |
| Physical State | Solid[3] |
| Color | White to Off-White[3] |
| Melting Point | 230°C (lit.)[3] |
| Boiling Point | 120°C (lit.)[3] |
| Water Solubility | 4000 g/L (at 20°C)[6] |
| LogP | 3.89 (at 20°C)[6] |
| Molecular Formula | C27H50ClN[3][6] |
| Molecular Weight | 424.15 g/mol [2][6] |
Toxicological and Ecological Information
This substance is moderately toxic if ingested and poses a significant risk of serious eye damage upon contact.[1][6]
Table 4: Acute Toxicity Data
| Test | Route | Species | Value |
| LD50 | Oral | Rat | 1250 mg/kg[1][7] |
| LD50 | Oral | Mouse | 760 mg/kg[1] |
| LD50 | Intraperitoneal | - | Poison by this route[6] |
Ecological Data:
-
Bioaccumulation: The substance has a moderate potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 71.[3][4]
-
Mobility in Soil: It is expected to be immobile in soil based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 3x10^7.[3][4]
Detailed, step-by-step experimental protocols for the cited toxicity and ecological studies are not available in the source safety data sheets. However, the methodologies are standardized tests:
-
LD50 (Lethal Dose, 50%): This is a standard measure of acute toxicity. The protocol involves administering escalating doses of the substance to a group of test animals (e.g., rats, mice) to determine the dose at which 50% of the population dies within a specified timeframe. The results are typically expressed in milligrams of substance per kilogram of body weight.
-
BCF (Bioconcentration Factor): This value is determined by exposing aquatic organisms (usually fish) to the chemical in a controlled environment and measuring the concentration of the chemical in the organism's tissues compared to its concentration in the water. It indicates how much the chemical is likely to build up in an organism.
-
Koc (Soil Organic Carbon-Water Partitioning Coefficient): This value, often estimated using structure-activity relationship (SAR) models, predicts how a chemical will partition between soil organic matter and water. A high Koc value suggests the substance will bind tightly to soil and not move readily into groundwater.[3][4]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and risk.
-
Engineering Controls: Handle in a well-ventilated place, preferably with local exhaust ventilation to prevent the dispersion of dust.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[8][9]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[2][10] Avoid the formation of dust and aerosols.[10] Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[3] Use non-sparking tools to prevent fire from electrostatic discharge.[10]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4][10] Keep away from incompatible materials such as strong oxidizers and reducing agents.[3][8] Store apart from foodstuff containers.[3][4] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[11]
Table 5: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles with side-shields or a face shield.[3][10][12] |
| Skin | Wear chemical-impermeable gloves and protective, impervious clothing.[3][10][12] |
| Respiratory | If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate filter.[3][10] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Caption: Logical workflow for first aid response to various exposure routes.
-
Inhalation: Move the victim to fresh air.[3][10] If breathing is difficult, administer oxygen.[3][10] If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[3][10] Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[3][10] Wash the affected area with soap and plenty of water.[3][10] Consult a doctor.[3][10]
-
Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if possible.[1][3][10] Seek immediate medical help.[1][3]
-
Ingestion: Rinse the mouth with water.[3][10] Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[10] Call a doctor or Poison Control Center immediately.[3][10]
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3]
Caption: Step-by-step workflow for handling an accidental chemical spill.
The cleanup procedure involves preventing further leakage and avoiding entry into drains.[3] For solid spills, dampen the material with 60-70% ethanol before transferring it to a suitable container for disposal.[13] Use spark-proof tools and explosion-proof equipment.[3] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Fire-Fighting and Disposal
-
Fire-Fighting: This material is not considered flammable.[5] In case of a fire involving this chemical, use a dry chemical, carbon dioxide, or Halon extinguisher.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][10] Toxic fumes of nitrogen oxides and hydrochloric acid may form in a fire.[3]
-
Disposal: The material and its container must be disposed of as hazardous waste.[1] This should be done by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][10] Do not allow the product to enter drains or sewer systems.[10] Contaminated packaging should be triply rinsed and offered for recycling or disposed of according to official regulations.[10]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 122-19-0 [chemicalbook.com]
- 6. This compound | CAS#:122-19-0 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fr.cpachem.com [fr.cpachem.com]
A Technical Guide to the Spectral Analysis of Benzyldimethylstearylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for Benzyldimethylstearylammonium chloride (also known as stearalkonium chloride), a quaternary ammonium (B1175870) salt with wide applications as a surfactant, antistatic agent, and antimicrobial. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes a key experimental workflow.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shift Assignments for this compound.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.4-7.6 | Multiplet | Aromatic protons (C₆H₅) |
| ~4.8 | Singlet | Benzyl (B1604629) protons (-CH₂-Ph) |
| ~3.3 | Multiplet | Methylene protons alpha to nitrogen (-N⁺-CH₂-C₁₇H₃₅) |
| ~3.1 | Singlet | Methyl protons on nitrogen (-N⁺-(CH₃)₂) |
| ~1.7 | Multiplet | Methylene protons beta to nitrogen (-CH₂-C₁₆H₃₃) |
| ~1.2-1.4 | Broad Singlet | Methylene protons of the stearyl chain (-(CH₂)₁₅-) |
| ~0.9 | Triplet | Terminal methyl protons of the stearyl chain (-CH₃) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
| Chemical Shift (ppm) | Assignment |
| ~134 | Quaternary aromatic carbon (C-CH₂) |
| ~131 | ortho-Aromatic carbons |
| ~129 | meta-Aromatic carbons |
| ~126 | para-Aromatic carbon |
| ~68 | Benzyl carbon (-CH₂-Ph) |
| ~65 | Methylene carbon alpha to nitrogen (-N⁺-CH₂-C₁₇H₃₅) |
| ~51 | Methyl carbons on nitrogen (-N⁺-(CH₃)₂) |
| ~32 | Methylene carbon in the stearyl chain |
| ~29 | Methylene carbons in the stearyl chain |
| ~26 | Methylene carbon in the stearyl chain |
| ~23 | Methylene carbon in the stearyl chain |
| ~22 | Methylene carbon beta to the terminal methyl group |
| ~14 | Terminal methyl carbon of the stearyl chain (-CH₃) |
Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.
FTIR Spectral Data
Table 3: Key Infrared Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| ~2920 | C-H asymmetric stretch | Aliphatic (CH₂) |
| ~2850 | C-H symmetric stretch | Aliphatic (CH₂) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1470 | C-H bend (scissoring) | Aliphatic (CH₂) |
| ~970, ~910 | C-N⁺ stretch | Quaternary ammonium |
| ~720 | C-H bend (rocking) | Aliphatic (-(CH₂)n-, n≥4) |
| ~700 | C-H out-of-plane bend | Monosubstituted benzene |
Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Fragments of this compound in ESI-MS.
| m/z | Predicted Fragment Ion |
| 388.4 | [M]⁺ (C₂₇H₅₀N)⁺ |
| 91.1 | [C₇H₇]⁺ (benzyl cation) |
Note: The molecular ion is the intact cation. The base peak is often the benzyl cation due to the stability of the benzylic carbocation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher, such as a BRUKER AC-300.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 10-12 ppm is sufficient to cover the expected chemical shifts.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of around 200-220 ppm is used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used.[2] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or viscous liquid sample with minimal preparation.
-
Instrumentation: A Fourier-transform infrared spectrometer, such as a PERKIN-ELMER 1710, is used to record the spectrum.[2]
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected.
-
The sample is then placed in the infrared beam path, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or a triple quadrupole instrument, is ideal for the analysis of quaternary ammonium compounds.
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is used, as the molecule is a pre-formed cation.
-
Capillary Voltage: Typically set between 3 and 5 kV.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
-
Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain fragmentation information, the molecular ion (m/z 388.4) is selected in the first mass analyzer.
-
The selected ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.
-
The resulting fragment ions are analyzed in the second mass analyzer to produce the MS/MS spectrum.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis and synthesis of this compound.
References
- 1. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Micellization for Benzyldimethylstacylammonium Chloride: A Technical Guide
Introduction to Micellization Thermodynamics
The self-assembly of surfactant molecules into micelles in a solution is a spontaneous process driven by a delicate balance of thermodynamic forces. Benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) salt, is a cationic surfactant that forms micelles above a certain concentration known as the critical micelle concentration (CMC). The thermodynamic parameters of micellization, namely the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide crucial insights into the driving forces behind this process. These parameters are fundamental for researchers and professionals in drug development and material science, as they govern the stability, size, and solubilization capacity of the micelles, which are critical for applications such as drug delivery and formulation.
The micellization process is primarily driven by the hydrophobic effect. The transfer of the hydrophobic alkyl chains of the surfactant from the aqueous environment into the core of the micelle leads to a significant increase in the entropy of the system, which is the main driving force for micellization.
Quantitative Thermodynamic Data for Benzyldimethylhexadecylammonium Chloride (C16 Analogue)
The following tables summarize the thermodynamic parameters for the micellization of benzyldimethylhexadecylammonium chloride in aqueous solution at various temperatures. This data is extracted from the work of González-Pérez et al. (2002), who studied a homologous series of alkyldimethylbenzylammonium chlorides.
Table 1: Critical Micelle Concentration (CMC) of Benzyldimethylhexadecylammonium Chloride at Various Temperatures
| Temperature (°C) | Temperature (K) | CMC (mmol/kg) |
| 25 | 298.15 | 0.28 |
| 35 | 308.15 | 0.25 |
| 45 | 318.15 | 0.24 |
| 55 | 328.15 | 0.25 |
Table 2: Thermodynamic Parameters of Micellization for Benzyldimethylhexadecylammonium Chloride
| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |
| 298.15 | -27.8 | -9.1 | 18.7 |
| 308.15 | -28.9 | -12.4 | 16.5 |
| 318.15 | -30.0 | -15.8 | 14.2 |
| 328.15 | -30.9 | -19.1 | 11.8 |
Note on Trends for this compound (C18): Based on the trends observed in the homologous series of alkyldimethylbenzylammonium chlorides, it is expected that this compound (C18) would exhibit a lower CMC value compared to the C16 analogue at the same temperature. This is due to the increased hydrophobicity of the longer alkyl chain, which favors micelle formation at lower concentrations. The Gibbs free energy of micellization (ΔG°m) would likely be more negative, indicating a more spontaneous process. The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization would also follow the established trends for the homologous series.
Experimental Protocols
The determination of the thermodynamic properties of micellization involves several key experimental techniques. The following sections detail the methodologies for conductometry, tensiometry, and isothermal titration calorimetry.
Conductometry
Conductometry is a widely used method for determining the CMC of ionic surfactants. The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration.
Methodology:
-
Solution Preparation: A stock solution of the surfactant is prepared in deionized water. A series of solutions with decreasing concentrations are then prepared by sequential dilution.
-
Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductometer at a constant temperature. The temperature should be controlled precisely using a water bath.
-
Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot typically shows two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. The degree of counterion binding can also be calculated from the ratio of the slopes of the two linear portions.
Caption: Workflow for CMC determination using conductometry.
Tensiometry
Surface tension measurements are another common method for determining the CMC. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Instrument Setup: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated.
-
Solution Preparation: A series of surfactant solutions of varying concentrations are prepared.
-
Measurement: The surface tension of each solution is measured at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will show a sharp break, and the concentration at this break point is the CMC.
Caption: Workflow for CMC determination using tensiometry.
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat changes associated with micelle formation and dilution, allowing for the determination of both the CMC and the enthalpy of micellization (ΔH°m) in a single experiment.
Methodology:
-
Sample Preparation: The surfactant solution is prepared at a concentration well above its expected CMC. The same buffer is used for both the sample and the titrant. All solutions should be degassed.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and the sample and reference cells are filled. The system is allowed to equilibrate to the desired temperature.
-
Titration: A small aliquot of the concentrated surfactant solution is injected from a syringe into the calorimetric cell containing the buffer. The heat released or absorbed during this process is measured. This is repeated for a series of injections.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the surfactant concentration. The resulting titration curve can be fitted to a model to determine the CMC and the enthalpy of micellization (ΔH°m).
Caption: Workflow for determining CMC and ΔH°m using ITC.
Calculation of Thermodynamic Parameters
Once the CMC and ΔH°m are determined at different temperatures, the other thermodynamic parameters can be calculated using the following relationships:
-
Gibbs Free Energy of Micellization (ΔG°m): For an ionic surfactant, ΔG°m can be calculated using the equation: ΔG°m = (2 - β)RT ln(CMC) where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding (which can be determined from conductivity measurements).
-
Entropy of Micellization (ΔS°m): The entropy of micellization can be calculated from the Gibbs-Helmholtz equation: ΔS°m = (ΔH°m - ΔG°m) / T
Conclusion
This technical guide has provided an overview of the thermodynamic properties of micellization for this compound, utilizing data from its closest homologue, benzyldimethylhexadecylammonium chloride. The provided tables of quantitative data and detailed experimental protocols for conductometry, tensiometry, and isothermal titration calorimetry serve as a valuable resource for researchers and professionals in the fields of drug development and materials science. A thorough understanding of these thermodynamic principles and experimental techniques is essential for the effective design and application of surfactant-based systems. Further experimental studies are warranted to determine the specific thermodynamic parameters for this compound and to validate the trends predicted from its homologous series.
Benzyldimethylstearylammonium Chloride: A Comprehensive Technical Guide
Abstract
Benzyldimethylstearylammonium chloride, also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound with a long history of use as a cationic surfactant, antistatic agent, and antimicrobial in various industrial and consumer products. This technical guide provides an in-depth overview of its discovery and history, physicochemical properties, synthesis, mechanism of action, and key experimental data related to its toxicological and environmental profile. Detailed experimental protocols for pivotal studies are provided, and its antimicrobial mechanism is visually represented.
Discovery and History
The development of this compound is rooted in the broader history of quaternary ammonium compounds (QACs). The antimicrobial properties of QACs were first reported in the early 20th century. In 1916, researchers at the Rockefeller Institute noted the bactericidal capabilities of these compounds. However, it wasn't until 1935 that their use as germicides and disinfectants was formally recognized. The first commercially successful QAC was benzalkonium chloride, which set the stage for the development of a wide array of related compounds with diverse applications.
This compound, a derivative of benzalkonium chloride, was originally developed by the fabric industry as a softening agent.[1] Its effectiveness as a cationic surfactant, which imparts a positive charge to surfaces, made it ideal for reducing static and softening fabrics.[2][3] Subsequently, its utility was recognized in the cosmetics and personal care industry, where it was incorporated into hair conditioners and other formulations for its antistatic and conditioning properties.[2][3] Today, it is a common ingredient in a variety of personal care products, industrial cleaners, and other formulations where its surfactant and antimicrobial properties are valued.[4][5]
Physicochemical Properties
This compound is a waxy solid or viscous liquid at room temperature, typically white to light yellow in color.[6] It is characterized by a long stearyl (C18) alkyl chain, a benzyl (B1604629) group, and two methyl groups attached to a central nitrogen atom, which carries a positive charge, balanced by a chloride anion.
| Property | Value | Reference |
| Molecular Formula | C27H50ClN | [6] |
| Molecular Weight | 424.15 g/mol | [7] |
| Appearance | White to light yellow solid or viscous liquid | [6] |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound is typically achieved through the quaternization of a tertiary amine with an alkylating agent.
General Synthesis Reaction
The common industrial synthesis involves the reaction of N,N-dimethylstearylamine with benzyl chloride. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. The result is the formation of the quaternary ammonium salt.
Mechanism of Action: Antimicrobial Activity
The primary mechanism of antimicrobial action for this compound, like other QACs, involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule is attracted to the negatively charged components of the bacterial cell surface.
Signaling Pathway and Cellular Effects
The interaction of this compound with the bacterial cell leads to a cascade of events culminating in cell death. This process can be visualized as follows:
The long hydrophobic stearyl chain of the molecule intercalates into the lipid bilayer of the cell membrane, disrupting its structure and function. This leads to increased membrane permeability and the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. In addition to membrane damage, at higher concentrations, QACs can also enter the cell and interfere with intracellular processes by denaturing proteins and interacting with DNA.
Experimental Data
Toxicological Data
A summary of key toxicological data for this compound and related QACs is presented below.
| Study Type | Species | Endpoint | Result | Reference |
| Prenatal Developmental Toxicity (similar to OECD 414) | Rat | NOAEL (maternal toxicity) | 10 mg/kg/day | [8] |
| NOAEL (prenatal developmental toxicity) | 100 mg/kg/day | [8] | ||
| Rabbit | NOAEL (maternal toxicity) | 3 mg/kg/day | [8] | |
| NOAEL (prenatal developmental toxicity) | 9 mg/kg/day | [8] | ||
| Two-Generation Reproductive Toxicity (similar to OECD 421) | Rat | NOAEL (adult and offspring systemic toxicity) | 1,000 ppm (approx. 59 mg/kg/day) | [6][9] |
| NOAEL (reproductive and developmental) | 2,000 ppm (approx. 118 mg/kg/day) | [6][9] | ||
| Skin Irritation | Human Patch Test | Irritation/Sensitization | Not a primary irritant or sensitizer (B1316253) at 1% aqueous solution. Not a sensitizer at 20%. | [2] |
| Acute Oral Toxicity | Rat | LD50 | >2000 mg/kg | [4] |
Environmental Fate
| Study Type | Method | Result | Reference |
| Biodegradation | OECD 301B (CO2 Evolution Test) | Readily biodegradable | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound, based on OECD guidelines.
Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
-
Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.
-
Test Animals: Pregnant female rats (e.g., Sprague-Dawley) and rabbits (e.g., New Zealand White).[10]
-
Administration: The test substance is administered daily by oral gavage from implantation to the day before scheduled cesarean section.[10]
-
Dosage: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce some maternal toxicity but not mortality.[11]
-
Observations:
-
Maternal: Daily clinical observations, weekly body weight measurements, and food consumption. At termination, a full necropsy is performed.[11]
-
Fetal: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[11]
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity and developmental toxicity is determined.
Two-Generation Reproductive Toxicity Study (based on OECD Guideline 421)
-
Objective: To provide information on the effects of this compound on male and female reproductive performance, including gonadal function, mating behavior, conception, parturition, and early postnatal development.
-
Test Animals: Male and female rats (e.g., Wistar).[12]
-
Administration: The test substance is administered continuously in the diet to the parent (F0) generation for a pre-mating period and through mating, gestation, and lactation. The offspring (F1 generation) are then selected and administered the test substance in their diet through maturity, mating, and production of the F2 generation.[12]
-
Dosage: At least three dose levels and a concurrent control group are used.
-
Observations:
-
Parental: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility parameters, and gestation length. A full necropsy and histopathology of reproductive organs are performed.[12]
-
Offspring: Viability, clinical signs, body weight, and anogenital distance are recorded. Selected offspring undergo necropsy and histopathological examination.[12]
-
-
Endpoint: The NOAEL for systemic toxicity in parents and offspring, and for reproductive and developmental effects is determined.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (based on OECD Guideline 439)
-
Objective: To identify substances that are irritating to the skin.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).[13]
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed by rinsing.
-
The tissues are incubated for a post-exposure period.
-
Cell viability is assessed by the MTT assay, which measures the activity of mitochondrial reductase in living cells. The amount of formazan (B1609692) produced is proportional to the number of viable cells.[13]
-
-
Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[13]
Ready Biodegradability: CO2 Evolution Test (based on OECD Guideline 301B)
-
Objective: To determine the potential for rapid and ultimate biodegradation of this compound in an aerobic aqueous medium.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[14]
-
Procedure:
-
The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.
-
The mixture is incubated in the dark under aerobic conditions at a constant temperature.
-
The amount of carbon dioxide evolved from the biodegradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 evolution.[14]
-
-
Endpoint: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[14]
Conclusion
This compound is a versatile quaternary ammonium compound with a well-established history of use in various applications. Its primary antimicrobial mechanism of action is through the disruption of cell membranes, a characteristic feature of cationic surfactants. Toxicological data from comprehensive studies indicate a low potential for developmental and reproductive toxicity at concentrations relevant to consumer and industrial use. Furthermore, it is considered to be readily biodegradable, suggesting a favorable environmental profile. The detailed experimental protocols provided in this guide offer a framework for the continued safety and efficacy assessment of this and similar compounds.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. The Role of Stearalkonium Chloride in Modern Hair Care Formulations - Chemical Supplier Unilong [unilongindustry.com]
- 4. cir-safety.org [cir-safety.org]
- 5. russellorganics.com [russellorganics.com]
- 6. specialchem.com [specialchem.com]
- 7. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. smithers.com [smithers.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. iivs.org [iivs.org]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Aggregation Behavior of Benzyldimethylstearylammonium Chloride in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) cationic surfactant, plays a significant role in various industrial and pharmaceutical applications due to its unique surface-active and biocidal properties.[1][2] Its efficacy in formulations is intrinsically linked to its aggregation behavior in aqueous solutions, primarily the formation of micelles. This technical guide provides an in-depth analysis of the principles governing the self-assembly of BDSAC, leveraging available data from structurally similar surfactants to elucidate its behavior.
Molecular Structure and Self-Assembly
This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium head group, which is hydrophilic, and a long C18 stearyl alkyl chain, which is hydrophobic. This dual nature drives its self-assembly in aqueous environments to minimize the unfavorable contact between the hydrophobic tail and water molecules. Below a specific concentration, BDSAC exists as individual monomers. However, as the concentration increases, it reaches a point known as the Critical Micelle Concentration (CMC), where the monomers spontaneously aggregate to form micelles.[3]
Quantitative Aggregation Parameters
Direct experimental data for the aggregation of this compound (C18) is limited in publicly available literature. However, the behavior of homologous series of alkyldimethylbenzylammonium chlorides is well-documented. By analyzing the trends within these series, we can reliably predict the properties of BDSAC. The primary parameters governing micellization include the Critical Micelle Concentration (CMC), the aggregation number (Nagg), and the thermodynamic parameters of micellization.
Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. For a homologous series of alkyldimethylbenzylammonium chlorides, the CMC decreases as the length of the alkyl chain increases due to the enhanced hydrophobicity driving micelle formation.[4]
Table 1: Critical Micelle Concentration of Alkyldimethylbenzylammonium Chlorides in Aqueous Solution
| Alkyl Chain Length | Compound Name | Temperature (°C) | CMC (mol/L) |
|---|---|---|---|
| C12 | Dodecyldimethylbenzylammonium chloride | 25 | 8.19 x 10⁻³ |
| C14 | Tetradecyldimethylbenzylammonium chloride | 25 | 2.1 x 10⁻³ |
| C16 | Hexadecyldimethylbenzylammonium chloride | 25 | 5.5 x 10⁻⁴ |
| C18 (Predicted) | This compound | 25 | ~1-2 x 10⁻⁴ |
Note: The CMC for BDSAC is an educated estimate based on the trend observed in the homologous series.
Influence of Temperature and Electrolytes on CMC
The CMC of ionic surfactants like BDSAC is sensitive to changes in temperature and the presence of electrolytes.
-
Temperature: The CMC of alkyldimethylbenzylammonium chlorides typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature.[4][5] Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophobic chains favors aggregation. At higher temperatures, the increased kinetic energy and disruption of structured water around the hydrophilic head groups can lead to an increase in the CMC.
-
Electrolytes: The addition of salts, such as KCl or MgSO₄, generally decreases the CMC of cationic surfactants.[1] The counterions from the salt shield the electrostatic repulsion between the positively charged head groups in the micelle, thereby promoting aggregation at lower surfactant concentrations.
Aggregation Number (Nagg)
The aggregation number is the average number of surfactant monomers in a single micelle. For alkyldimethylbenzylammonium chlorides, the aggregation number tends to be relatively small. A molecular dynamics simulation of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride suggested that small aggregates of 6-10 molecules are favored.[6] For BDSAC, with its longer stearyl chain, a slightly larger aggregation number can be anticipated.
Table 2: Aggregation Numbers of Related Cationic Surfactants
| Surfactant | Method | Aggregation Number (Nagg) |
|---|---|---|
| Dodecyltrimethylammonium bromide | Time-resolved fluorescence quenching | 49-57 |
| Cetyltrimethylammonium bromide | Time-resolved fluorescence quenching | 68-77 |
| Dodecyldimethylbenzylammonium chloride | Molecular Dynamics Simulation | 6-10 |
Note: The aggregation number can be influenced by factors such as surfactant concentration, temperature, and ionic strength.
Thermodynamics of Micellization
The spontaneity of micelle formation is described by the standard Gibbs free energy of micellization (ΔG°mic). This is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the Gibbs equation: ΔG°mic = ΔH°mic - TΔS°mic.
For many cationic surfactants, the micellization process is entropy-driven at lower temperatures, with the positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails.[5] The enthalpy of micellization is often endothermic under these conditions.
Table 3: Thermodynamic Parameters of Micellization for Benzalkonium Chloride (a related surfactant)
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|---|---|---|
| 288.15 | -21.83 | 2.51 | 24.34 |
| 298.15 | -23.84 | 1.13 | 24.97 |
| 303.15 | -25.02 | 0.00 | 25.02 |
| 308.15 | -25.26 | -1.25 | 24.01 |
Data adapted from a study on a commercial benzalkonium chloride mixture.[5]
Experimental Protocols
The determination of the aggregation parameters of BDSAC involves several key experimental techniques.
Determination of CMC by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.[7][8]
Methodology:
-
Solution Preparation: Prepare a stock solution of BDSAC in deionized water. A series of dilutions are then prepared from the stock solution.
-
Measurement: The surface tension of each dilution is measured using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.[9][10] The measurements should be performed at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the BDSAC concentration. The CMC is determined from the intersection of the two linear regions of the plot.[11]
Determination of CMC by Conductometry
Principle: For ionic surfactants like BDSAC, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles are less mobile than the free monomers and they bind some of the counterions. The CMC is the point where the slope of the conductivity versus concentration plot changes.[12][13]
Methodology:
-
Solution Preparation: Prepare a series of BDSAC solutions of varying concentrations in deionized water.
-
Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductivity against the molar concentration of BDSAC. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Determination of Aggregation Number by Fluorescence Quenching
Principle: This steady-state method involves using a fluorescent probe (fluorophore) that is solubilized within the micelles and a quencher that also partitions into the micelles. The degree of fluorescence quenching is dependent on the concentration of micelles, which allows for the calculation of the aggregation number.[14]
Methodology:
-
Reagent Preparation: Prepare solutions of BDSAC above its CMC, a fluorescent probe (e.g., pyrene), and a quencher (e.g., coumarin (B35378) 153).
-
Measurement: The fluorescence intensity of the probe is measured in the presence of varying concentrations of the quencher.
-
Data Analysis: The aggregation number is calculated from the quenching data using the Poisson distribution, which relates the probability of finding a certain number of quencher molecules in a micelle to the overall concentrations of the surfactant and quencher.[14]
Conclusion
The aggregation behavior of this compound in aqueous solutions is a critical determinant of its functionality in various applications. While specific quantitative data for BDSAC is not abundant in public literature, a comprehensive understanding of its properties can be achieved by analyzing the well-established trends within the homologous series of alkyldimethylbenzylammonium chlorides. It is predicted that BDSAC will have a low CMC, which is further reduced by the addition of electrolytes and influenced by temperature in a U-shaped manner. The experimental protocols outlined provide a robust framework for the precise characterization of its micellization and aggregation properties, enabling researchers and formulation scientists to optimize its use in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. nanoscience.com [nanoscience.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. commons.erau.edu [commons.erau.edu]
- 9. tegewa.de [tegewa.de]
- 10. Surface tension measurements – A comparative study | Acta IMEKO [acta.imeko.org]
- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 13. scribd.com [scribd.com]
- 14. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyldimethylstearylammonium Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
Benzyldimethylstearylammonium chloride (BDSAC), also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound with a long history of use as a cationic surfactant.[1] Its amphipathic nature, comprising a positively charged hydrophilic head group and a long hydrophobic stearyl tail, makes it a versatile ingredient in various applications, including as an antistatic agent, emulsifier, and antimicrobial.[1] In the realm of pharmaceutical research and development, BDSAC is gaining attention for its potential role in the formulation of novel drug and gene delivery systems. This document provides detailed application notes and experimental protocols for utilizing BDSAC as a cationic surfactant in the research and development of lipid-based nanoparticle delivery vehicles.
Application in Cationic Liposome (B1194612) Formulation for Drug Delivery
Cationic liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver therapeutic agents. The positive charge imparted by cationic lipids like BDSAC facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.
Experimental Protocol: Preparation of BDSAC-Containing Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes incorporating BDSAC using the thin-film hydration method, a common technique for liposome formulation.
Materials:
-
This compound (BDSAC)
-
Neutral lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Lipid Film Preparation:
-
Dissolve BDSAC, DOPC, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be 1:1:0.5 (DOPC:Cholesterol:BDSAC), but this can be optimized.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.
-
Rotate the flask gently in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes).
-
-
Purification:
-
Remove unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated liposomes using a Dynamic Light Scattering (DLS) instrument.
-
Analyze the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after separating the free drug from the liposomes.
-
Illustrative Quantitative Data for Cationic Liposomes
The following table presents expected characterization data for liposomes formulated with a cationic lipid similar to BDSAC. Actual results may vary depending on the precise formulation and process parameters.
| Formulation Component | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPC:Cholesterol:Cationic Lipid | 1:1:0.5 | 108 ± 15[2] | 0.20 ± 0.04[2] | +30.1 ± 1.2[2] | Varies with drug |
| DOPC:Cholesterol:Cationic Lipid | 1:1:1 | 125 ± 20 | 0.25 ± 0.05 | +45.5 ± 2.5 | Varies with drug |
Application in Solid Lipid Nanoparticle (SLN) Formulation
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core, offering advantages such as improved stability and controlled drug release.[3] BDSAC can be incorporated as a surfactant to stabilize the nanoparticle dispersion and impart a positive surface charge.
Experimental Protocol: Preparation of BDSAC-Stabilized SLNs by Hot Homogenization
This protocol details the preparation of SLNs using a hot homogenization technique, where BDSAC serves as a stabilizer.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound (BDSAC)
-
Co-surfactant (e.g., Poloxamer 188)
-
Drug to be encapsulated
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator (probe or bath)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
In a separate beaker, heat the purified water to the same temperature.
-
Dissolve BDSAC and the co-surfactant in the hot aqueous phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-power ultrasonication (probe sonicator is generally more effective) for 5-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification and Characterization:
-
If necessary, wash the SLN dispersion by centrifugation and resuspension in purified water to remove excess surfactant and unencapsulated drug.
-
Characterize the SLNs for particle size, PDI, and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency using an appropriate analytical technique.
-
Illustrative Quantitative Data for Cationic SLNs
The table below provides hypothetical characterization data for SLNs stabilized with a cationic surfactant like BDSAC.
| Solid Lipid | Surfactant Concentration (w/v %) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
| Glyceryl Monostearate | 1.0% BDSAC, 1.5% Poloxamer 188 | 150 - 250 | < 0.3 | +25 to +40 | Varies with drug |
| Stearic Acid | 1.5% BDSAC, 2.0% Poloxamer 188 | 200 - 350 | < 0.3 | +30 to +50 | Varies with drug |
Application in Non-viral Gene Delivery
The positive charge of BDSAC allows it to electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form complexes known as "lipoplexes" or "polyplexes". These complexes can protect the genetic material from degradation and facilitate its entry into cells for therapeutic purposes.
Experimental Protocol: Transfection of Mammalian Cells with BDSAC-based Lipoplexes
This protocol outlines a general procedure for transfecting mammalian cells in vitro using lipoplexes formed with BDSAC-containing cationic liposomes.
Materials:
-
BDSAC-containing cationic liposomes (prepared as in Section 1)
-
Plasmid DNA (pDNA) or siRNA
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Mammalian cell line (e.g., HEK293, HeLa) cultured in appropriate growth medium
-
96-well or 24-well cell culture plates
-
Reporter gene plasmid (e.g., encoding GFP or luciferase) for transfection efficiency assessment
-
Transfection efficiency assay reagents (e.g., fluorescence microscope, luminometer)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube, dilute the required amount of pDNA or siRNA in serum-free medium.
-
In a separate sterile tube, dilute the BDSAC-liposome formulation in serum-free medium.
-
Add the diluted liposome solution to the diluted nucleic acid solution and mix gently by pipetting. The N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid) is a critical parameter to optimize.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C and 5% CO₂.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Assessment of Transfection Efficiency and Cytotoxicity:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess gene expression (e.g., GFP expression by fluorescence microscopy or luciferase activity by luminometry).
-
Evaluate cell viability using a standard cytotoxicity assay (e.g., MTT assay) to determine the toxicity of the lipoplexes.
-
Illustrative Quantitative Data for Gene Transfection
This table shows potential outcomes for transfection experiments using cationic nanoparticles.
| Cell Line | N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | 5:1 | 40 - 60 | > 85 |
| HeLa | 10:1 | 30 - 50 | > 80 |
Cytotoxicity Assessment Protocol: MTT Assay
It is crucial to evaluate the cytotoxicity of any new formulation intended for biological applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4][5]
Materials:
-
Cells seeded in a 96-well plate
-
BDSAC-containing nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BDSAC-nanoparticle formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for BDSAC-based nanoparticle formulation and in vitro testing.
Caption: Conceptual pathway of cationic liposome-mediated gene delivery.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
Application Notes and Protocols: Benzyldimethylstearylammonium Chloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) salt, is a cationic surfactant with significant potential in the field of nanotechnology.[1] Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a long hydrophobic stearyl tail, along with a benzyl (B1604629) group, allows it to function effectively as a capping and stabilizing agent in the synthesis of various nanoparticles.[1][2] Capping agents like BDSAC are crucial for controlling the size, shape, and surface properties of nanoparticles, which in turn dictates their stability, dispersibility, and biological interactions.[3][4] The positive surface charge imparted by BDSAC can be particularly advantageous for applications involving interactions with negatively charged biological molecules such as DNA and proteins, making it a compound of interest for drug delivery and biomedical applications.
These application notes provide an overview of the role of BDSAC in nanoparticle synthesis and offer detailed, adaptable protocols for the preparation of gold and silver nanoparticles. Due to the limited availability of specific published protocols for this compound, the following methodologies have been adapted from established procedures for closely related quaternary ammonium surfactants, such as Benzyltrimethylammonium chloride (BTMAC).[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of BDSAC is presented in Table 1. Understanding these properties is essential for its application in nanoparticle synthesis.
| Property | Value | Reference |
| CAS Number | 122-19-0 | [2][6] |
| Molecular Formula | C₂₇H₅₀ClN | [2] |
| Molecular Weight | 424.15 g/mol | [2][7] |
| Appearance | White to off-white solid or thick liquid | [2][6] |
| Solubility | Soluble in water | [1][2] |
| Melting Point | 54-56 °C | [2] |
Role in Nanoparticle Synthesis
This compound serves multiple functions during the synthesis of nanoparticles, primarily acting as a stabilizing and capping agent. The proposed mechanism involves the adsorption of BDSAC molecules onto the nanoparticle surface. The positively charged quaternary ammonium head group provides electrostatic repulsion between nanoparticles, preventing their aggregation and ensuring colloidal stability. The long stearyl chain and the benzyl group offer a steric barrier, further contributing to the stability and preventing uncontrolled growth of the nanoparticles.[5]
Experimental Protocols
Note: The following protocols are adapted from methods using similar cationic surfactants. Researchers should consider these as a starting point and may need to optimize concentrations and reaction conditions for specific applications with BDSAC.
Protocol 1: Synthesis of BDSAC-Stabilized Gold Nanoparticles (AuNPs)
This protocol utilizes a seed-mediated growth method, which allows for good control over the final nanoparticle size.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (BDSAC)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
L-Ascorbic acid
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of HAuCl₄ in deionized water.
-
Prepare a 100 mM solution of BDSAC in deionized water. Gentle heating may be required for complete dissolution.
-
Prepare a 10 mM solution of NaBH₄ in ice-cold deionized water immediately before use.
-
Prepare a 100 mM solution of L-Ascorbic acid in deionized water.
-
-
Seed Solution Preparation:
-
In a clean glass vial, add 10 mL of the 100 mM BDSAC solution.
-
Add 100 µL of the 10 mM HAuCl₄ solution.
-
While stirring vigorously, rapidly inject 600 µL of the ice-cold 10 mM NaBH₄ solution.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. Continue stirring for 2-5 minutes.
-
-
Growth Solution Preparation:
-
In a 250 mL Erlenmeyer flask, combine 95 mL of the 100 mM BDSAC solution with 500 µL of the 10 mM HAuCl₄ solution.
-
Add 500 µL of 100 mM L-Ascorbic acid. The solution should become colorless as Au³⁺ is reduced to Au¹⁺.
-
-
Nanoparticle Growth:
-
Add 120 µL of the seed solution to the growth solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for at least 2 hours. The solution will gradually change color to ruby red, indicating the formation of gold nanoparticles.
-
-
Purification:
-
Centrifuge the gold nanoparticle solution at 10,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove excess reactants.
-
Finally, resuspend the purified nanoparticles in deionized water for storage at 4°C.
-
Protocol 2: Synthesis of BDSAC-Stabilized Silver Nanoparticles (AgNPs)
This protocol describes a chemical reduction method for the synthesis of silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (BDSAC)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of AgNO₃ in deionized water.
-
Prepare a 100 mM solution of BDSAC in deionized water.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask, mix 50 mL of the 100 mM BDSAC solution with 1 mL of the 10 mM AgNO₃ solution under vigorous stirring.
-
-
Reduction:
-
While maintaining vigorous stirring, add the ice-cold 10 mM NaBH₄ solution dropwise to the AgNO₃/BDSAC mixture.
-
A color change to yellow or brown indicates the formation of silver nanoparticles.
-
-
Purification:
-
Centrifuge the silver nanoparticle solution at 12,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the purification step twice.
-
Store the purified AgNPs in the dark at 4°C to prevent photo-oxidation.
-
Quantitative Data and Characterization
The concentration of BDSAC is a critical parameter that influences the final size and stability of the synthesized nanoparticles. Generally, a higher surfactant concentration leads to the formation of smaller, more uniform nanoparticles due to more effective surface capping.[5] The following tables provide illustrative data on the expected influence of BDSAC concentration on nanoparticle characteristics.
Table 2: Illustrative Data for BDSAC-AuNPs Synthesis
| BDSAC Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10 | 45 | 0.45 | +25 |
| 50 | 25 | 0.28 | +35 |
| 100 | 15 | 0.15 | +45 |
Table 3: Illustrative Data for BDSAC-AgNPs Synthesis
| BDSAC Concentration (mM) | Average Particle Size (nm) | Wavelength of Max. Absorbance (λₘₐₓ, nm) | Zeta Potential (mV) |
| 10 | 60 | 430 | +28 |
| 50 | 30 | 415 | +38 |
| 100 | 18 | 405 | +48 |
Applications in Drug Development
Nanoparticles synthesized with a cationic surfactant coating like BDSAC are promising candidates for various drug delivery applications. The positive surface charge can facilitate binding to and cellular uptake of negatively charged therapeutic molecules such as siRNA and DNA.[8]
Conclusion
This compound is a promising cationic surfactant for the synthesis and stabilization of a variety of nanoparticles. Its ability to control nanoparticle growth and impart a positive surface charge makes it a valuable tool for researchers in materials science and drug development. While specific protocols for BDSAC are not yet widely published, the adapted methodologies provided here, based on chemically similar surfactants, offer a solid foundation for further research and application development. Optimization of the presented protocols is encouraged to achieve desired nanoparticle characteristics for specific research needs.
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. This compound | 122-19-0 [chemicalbook.com]
- 3. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzyldimethylstearylammonium Chloride in Drug Delivery System Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its molecular structure, featuring a positively charged head group and a long hydrophobic alkyl chain, makes it a candidate for use in the formulation of various drug delivery systems. This document provides detailed application notes and protocols for the potential use of BDSAC in the development of drug delivery platforms, including liposomes, solid lipid nanoparticles (SLNs), and niosomes.
BDSAC's cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated therapeutic agents. Furthermore, its surfactant properties can be leveraged for the stabilization of nanoparticle and liposomal formulations. These characteristics suggest its utility in enhancing the delivery of a wide range of therapeutic molecules, from small molecules to nucleic acids.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of BDSAC is presented in the table below. These properties are critical for the rational design of drug delivery systems.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₅₀ClN | [1] |
| Molecular Weight | 424.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, benzene, acetone, and chloroform. Insoluble in water. | [2] |
| CAS Number | 122-19-0 | [1] |
Application in Drug Delivery Systems
BDSAC can be incorporated as a key excipient in several types of drug delivery systems due to its cationic and surface-active properties.
Cationic Liposomes
Cationic liposomes are vesicular systems composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The inclusion of a cationic lipid like BDSAC imparts a positive surface charge, which can enhance the interaction with negatively charged cell membranes and improve the cellular uptake of the payload.[3] These systems are particularly promising for the delivery of nucleic acids (gene therapy), as the positive charge facilitates the complexation with negatively charged DNA or RNA.[4]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[5] BDSAC can be used as a cationic surfactant to stabilize the nanoparticle dispersion. The solid lipid matrix can protect encapsulated drugs from degradation and provide controlled release.[6]
Niosomes
Niosomes are non-ionic surfactant-based vesicles that can be used as an alternative to liposomes for drug delivery.[7] While niosomes are typically formed from non-ionic surfactants, the incorporation of a charged molecule like BDSAC can increase their stability through electrostatic repulsion and enhance their interaction with biological membranes.[8]
Experimental Protocols
The following are generalized protocols for the preparation and characterization of drug delivery systems using BDSAC. These protocols should be considered as a starting point and will require optimization based on the specific drug and desired formulation characteristics.
Protocol 1: Preparation of BDSAC-Containing Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes where BDSAC is incorporated as the cationic lipid.
Materials:
-
This compound (BDSAC)
-
Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Chloroform and Methanol (B129727) (solvent system)
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve BDSAC, DPPC, and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. The molar ratio of the lipids should be optimized (e.g., DPPC:Cholesterol:BDSAC at 50:40:10).
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The volume of the hydration buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Continue to rotate the flask in the water bath (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Care should be taken to avoid overheating the sample.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
To remove the unencapsulated drug, purify the liposome suspension using methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50 column), or ultracentrifugation.[9]
-
Protocol 2: Preparation of BDSAC-Stabilized Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines the preparation of SLNs using BDSAC as a cationic surfactant.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
This compound (BDSAC)
-
Drug to be encapsulated (lipophilic)
-
Aqueous phase (e.g., deionized water)
-
High-shear homogenizer
-
Ultrasonicator (probe type)
-
Magnetic stirrer with a heating plate
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
In a separate beaker, prepare the aqueous phase by dissolving BDSAC in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (if available) or probe ultrasonication for a specific time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The energy input and duration of homogenization are critical parameters to control the final particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification:
-
Separate the SLNs from the excess surfactant and unencapsulated drug by centrifugation or dialysis.
-
Characterization of BDSAC-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery systems.
Table of Physicochemical Characterization Methods
| Parameter | Method | Typical Expected Values (Example) |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | +30 to +60 mV (for cationic formulations) |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical vesicles or nanoparticles |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | HPLC, UV-Vis Spectrophotometry | EE% > 70%, DL% > 5% (highly dependent on drug and formulation) |
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. The drug loading (DL%) is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Procedure:
-
Separation of Free Drug:
-
Separate the formulated nanoparticles from the unencapsulated (free) drug using a suitable method such as ultracentrifugation, centrifugal ultrafiltration, or dialysis.[9]
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant or dialysate using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Quantification of Encapsulated Drug:
-
To determine the amount of drug encapsulated, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol or Triton X-100) to release the entrapped drug.
-
Quantify the total amount of drug in the disrupted nanoparticle suspension.
-
-
Calculations:
-
Encapsulation Efficiency (EE%) :
-
Drug Loading (DL%) :
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
BDSAC-based drug delivery system (and empty carrier as a control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the BDSAC-based formulation (both drug-loaded and empty carriers) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the formulations to the cells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the concentration of the formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualization of Experimental Workflows and Cellular Uptake
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for BDSAC-liposome formulation and evaluation.
Proposed Cellular Uptake Mechanism of Cationic Drug Delivery Systems
Caption: Cellular uptake of cationic nanoparticles via endocytosis.
Conclusion
This compound holds promise as a versatile cationic surfactant for the formulation of various drug delivery systems. Its positive charge and amphiphilic nature can be exploited to enhance drug encapsulation, stability, and cellular interactions. The provided protocols offer a foundational framework for researchers to begin exploring the potential of BDSAC in their specific drug delivery applications. It is imperative to conduct thorough characterization and optimization to develop safe and effective formulations for preclinical and clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 122-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Cationic lipids as transfecting agents of DNA in gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic transfection lipids in gene therapy: successes, set-backs, challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. japsonline.com [japsonline.com]
- 7. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyldimethylstearylammonium Chloride in Gene Transfection
Disclaimer: Scientific literature available through the performed searches does not contain specific, detailed protocols or quantitative data on the application of Benzyldimethylstearylammonium chloride (BDSAC) for gene transfection. The following application notes and protocols are based on the general principles of cationic lipid-mediated gene delivery, drawing from studies on similar quaternary ammonium (B1175870) compounds. These should be considered as a starting point for research and development, requiring optimization for specific cell types and applications.
Introduction
This compound (BDSAC) is a quaternary ammonium cationic surfactant.[1] Cationic lipids are widely utilized as non-viral vectors for the delivery of nucleic acids (such as plasmid DNA and siRNA) into cells, a process known as transfection.[2][3] The positively charged headgroup of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the spontaneous self-assembly of lipid-nucleic acid complexes called lipoplexes.[4][5] These lipoplexes facilitate the entry of the genetic material into the cell.
The general advantages of using cationic lipids like BDSAC for gene delivery include:
-
Safety: Reduced immunogenicity and risk of oncogenesis compared to viral vectors.[2]
-
Versatility: Ability to transfect a wide range of cell types and deliver various types of nucleic acids.
-
Scalability: Ease of large-scale production and formulation.[2]
Mechanism of Action
The mechanism of gene transfection using cationic lipids like BDSAC generally involves several steps. The positively charged lipoplexes first adhere to the negatively charged cell surface.[6] Subsequently, the lipoplexes are internalized by the cell, primarily through endocytosis.[7][8] Once inside the endosome, a portion of the lipoplexes must escape into the cytoplasm to avoid degradation in the lysosome. The "proton sponge" effect, often attributed to polymers like PEI, or membrane fusion and destabilization are proposed mechanisms for endosomal escape.[9] Finally, the nucleic acid is released from the lipoplex in the cytoplasm and, in the case of plasmid DNA, must be transported to the nucleus for gene expression to occur.
Experimental Protocols
The following are generalized protocols for the preparation of BDSAC-based lipoplexes and cell transfection. Note: These protocols require optimization.
3.1. Materials
-
This compound (BDSAC)
-
Helper lipid (e.g., DOPE or cholesterol)
-
Plasmid DNA or siRNA of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Target cells in culture
-
Reporter gene plasmid (e.g., expressing GFP or luciferase) for optimization
3.2. Preparation of BDSAC/Helper Lipid Liposomes (Hypothetical Protocol)
-
Prepare stock solutions of BDSAC and a helper lipid (e.g., DOPE) in chloroform (B151607) or another suitable organic solvent.
-
In a glass vial, mix BDSAC and the helper lipid at a desired molar ratio (e.g., 1:1).
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL.
-
Vortex the solution vigorously to form multilamellar vesicles (MLVs).
-
For a more uniform liposome (B1194612) size, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
3.3. Protocol for Cell Transfection
-
Cell Seeding: The day before transfection, seed the target cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.[10]
-
Lipoplex Formation: a. Dilute the desired amount of plasmid DNA or siRNA in a serum-free medium. b. In a separate tube, dilute the required amount of BDSAC liposome solution in a serum-free medium. The ratio of cationic lipid to nucleic acid (N/P ratio) is a critical parameter to optimize. c. Add the diluted BDSAC solution to the diluted nucleic acid solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, remove the transfection medium and replace it with a fresh complete culture medium.
-
Assay for Gene Expression/Silencing: a. Incubate the cells for 24-72 hours post-transfection. b. Assess gene expression (for plasmid DNA) or gene silencing (for siRNA) using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, qPCR, or Western blot).
Data Presentation (Illustrative Examples)
The following tables are templates to illustrate how quantitative data for BDSAC-mediated transfection would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Optimization of BDSAC/DNA Ratio for Transfection Efficiency
| N/P Ratio (BDSAC:DNA) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 5 ± 1.2 | 95 ± 3.5 |
| 2:1 | 15 ± 2.5 | 92 ± 4.1 |
| 4:1 | 35 ± 4.1 | 85 ± 5.2 |
| 6:1 | 45 ± 3.8 | 78 ± 6.3 |
| 8:1 | 42 ± 4.5 | 65 ± 7.8 |
Table 2: Effect of Helper Lipid on Transfection Efficiency and Cytotoxicity
| Formulation (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Cell Viability (%) |
| BDSAC only | 250 ± 25 | +45 ± 3.2 | 20 ± 3.1 | 70 ± 8.1 |
| BDSAC:DOPE (1:1) | 180 ± 20 | +38 ± 2.8 | 45 ± 4.2 | 85 ± 5.6 |
| BDSAC:Cholesterol (1:1) | 210 ± 22 | +42 ± 3.5 | 38 ± 3.9 | 88 ± 4.9 |
Visualizations
Diagram 1: General Workflow for Cationic Lipid-Mediated Gene Transfection
Caption: Workflow for preparing and using BDSAC lipoplexes for gene transfection.
Diagram 2: Proposed Cellular Pathway of Lipoplex-Mediated Gene Delivery
Caption: Cellular uptake and processing of BDSAC-DNA lipoplexes for gene expression.
Conclusion and Future Directions
While this compound possesses the structural characteristics of a cationic lipid potentially suitable for gene transfection, empirical data is necessary to validate its efficacy and safety. Future research should focus on systematically optimizing formulation parameters (e.g., N/P ratio, helper lipid composition), characterizing the physicochemical properties of the resulting lipoplexes (e.g., size, zeta potential, stability), and evaluating their transfection efficiency and cytotoxicity across a panel of relevant cell lines. These studies will be crucial in determining the potential of BDSAC as a novel gene delivery agent for research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cationic lipid-DNA complexes-lipoplexes-for gene transfer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneticmedjournal.com [geneticmedjournal.com]
- 5. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene transfer mediated by cationic lipids: lack of a correlation between lipid mixing and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-[4-(N,N,N-Trimethylammonium)Benzyl]Chitosan Chloride as a Gene Carrier: The Influence of Polyplex Composition and Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfection Basics Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Benzyldimethylstearylammonium Chloride: A Versatile Phase Transfer Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzyldimethylstearylammonium chloride (BDSAC) is a quaternary ammonium (B1175870) salt that serves as an efficient phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature, arising from a hydrophilic quaternary ammonium head and a lipophilic tail that includes a long stearyl chain and a benzyl (B1604629) group, enables it to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This capability overcomes the solubility barriers that often hinder or prevent such reactions, leading to increased reaction rates, higher yields, and milder reaction conditions.
Mechanism of Phase Transfer Catalysis
The catalytic action of this compound, like other quaternary ammonium salts, is generally understood to follow the Starks' "extraction mechanism".[1] The catalyst, denoted as Q⁺X⁻, where Q⁺ is the benzyldimethylstearylammonium cation and X⁻ is the chloride anion, operates in a catalytic cycle.
-
Anion Exchange: At the interface of the aqueous and organic phases, the BDSAC cation (Q⁺) exchanges its chloride anion for a reactive anion (Y⁻) from the aqueous phase, forming a new ion pair, Q⁺Y⁻.[1]
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, possesses sufficient lipophilicity due to the benzyl and stearyl groups to migrate from the aqueous phase into the organic phase.[1]
-
Reaction in the Organic Phase: In the organic phase, the reactive anion (Y⁻) is weakly solvated and therefore highly reactive. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The BDSAC cation (Q⁺) then pairs with the newly formed anion (X⁻) and returns to the aqueous phase, or remains at the interface, to begin another catalytic cycle.
This continuous process of transferring the reactive anion into the organic phase allows the reaction to proceed smoothly and efficiently.
Caption: Mechanism of Phase Transfer Catalysis.
Applications in Organic Synthesis
This compound and similar quaternary ammonium salts are utilized in a wide range of organic transformations.[1][2] Key applications include:
-
Nucleophilic Substitution Reactions: Facilitating the reaction between an organic halide and a nucleophile, such as in the synthesis of ethers (Williamson ether synthesis), esters, and cyanides.[2]
-
Alkylation Reactions: Promoting C-, N-, O-, and S-alkylation reactions.[3]
-
Oxidation Reactions: Aiding in the oxidation of alcohols and other organic substrates.[2]
-
Carbene Reactions: Assisting in the generation and reaction of carbenes.[3]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the performance of structurally similar phase transfer catalysts like Benzyltrimethylammonium chloride (BTMAC) and Benzyltriethylammonium chloride (BTEAC) provides valuable insights into its expected efficacy. The increased lipophilicity of BDSAC due to the long stearyl chain may enhance its solubility and efficiency in certain organic solvent systems.
Table 1: Comparative Performance of Phase Transfer Catalysts in Williamson Ether Synthesis of Benzyl Phenyl Ether [4]
| Catalyst | Reaction Time (h) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC) | 3 | 92 |
| Tetrabutylammonium bromide (TBAB) | 2 | 95 |
| Benzyltriethylammonium chloride (BTEAC) | 2.5 | 93 |
Reaction Conditions: Phenol (B47542), Benzyl chloride, Toluene (B28343)/Water solvent system.
Table 2: Comparative Performance of Phase Transfer Catalysts in the Oxidation of Benzyl Alcohol to Benzaldehyde [2]
| Catalyst | Reaction Time (h) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC) | 4 | 85 |
| Tetrabutylammonium bromide (TBAB) | 4 | 88 |
| Benzyltriethylammonium chloride (BTEAC) | 4 | 90 |
Reaction Conditions: Benzyl alcohol, aqueous hydrogen peroxide, catalyst, and toluene as solvent, refluxed.
Experimental Protocols
The following are representative protocols for common organic reactions where this compound can be employed as a phase transfer catalyst. These protocols are based on established procedures for similar quaternary ammonium salt catalysts and may require optimization for specific substrates and reaction conditions when using BDSAC.
Protocol 1: Williamson Ether Synthesis (Synthesis of Benzyl Phenyl Ether)
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride using a phase transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (BDSAC)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenol (0.1 mol) and NaOH (0.11 mol) in 50 mL of water.
-
Add toluene (50 mL), benzyl chloride (0.1 mol), and BDSAC (1-5 mol%) to the flask.
-
Heat the mixture to 90°C and stir vigorously for 3-5 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with 10% NaOH solution (50 mL), water (50 mL), and brine (50 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental Workflow for Williamson Ether Synthesis.
Protocol 2: N-Alkylation of Indole (B1671886)
This protocol outlines the N-alkylation of indole with an alkylating agent using a phase transfer catalyst.
Materials:
-
Indole
-
Alkylating agent (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
This compound (BDSAC)
-
Toluene
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine indole (1.0 eq), the alkylating agent (1.1-1.5 eq), and toluene (5-10 mL per mmol of indole).[5]
-
Add a catalytic amount of BDSAC (1-5 mol%).[5]
-
Add the 50% aqueous solution of sodium hydroxide to the reaction mixture.[5]
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 60-110 °C).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[5]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Safety and Handling
This compound, like other quaternary ammonium salts, should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] It is recommended to use personal protective equipment such as gloves and safety glasses. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyldimethylstearylammonium Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) cationic surfactant, is a compound with emerging interest in various research and development sectors.[1] While classically utilized for its antimicrobial and antistatic properties, its interactions with biological membranes suggest potential applications in cell biology research and drug development.[2][3] These notes provide a comprehensive guide for the utilization of BDSAC in a cell culture setting, including detailed protocols for solubility, cytotoxicity assessment, and potential mechanisms of action.
Physicochemical Properties and Solubility
BDSAC is characterized as a light yellow, sticky paste that is soluble in water and resistant to acids and hard water.[2] For cell culture applications, it is crucial to prepare stock solutions in an appropriate solvent to ensure accurate and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥38.05 mg/mL | [4] |
| Ethanol (EtOH) | ≥72.4 mg/mL | [4] |
| Water | ≥7.84 mg/mL (with sonication) | [4] |
Note: The final concentration of solvents like DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BDSAC, a common starting concentration for in vitro studies.
Materials:
-
This compound (CAS No: 122-19-0)
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the required amount of BDSAC powder in a sterile microcentrifuge tube. The molecular weight of BDSAC is 424.15 g/mol .[4]
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of BDSAC on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BDSAC stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the BDSAC stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BDSAC. Include a vehicle control (medium with the same concentration of DMSO used for the highest BDSAC concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Dissolution: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the BDSAC concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanism of Action
The primary mechanism of action for quaternary ammonium compounds like BDSAC is the disruption of cell membrane integrity.[6] The positively charged head group of the surfactant interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Studies on similar compounds like benzalkonium chloride have shown induction of apoptosis via caspase-3 activation.[7][8]
Table 2: Potential Cellular Effects of this compound
| Cellular Effect | Description | Potential Assay |
| Membrane Permeabilization | Disruption of the plasma membrane leading to loss of integrity. | Lactate Dehydrogenase (LDH) Assay, Propidium Iodide Staining |
| Apoptosis Induction | Programmed cell death characterized by specific morphological and biochemical changes. | Caspase-3/7 Activity Assay, Annexin V/PI Staining, Western Blot for cleaved PARP |
| Inhibition of Proliferation | Reduction in the rate of cell division. | Cell Counting, BrdU Incorporation Assay |
Conclusion
This compound presents an interesting compound for investigation in cell culture systems. The provided protocols offer a foundational approach to handling BDSAC and evaluating its cytotoxic potential. Researchers should carefully consider the specific cell lines and experimental conditions to tailor these protocols for their needs. Further investigation into the precise molecular pathways affected by BDSAC will be crucial for elucidating its full range of biological activities and potential therapeutic or biotechnological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cationic surfactant | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyldimethylstearylammonium Chloride in Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC), also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound (QAC) with established efficacy as a cationic surfactant and antimicrobial agent. Its molecular structure, featuring a positively charged nitrogen atom, a long alkyl chain (stearyl), and a benzyl (B1604629) group, allows it to disrupt the cellular membranes of a broad spectrum of microorganisms, including bacteria and fungi. These properties make BDSAC a compelling candidate for incorporation into antimicrobial coatings for various applications, from healthcare settings to industrial materials.
This document provides detailed application notes and experimental protocols for researchers and professionals interested in formulating and evaluating antimicrobial coatings containing this compound.
Mechanism of Action
The primary antimicrobial action of this compound, like other QACs, is the disruption of microbial cell membranes. The positively charged cationic head of the BDSAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. The long, hydrophobic stearyl tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1]
Beyond direct membrane disruption, exposure to QACs can induce a cellular stress response in bacteria. This can involve the upregulation of specific metabolic pathways, such as methionine transport and polyamine synthesis, as the microorganism attempts to counteract the detrimental effects of the chemical agent.[2][3]
Data Presentation: Antimicrobial Efficacy of QAC-Containing Coatings
Quantitative data for coatings where this compound is the sole active ingredient is limited in publicly available literature. The following tables summarize the antimicrobial efficacy of coatings containing various quaternary ammonium compounds, including those structurally similar to BDSAC, to provide an indication of expected performance. Efficacy is typically measured as a logarithmic (log) reduction in the number of viable microorganisms on a coated surface compared to an uncoated control surface.[4]
Table 1: Antibacterial Efficacy of QAC-Based Coatings Against Gram-Positive Bacteria
| Coating Formulation | Test Organism | Contact Time (hours) | Log Reduction | Reference |
| Acrylic Paint with mixed QACs | Staphylococcus aureus | 2 | >3 | [5][6] |
| Polymeric coating with covalently bound QAC | Staphylococcus aureus | 24 | 99.7% mortality | [7] |
| Textile coating with QAC | Staphylococcus aureus | 4 | 98-100% CFU reduction | [8] |
Table 2: Antibacterial Efficacy of QAC-Based Coatings Against Gram-Negative Bacteria
| Coating Formulation | Test Organism | Contact Time (hours) | Log Reduction | Reference |
| Acrylic Paint with mixed QACs | Pseudomonas aeruginosa | 2 | >3 | [6] |
| Polymeric coating with covalently bound QAC | Escherichia coli | 24 | 97.8% mortality | [7] |
| Textile coating with QAC | Pseudomonas aeruginosa | 4 | 98-100% CFU reduction | [8] |
| Bifunctional spray coating | Pseudomonas aeruginosa | N/A | 99.9% reduction | [9] |
Experimental Protocols
Protocol 1: Formulation of an Antimicrobial Acrylic Latex Paint
This protocol provides a general method for incorporating this compound into an acrylic latex paint formulation. The exact concentration of BDSAC should be optimized based on the desired antimicrobial efficacy and the specific paint formulation.
Materials:
-
Acrylic latex paint base
-
This compound (BDSAC) solution (e.g., 80% active in a suitable solvent)
-
Dispersing agent (if required)[10]
-
Defoamer (if required)[10]
-
Deionized water
-
High-speed disperser or laboratory mixer
-
Leneta scrub chart or other suitable substrate[5]
-
Film caster (e.g., 7 mil)[5]
Procedure:
-
In a suitable mixing vessel, weigh the desired amount of acrylic latex paint base.
-
While mixing at low speed, slowly add the required amount of this compound solution to the paint base. A typical starting concentration range for QACs in paint is 0.25% to 3% by weight.[11]
-
If pigment agglomeration is observed, a small amount of dispersing agent can be added.
-
To control foaming, a defoamer can be added dropwise as needed.[10]
-
Increase the mixing speed to ensure homogeneous dispersion of the BDSAC throughout the paint. Mix for 10-15 minutes.
-
Adjust the viscosity of the paint with deionized water if necessary.
-
Apply the formulated paint to a substrate using a film caster to ensure a uniform thickness.[5]
-
Allow the paint to air dry overnight. A second coat may be applied if desired.[5]
-
Cure the coated substrate according to the paint manufacturer's instructions before antimicrobial testing.
Protocol 2: Evaluation of Antimicrobial Efficacy of Coated Surfaces (Modified ISO 22196)
This protocol is adapted from the ISO 22196 standard for measuring antibacterial activity on plastic and other non-porous surfaces.[12][13]
Materials:
-
Coated test specimens (prepared as in Protocol 1)
-
Uncoated control specimens of the same substrate
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth (e.g., Tryptic Soy Broth)
-
Nutrient agar (B569324) (e.g., Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS)
-
Neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Sterile petri dishes
-
Sterile polypropylene (B1209903) film (e.g., 40 mm x 40 mm)
-
Incubator (35 ± 1 °C)
-
Micropipettes and sterile tips
-
Plate spreader
Procedure:
-
Preparation of Inoculum:
-
Culture the test bacteria in nutrient broth overnight at 35 ± 1 °C.
-
Dilute the overnight culture with nutrient broth to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Inoculation of Test Surfaces:
-
Place each test and control specimen in a sterile petri dish.
-
Pipette a defined volume (e.g., 0.4 mL) of the bacterial inoculum onto the surface of each specimen.
-
Cover the inoculum with a sterile polypropylene film, ensuring the inoculum spreads to the edges of the film without spilling over.
-
-
Incubation:
-
For the "time zero" control, immediately proceed to step 4 with one set of control specimens.
-
For the 24-hour test, place the petri dishes containing the remaining control and test specimens in an incubator at 35 ± 1 °C with a relative humidity of at least 90% for 24 hours.
-
-
Recovery of Bacteria:
-
After the specified contact time, carefully lift the polypropylene film and place it in a sterile container with a known volume of neutralizing solution (e.g., 10 mL).
-
Add the same volume of neutralizing solution to the petri dish containing the test specimen.
-
Scrape the surface of the specimen and the film to dislodge any attached bacteria.
-
Vortex the container with the neutralizing solution, film, and scraped material to ensure a homogenous suspension.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the neutralized suspension in sterile PBS.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 35 ± 1 °C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU per specimen.
-
-
Calculation of Antimicrobial Activity:
-
The antimicrobial activity (R) is calculated as the log reduction in viable bacteria on the test specimen compared to the control specimen after 24 hours.
-
R = (log(C24/C0) - log(T24/T0))
-
Where:
-
C0 = average CFU on control specimens at time zero
-
C24 = average CFU on control specimens after 24 hours
-
T0 = average CFU on test specimens at time zero (can be assumed to be the same as C0)
-
T24 = average CFU on test specimens after 24 hours
-
-
-
Visualizations
Caption: Experimental workflow for formulating and testing antimicrobial coatings.
Caption: Mechanism of action and bacterial stress response to BDSAC.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine addition improves the acid tolerance of Lactiplantibacillus plantarum by altering cellular metabolic flux, energy distribution, lipids composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. uvd.blue-ocean-robotics.com [uvd.blue-ocean-robotics.com]
- 5. Virucidal efficacy of antimicrobial surface coatings against the enveloped bacteriophage Φ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Testing for Polymer Surfaces | ISO 22196… | Microban [microban.com]
- 7. epa.gov [epa.gov]
- 8. Quaternary ammonium-based coating of textiles is effective against bacteria and viruses with a low risk to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kremer-pigmente.com [kremer-pigmente.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Plant Tissue DNA Extraction using Benzyldimethylstearylammonium Chloride
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular biology applications, including PCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions.[1][2][3]
Cationic detergents are widely employed in plant DNA extraction protocols to overcome these challenges.[1][4][5] The most common of these is Cetyltrimethylammonium bromide (CTAB), which effectively lyses cell membranes and forms complexes with polysaccharides, facilitating their removal.[1][2][6] Benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) salt with similar surfactant properties, presents a potential alternative for plant DNA extraction. This document provides a detailed protocol for its use, based on the well-established principles of cationic detergent-based DNA isolation.
Principle of Action
This compound is a cationic detergent that, in a high-salt buffer, is expected to disrupt cell and nuclear membranes, releasing the DNA into the lysis buffer. The positively charged head of the detergent interacts with the negatively charged phosphate (B84403) backbone of DNA, forming a detergent-DNA complex. This complex helps to keep the DNA in solution while many polysaccharides and other inhibitors are precipitated. Subsequent purification steps involving organic solvents and alcohol precipitation are used to remove proteins, RNA, and other cellular debris, yielding purified genomic DNA.
Quantitative Data Summary (Based on CTAB Method)
Due to a lack of specific published data for this compound, the following table summarizes typical DNA yields and purity obtained using the analogous CTAB method from various plant species. This data can serve as a benchmark for expected results.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Petunia hybrida | Leaf | 581.5 ± 240.7 | ~1.8 | >2.0 | [7] |
| Mangrove Species | Leaf | 8,800 - 9,900 | 1.78 - 1.84 | >2.0 | [8] |
| Various | Leaf | 368 - 410 (ng/µL) | 1.80 - 1.84 | Not Specified | [9] |
Note: DNA yield and purity can vary significantly depending on the plant species, tissue age, and the specific protocol used. The A260/A280 ratio is an indicator of protein contamination (a ratio of ~1.8 is considered pure), while the A260/A230 ratio reflects contamination with polysaccharides and polyphenols (a ratio >2.0 is desired).[10]
Experimental Protocol
This protocol is adapted from standard CTAB methods and may require optimization for specific plant species.
Materials and Reagents
-
This compound (BDSAC) Extraction Buffer:
-
2% (w/v) this compound
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, for tissues high in phenolics)
-
0.2% (v/v) β-mercaptoethanol (add fresh before use in a fume hood)
-
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
Procedure
-
Sample Preparation:
-
Lysis:
-
Purification:
-
Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[6]
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.
-
-
DNA Precipitation:
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry the pellet, as it can be difficult to redissolve.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Store the purified DNA at -20°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for plant DNA extraction using this compound.
Logical Relationship of Buffer Components
Caption: Key components and functions of the BDSAC DNA extraction buffer.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 3. goldbio.com [goldbio.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 7. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Porous Material Synthesis Using Benzyldimethylstearylammonium Chloride as a Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) salt, serves as a versatile structure-directing agent (SDA) or template in the synthesis of porous materials. Its amphiphilic nature, characterized by a long hydrophobic stearyl chain and a hydrophilic benzyl-dimethyl-ammonium headgroup, enables the formation of micelles that guide the organization of inorganic or organic precursors. This templating mechanism allows for the fabrication of materials with controlled pore sizes, high surface areas, and tailored morphologies, which are crucial for applications in catalysis, drug delivery, and separation processes.
This document provides detailed application notes and experimental protocols for the synthesis of two major classes of porous materials using BDSAC as a template: mesoporous silica (B1680970) and zeolites. While specific protocols for BDSAC are not abundantly available in published literature, the following sections adapt established methods for structurally similar long-chain quaternary ammonium salt templates.
Key Applications
Porous materials synthesized using BDSAC as a template have potential applications in:
-
Drug Delivery: The uniform mesopores can be loaded with therapeutic agents, allowing for controlled and sustained release. The high surface area facilitates significant drug loading.
-
Catalysis: The porous network provides a high surface area for the dispersion of active catalytic sites, enhancing reaction rates and selectivity. The defined pore structure can also impart shape-selectivity to catalytic reactions.
-
Adsorption and Separation: The controlled porosity and high surface area make these materials effective adsorbents for various molecules, useful in purification and separation processes.
Data Presentation: Properties of Templated Porous Materials
The following tables summarize typical quantitative data for porous materials synthesized using long-chain quaternary ammonium salt templates, analogous to BDSAC. The exact values are dependent on specific synthesis conditions.
Table 1: Typical Properties of Mesoporous Silica Synthesized with Long-Chain Amine Templates
| Property | Typical Value Range |
| Surface Area (BET) | 700 - 1200 m²/g |
| Pore Volume | 0.8 - 1.5 cm³/g |
| Pore Diameter (BJH) | 2 - 10 nm |
| Particle Size | 50 - 500 nm |
Table 2: Influence of Template on Zeolite Y Synthesis (Adapted from Benzyltriethylammonium chloride data) [1][2]
| Template | Crystallization Time (hours) | Product Purity |
| Benzyltriethylammonium chloride | 8 | Pure Zeolite Y |
| No Template | 18 | Zeolite Y with some impurities |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol is adapted from established methods for long-chain amine templates, such as didecylamine.[3]
Materials:
-
This compound (BDSAC) (Template)
-
Tetraethyl orthosilicate (B98303) (TEOS) (Silica Precursor)
-
Ethanol (B145695) (Solvent)
-
Ammonium Hydroxide (B78521) (28-30% solution) (Catalyst)
-
Deionized Water
-
Hydrochloric Acid (for template removal by extraction)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Oven
-
Tube furnace (for calcination)
Procedure:
-
Template Solution Preparation:
-
In a 250 mL beaker, dissolve 1.0 g of BDSAC in 100 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and the formation of a homogeneous template solution.
-
-
Silica Source Addition and Particle Formation:
-
To the template solution, slowly add 5.0 mL of ammonium hydroxide solution while stirring continuously.
-
Continue stirring for 15 minutes to ensure the solution is basic (pH > 10).
-
Add 4.5 mL of TEOS dropwise to the solution under vigorous stirring. A white precipitate will begin to form.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
-
Particle Collection and Washing:
-
Collect the as-synthesized particles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the particles in 50 mL of ethanol.
-
Wash the particles by repeated centrifugation and resuspension in ethanol (3 times) to remove any unreacted precursors and residual template.
-
Dry the washed particles in an oven at 60°C overnight.
-
-
Template Removal:
-
Method A: Calcination:
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a tube furnace under a flow of air.
-
Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours to burn off the organic template.
-
Allow the furnace to cool down to room temperature naturally. The resulting white powder is the final mesoporous silica product.
-
-
Method B: Solvent Extraction:
-
Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of ethanol.
-
Add 1.0 mL of concentrated hydrochloric acid to the suspension.
-
Stir the mixture at 60°C for 6 hours.
-
Collect the particles by centrifugation, wash thoroughly with ethanol to remove the template and acid, and dry at 60°C.
-
-
Protocol 2: Synthesis of Zeolite Y
This protocol is adapted from the synthesis of Zeolite Y using benzyltriethylammonium chloride as a template.[1][2]
Materials:
-
Sodium aluminate (NaAlO₂)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
This compound (BDSAC)
-
Deionized Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Preparation of Aluminosilicate (B74896) Gel:
-
Solution A: Dissolve 1.25 g of sodium aluminate in 15 mL of deionized water.
-
Solution B: Dissolve 7.5 g of sodium metasilicate in 15 mL of deionized water.
-
Slowly add Solution A to Solution B under vigorous stirring to form a homogeneous aluminosilicate gel.
-
-
Addition of Template:
-
Dissolve 1.0 g of BDSAC in 10 mL of deionized water.
-
Add the BDSAC solution to the aluminosilicate gel with continuous stirring.
-
-
Hydrothermal Synthesis:
-
Transfer the final gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 100°C for 8-12 hours in an oven.
-
-
Product Recovery:
-
After cooling the autoclave to room temperature, filter the solid product.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the final Zeolite Y product at 110°C overnight.
-
Visualizations
Caption: General workflow for the synthesis of porous materials using BDSAC as a template.
References
Application Notes and Protocols for Benzyldimethylstearylammonium Chloride in Vesicle and Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldimethylstearylammonium chloride (BDSAC), also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2][3] Its amphiphilic nature, characterized by a long hydrophobic stearyl chain and a positively charged hydrophilic headgroup, makes it a candidate for the formation of vesicular systems such as liposomes and niosomes. These vesicles are microscopic, spherical sacs that can encapsulate therapeutic agents, offering potential advantages in drug delivery, including improved stability, controlled release, and targeted delivery.[4][5] The positive surface charge imparted by BDSAC can enhance the interaction of vesicles with negatively charged biological membranes, a desirable attribute for cellular uptake.
This document provides detailed application notes and generalized protocols for the preparation and characterization of vesicles incorporating this compound. It is important to note that while the methodologies are based on established principles for cationic vesicle formation, specific quantitative data for BDSAC-containing vesicles is limited in the available scientific literature. The presented data tables are therefore illustrative and based on typical values reported for other cationic lipid-based formulations.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Stearalkonium chloride, Benzyldimethyloctadecylammonium chloride | [2] |
| Molecular Formula | C27H50ClN | [1] |
| Molecular Weight | 424.15 g/mol | [6] |
| Appearance | White to light yellow solid or thick liquid with a mild odor.[1][2] | [1][2] |
| Solubility | Soluble in water, chloroform (B151607), benzene, acetone, and xylene.[1][2][7] | [1][2][7] |
| Charge | Cationic | [3] |
Application: Cationic Vesicle Formation for Drug Delivery
BDSAC can be utilized as the primary cationic lipid or in combination with other lipids and cholesterol to form unilamellar or multilamellar vesicles. The positive charge of BDSAC is crucial for forming stable dispersions through electrostatic repulsion and for interacting with target cells. Cholesterol is often included in vesicle formulations to modulate membrane fluidity, stability, and permeability.
Potential Advantages of BDSAC in Vesicular Systems:
-
Enhanced Cellular Interaction: The positive charge can promote adhesion and fusion with negatively charged cell membranes, potentially increasing drug uptake.
-
Gene Delivery: Cationic vesicles are widely explored as non-viral vectors for the delivery of nucleic acids (DNA, siRNA), forming "lipoplexes" through electrostatic interactions.
-
Stability: The inherent charge can prevent vesicle aggregation, contributing to the long-term stability of the formulation.
Experimental Protocols
Several methods can be adapted for the preparation of BDSAC-containing vesicles. The thin-film hydration method is a common and straightforward technique.
Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes a general procedure for preparing cationic liposomes where BDSAC is the cationic lipid component.
Materials:
-
This compound (BDSAC)
-
Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer for encapsulation efficiency determination
Procedure:
-
Lipid Film Formation:
-
Dissolve BDSAC, neutral lipid (e.g., DPPC), and cholesterol in the desired molar ratio in a minimal volume of chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 1-2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (large unilamellar vesicles - LUVs), the MLV suspension can be subjected to extrusion.
-
Load the suspension into an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome (B1194612) suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Experimental Workflow for Cationic Liposome Preparation
Caption: Workflow for preparing cationic liposomes using the thin-film hydration method.
Characterization of BDSAC-Containing Vesicles
The physical and chemical properties of the prepared vesicles are critical for their performance as drug delivery systems.
Quantitative Data (Illustrative)
Disclaimer: The following data is hypothetical and based on typical values for cationic liposomes formulated with other surfactants, as specific experimental data for BDSAC-based vesicles were not found in the reviewed literature. These values should be considered as a starting point for experimental design and optimization.
Table 1: Hypothetical Physicochemical Properties of BDSAC-Containing Liposomes
| Formulation Code | Molar Ratio (BDSAC:DPPC:Cholesterol) | Particle Size (nm) (Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| BDSAC-Lipo-1 | 1:2:1 | 120 ± 5 | 0.15 ± 0.02 | +45 ± 3 | 65 ± 5 (Hydrophilic Drug) |
| BDSAC-Lipo-2 | 1:1:1 | 150 ± 8 | 0.20 ± 0.03 | +55 ± 4 | 80 ± 4 (Lipophilic Drug) |
| BDSAC-Lipo-3 | 2:1:1 | 180 ± 10 | 0.25 ± 0.04 | +65 ± 5 | 55 ± 6 (Hydrophilic Drug) |
Methodologies for Characterization
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
-
Zeta Potential: Measured using Laser Doppler Velocimetry, a feature of most DLS instruments. The zeta potential is an indicator of the surface charge and the colloidal stability of the vesicle suspension. A high positive value (typically > +30 mV) suggests good stability due to electrostatic repulsion between particles.[8]
-
Encapsulation Efficiency (EE%): This determines the amount of drug successfully entrapped within the vesicles. It is typically calculated after separating the unencapsulated drug from the vesicle formulation. The amount of encapsulated drug can be quantified using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Formula for Encapsulation Efficiency: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Characterization Workflow
Caption: Workflow for the characterization of drug-loaded cationic vesicles.
Conclusion and Future Perspectives
This compound holds promise as a cationic component in the formulation of vesicles and liposomes for drug delivery, owing to its surfactant properties and positive charge. The provided protocols, based on standard methodologies, offer a framework for the development and characterization of such delivery systems. However, a notable gap exists in the scientific literature regarding specific experimental data on the physicochemical properties and drug delivery efficacy of BDSAC-based vesicles.
Future research should focus on systematically evaluating the impact of BDSAC concentration and the molar ratios of other components, such as neutral lipids and cholesterol, on vesicle size, stability, drug encapsulation, and in vitro/in vivo performance. Such studies are crucial to validate the potential of BDSAC as a valuable excipient in the field of advanced drug delivery.
References
- 1. This compound | 122-19-0 [chemicalbook.com]
- 2. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. azonano.com [azonano.com]
Application Notes and Protocols for Emulsion Polymerization Utilizing Benzyldimethylstearylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyldimethylstearylammonium chloride as a cationic surfactant in emulsion polymerization. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the application of this compound for the synthesis of polymer latexes, with a particular focus on applications in drug delivery systems.
Introduction
This compound, also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2][3][4] Its molecular structure, featuring a long hydrophobic stearyl chain and a hydrophilic quaternary ammonium head group, allows it to effectively reduce interfacial tension between oil and water phases, making it a suitable stabilizer for emulsion polymerization processes. In the context of drug delivery, the resulting positively charged polymer nanoparticles can offer advantages in terms of their interaction with negatively charged biological membranes.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Stearalkonium chloride, Octadecyldimethylbenzylammonium chloride | [1][2][3][4] |
| CAS Number | 122-19-0 | [2] |
| Molecular Formula | C₂₇H₅₀ClN | [2] |
| Molecular Weight | 424.15 g/mol | [2] |
| Appearance | White to light yellow solid or paste | [1] |
| Solubility | Soluble in water | [1] |
| Critical Micelle Concentration (CMC) | Not readily available (expected to be < 0.92 mM) | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.23 | [2] |
Emulsion Polymerization: Mechanism and Role of Cationic Surfactants
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous aqueous phase, a surfactant, and a water-soluble initiator. The process is generally understood to proceed through the following key stages:
-
Micelle Formation: Above its CMC, the surfactant forms micelles in the aqueous phase, which encapsulate a small amount of the monomer.
-
Initiation: A water-soluble initiator decomposes to form free radicals in the aqueous phase.
-
Particle Nucleation: These radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.
-
Particle Growth: The polymer particles grow by the diffusion of monomer from the larger monomer droplets through the aqueous phase to the growing polymer particles.
The use of a cationic surfactant like this compound results in the formation of polymer particles with a positive surface charge. This electrostatic stabilization prevents the agglomeration of the polymer particles, leading to a stable latex.
Experimental Protocols
The following is a representative protocol for the emulsion polymerization of a model monomer, such as styrene (B11656) or methyl methacrylate, using this compound as the cationic surfactant. This protocol is based on general principles of emulsion polymerization and should be optimized for specific monomer systems and desired particle characteristics.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
This compound
-
Initiator (e.g., Potassium persulfate - KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Thermocouple
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Initial Charge: To the flask, add deionized water and this compound. Stir the mixture until the surfactant is completely dissolved.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer Addition: Add the monomer to the reactor and stir to form an emulsion.
-
Heating: Heat the reactor to the desired reaction temperature (typically 60-80 °C).
-
Initiation: Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 4-6 hours) while maintaining constant stirring and temperature.
-
Cooling: After the polymerization is complete, cool the reactor to room temperature.
-
Characterization: The resulting polymer latex can be characterized for properties such as particle size, particle size distribution, monomer conversion, and surface charge (zeta potential).
Experimental Workflow
The following diagram illustrates the general workflow for the emulsion polymerization experiment described above.
Signaling Pathway/Mechanism of Emulsion Polymerization
The following diagram illustrates the key steps in the mechanism of emulsion polymerization.
Quantitative Data Summary
As specific quantitative data for emulsion polymerization using this compound is limited in the available literature, the following table presents illustrative data from studies on other cationic surfactants. This data can serve as a benchmark for researchers designing their own experiments.
Table 2: Illustrative Data from Emulsion Polymerization with Cationic Surfactants
| Cationic Surfactant | Monomer | Initiator | Temp (°C) | Surfactant Conc. (mM) | Final Monomer Conversion (%) | Final Particle Size (nm) |
| Dodecyltrimethylammonium bromide (DTAB) | Methyl Methacrylate | V-50 | 70 | 48 | ~92 | ~58 |
| Ionic Liquid (C1EG™) | Methyl Methacrylate | V-50 | 70 | 48 | ~96 | ~66 |
| Cetyltrimethylammonium bromide (CTAB) | Methacrylic Acid | KPS | 70 | > CMC | Not Reported | 400-600 |
| Tetradecyl trimethylammonium bromide (TTAB) | Methacrylic Acid | KPS | 70 | > CMC | Not Reported | 400-600 |
Note: The data presented is for illustrative purposes and is compiled from different studies with varying experimental conditions. Direct comparison may not be appropriate.
Conclusion
This compound is a viable cationic surfactant for emulsion polymerization, offering a means to produce positively charged polymer latexes. These materials hold promise for applications in drug delivery and other fields where surface charge plays a critical role. The provided protocols and data serve as a foundational guide for researchers to explore the use of this surfactant in their own polymerization systems. Further research is warranted to fully characterize the behavior of this compound in emulsion polymerization and to establish its specific performance characteristics, including its critical micelle concentration.
References
Application Notes and Protocols: Benzyldimethylstearylammonium Chloride as a Potential Ionic Liquid in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of Benzyldimethylstearylammonium chloride (BDSAC) as an ionic liquid, specifically for use as a supporting electrolyte in electrochemical studies. While direct, extensive research on BDSAC in this specific role is emerging, its properties as a quaternary ammonium (B1175870) salt suggest its utility. These notes offer a foundational guide for researchers interested in exploring its electrochemical characteristics and applications.
Introduction to this compound (BDSAC)
This compound is a quaternary ammonium salt.[1] It is recognized for its properties as a cationic surfactant, antistatic agent, and biocide.[2] Structurally, it possesses a positively charged nitrogen atom, a long alkyl (stearyl) chain, two methyl groups, and a benzyl (B1604629) group, with a chloride anion. This ionic nature, combined with its solubility in certain organic solvents, makes it a candidate for investigation as a supporting electrolyte in non-aqueous electrochemistry.[3][4]
The primary role of a supporting electrolyte in electrochemical measurements is to increase the conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution), which can distort the electrochemical response.[3][5] An ideal supporting electrolyte is electrochemically inert over a wide potential range, possesses high ionic conductivity, and does not interfere with the electrode reactions of the analyte.[5]
Physicochemical Properties of BDSAC
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its application in electrochemical systems.
| Property | Value | Reference(s) |
| CAS Number | 122-19-0 | [1][6][7] |
| Molecular Formula | C₂₇H₅₀ClN | [1][6][7] |
| Molecular Weight | 424.15 g/mol | [1][6][7] |
| Appearance | White to off-white solid or powder | [6][7] |
| Melting Point | 54-56 °C | [6] |
| Solubility | Soluble in water, chloroform (B151607) (slightly), DMSO (slightly), methanol (B129727) (slightly), acetone, benzene. | [6] |
| Decomposition Temp. | Decomposes at 120 °C | [1] |
Experimental Protocols
The following protocols are designed to evaluate the suitability of BDSAC as a supporting electrolyte in electrochemical studies. These are generalized procedures that can be adapted based on the specific analyte and solvent system.
Protocol 1: Determination of the Electrochemical Window of BDSAC
The electrochemical window is the potential range within which the electrolyte is not reduced or oxidized. A wide potential window is a desirable characteristic for a supporting electrolyte.[8][9]
Materials:
-
This compound (BDSAC)
-
An appropriate organic solvent (e.g., acetonitrile, dichloromethane, dimethylformamide)
-
A three-electrode electrochemical cell (working electrode: e.g., glassy carbon or platinum; reference electrode: e.g., Ag/AgCl or Ag/Ag⁺; counter electrode: e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a 0.1 M solution of BDSAC in the chosen organic solvent. Ensure the solvent is of high purity and is anhydrous.
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Using a potentiostat, perform a cyclic voltammetry (CV) scan. Start from the open-circuit potential and scan towards negative potentials until the reduction of the electrolyte is observed. Then, reverse the scan towards positive potentials until the oxidation of the electrolyte is observed.
-
The potential limits where the current begins to increase significantly define the electrochemical window of the BDSAC solution.
Protocol 2: Cyclic Voltammetry (CV) with a Redox Probe
This protocol uses a known redox couple to assess the performance of BDSAC as a supporting electrolyte.
Materials:
-
BDSAC solution (0.1 M in a suitable solvent)
-
A reversible redox probe (e.g., ferrocene, acetylferrocene) at a concentration of 1-5 mM.
-
Three-electrode electrochemical cell and potentiostat as in Protocol 1.
Procedure:
-
Prepare a 0.1 M solution of BDSAC in the chosen solvent.
-
Add the redox probe to the solution to achieve the desired concentration.
-
Assemble the electrochemical cell and deoxygenate the solution as described in Protocol 1.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox potential of the probe. Vary the scan rate (e.g., from 25 mV/s to 500 mV/s).
-
Analyze the resulting voltammograms. For a well-behaved system, the peak separation (ΔEp) for a one-electron reversible process should be close to 59 mV at room temperature and should be independent of the scan rate. The peak currents should be proportional to the square root of the scan rate.
Data Presentation
The following table summarizes the key electrochemical parameters that should be determined when evaluating BDSAC as a supporting electrolyte.
| Parameter | Symbol | Method of Determination | Significance |
| Electrochemical Window | EW | Cyclic Voltammetry | Defines the usable potential range of the electrolyte. |
| Ionic Conductivity | σ | Electrochemical Impedance Spectroscopy | Measures the ability of the electrolyte solution to conduct ions. |
| Peak Potential Separation | ΔEp | Cyclic Voltammetry of a reversible redox probe | Indicates the reversibility of the electrode reaction in the presence of the electrolyte. |
| Diffusion Coefficient | D | Cyclic Voltammetry (using the Randles-Sevcik equation) | Quantifies the rate of mass transport of the analyte to the electrode surface. |
Visualizations
The following diagrams illustrate the experimental workflow for evaluating a new supporting electrolyte and a typical electrochemical cell setup.
Caption: Workflow for evaluating BDSAC as a supporting electrolyte.
Caption: A typical three-electrode electrochemical cell setup.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 3. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 6. This compound | 122-19-0 [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. BJNANO - Electrical, electrochemical and structural studies of a chlorine-derived ionic liquid-based polymer gel electrolyte [beilstein-journals.org]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
Troubleshooting & Optimization
Technical Support Center: Benzyldimethylstearylammonium Chloride (BDSA) Solubility
Welcome to the technical support center for Benzyldimethylstearylammonium chloride (BDSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of BDSA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDSA) and what are its common applications in research?
This compound (BDSA), also known as stearalkonium chloride, is a quaternary ammonium (B1175870) cationic surfactant.[1][2] Due to its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, it exhibits excellent surface-active properties. In research and drug development, BDSA is utilized for various purposes, including as an antimicrobial agent, a component in drug delivery systems, a stabilizer in emulsions and suspensions, and as a reagent to study membrane disruption and permeability.[3]
Q2: What are the general solubility characteristics of BDSA?
BDSA is a white to off-white solid or a light yellow sticky paste.[1][2] Its solubility is dependent on the solvent's polarity. It is generally soluble in organic solvents and has some solubility in water, which is a common point of confusion.
Q3: There seems to be conflicting information about the water solubility of BDSA. Can you clarify this?
The aqueous solubility of BDSA is a complex topic and the source of frequent issues. Some sources state it is "soluble in water," while others report a very low solubility of less than 1 mg/mL.[1][2] One source reports a high value of 4000 g/L at 20°C, which should be approached with caution as it may not represent the solubility of the pure compound under standard laboratory conditions.[1]
This discrepancy can be attributed to several factors:
-
Critical Micelle Concentration (CMC): As a surfactant, BDSA molecules can self-assemble into micelles in an aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the solubility is that of the individual molecules (monomers) and is typically low. Above the CMC, the formation of micelles can significantly increase the apparent solubility of the compound by encapsulating the hydrophobic tails within the micelle core.
-
Krafft Temperature: The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, micelles do not form, and the solubility is limited to the monomeric form. For effective dissolution and micelle formation, the temperature of the solution must be above the Krafft temperature.
-
Purity and Formulation: The presence of impurities or formulation with other excipients can significantly alter the observed solubility.
Q4: How does temperature affect the solubility of BDSA?
For most ionic compounds like BDSA, solubility in water and organic solvents generally increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid. Heating the solution provides this energy, facilitating the dissolution process.
Q5: Does pH affect the solubility of BDSA?
As a quaternary ammonium compound, BDSA possesses a permanent positive charge on the nitrogen atom, which is independent of the solution's pH. Therefore, pH is not expected to have a significant impact on its solubility in the typical physiological pH range.
Troubleshooting Guide
Issue 1: BDSA fails to dissolve in an aqueous buffer (e.g., PBS).
This is a common problem due to the low monomeric solubility of BDSA in water.
Troubleshooting Workflow for BDSA Dissolution in Aqueous Buffers
Caption: A logical workflow for troubleshooting BDSA dissolution issues in aqueous media.
| Possible Cause | Solution |
| Temperature is below the Krafft temperature | Gently warm the solution while stirring. The temperature should be raised above the Krafft point to allow for micelle formation and increased solubility. |
| Slow dissolution kinetics | Use a sonicator to provide mechanical energy to break up the solid particles and enhance the rate of dissolution.[5] |
| Low intrinsic aqueous solubility | Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. |
| Concentration is too high | If possible, try working with a lower final concentration of BDSA in your aqueous medium. |
Issue 2: BDSA precipitates when my stock solution (in an organic solvent) is added to cell culture media (e.g., DMEM, RPMI-1640).
This phenomenon, often called "crashing out," occurs when the hydrophobic BDSA is transferred from a favorable organic environment to an unfavorable aqueous one.
| Possible Cause | Solution |
| High final concentration of BDSA | The desired final concentration may exceed the solubility limit in the media. Try to work at a lower final concentration. |
| High final concentration of the organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also promote precipitation of the compound. |
| Interaction with media components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum. BDSA, being a cationic molecule, can potentially interact with anionic components in the media or proteins in the serum, leading to precipitation. |
| * Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can interact with surfactants.[6] Try reducing the serum concentration or using a serum-free medium if your experiment allows. | |
| * Salts: High concentrations of salts in the media can affect the solubility of surfactants. | |
| Improper mixing technique | Adding the concentrated stock solution too quickly can create localized high concentrations, causing immediate precipitation. Add the stock solution dropwise to the vortex of the media while stirring to ensure rapid and uniform dispersion. |
Issue 3: My BDSA solution is initially clear but becomes cloudy or forms a precipitate over time.
This indicates that the solution is not stable.
| Possible Cause | Solution |
| Temperature fluctuations | Storing the solution at a lower temperature than the one at which it was prepared can cause the BDSA to precipitate out. Store the solution at the temperature it will be used at, or gently warm and re-dissolve before use. |
| Evaporation of solvent | Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, increasing the concentration of BDSA and leading to precipitation. Ensure containers are well-sealed. |
| Chemical degradation | Although generally stable, prolonged storage, especially at non-optimal conditions (e.g., exposure to light), could potentially lead to degradation. It is recommended to prepare fresh solutions for critical experiments and store stock solutions at -20°C or -80°C for long-term storage.[5] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Protic | < 1 mg/mL | 21 | Low monomeric solubility.[2] |
| Water | H₂O | Protic | 4000 g/L | 20 | This high value likely reflects apparent solubility above the CMC and should be interpreted with caution.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | 125 mg/mL | Not Specified | Ultrasonic agitation may be required.[5] |
| Ethanol | C₂H₅OH | Protic | Soluble | Not Specified | [4] |
| Methanol | CH₃OH | Protic | Slightly Soluble | Not Specified | [1] |
| Chloroform | CHCl₃ | Aprotic | Slightly Soluble | Not Specified | [1] |
| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | [2] |
| Benzene | C₆H₆ | Aprotic | Soluble | Not Specified | [2] |
| Xylene | C₈H₁₀ | Aprotic | Soluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a BDSA Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of BDSA for subsequent dilution into aqueous media.
Materials:
-
This compound (powder/solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of BDSA powder in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If the solid does not dissolve completely with vortexing, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol 2: Formulation of BDSA for In Vivo or In Vitro Use using Co-solvents
Objective: To prepare a clear, stable solution of BDSA in a physiologically compatible vehicle.
Materials:
-
BDSA stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure (for a 1 mL final solution with 2.08 mg/mL BDSA): [5]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL BDSA stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Mix gently but thoroughly until a homogenous and clear solution is obtained.
Mandatory Visualization
Diagram 1: Proposed Mechanism of BDSA-Induced Bacterial Membrane Disruption
Caption: Proposed mechanism of BDSA's antimicrobial action on a bacterial cell.
Diagram 2: Experimental Workflow for Determining Maximum Soluble Concentration
Caption: A stepwise experimental workflow to determine the maximum soluble concentration of BDSA.
References
- 1. This compound | 122-19-0 [chemicalbook.com]
- 2. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Benzyldimethylstearylammonium Chloride (BDMSAC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Benzyldimethylstearylammonium chloride (BDMSAC) precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (BDMSAC) in aqueous solutions?
A1: There is conflicting information regarding the aqueous solubility of BDMSAC. Some sources indicate that it is soluble in water, while others suggest it has very low water solubility, in the range of less than 1 mg/mL.[1][2][3] This discrepancy may arise from differences in the purity of the compound, the presence of additives in commercial preparations, or the specific conditions of the measurement. For practical purposes, it is best to assume that BDMSAC has limited solubility in pure water and may require formulation aids for achieving higher concentrations.
Q2: Why is my BDMSAC precipitating out of my aqueous solution?
A2: Precipitation of BDMSAC from an aqueous solution, often referred to as "crashing out," can be triggered by several factors:
-
Concentration Above Solubility Limit: The most common reason is that the concentration of BDMSAC exceeds its solubility in the specific solvent system.
-
Low Temperature: The solubility of many compounds, including BDMSAC, tends to decrease at lower temperatures. If the solution is cooled or stored at a low temperature, the compound may precipitate.
-
High Ionic Strength: The presence of high concentrations of salts (electrolytes) in the solution can decrease the solubility of surfactants like BDMSAC through the "salting-out" effect.
-
pH Changes: While BDMSAC is a quaternary ammonium (B1175870) salt and remains permanently charged regardless of pH, extreme pH values can affect the overall formulation stability and interactions with other components, potentially leading to precipitation.[1][4]
-
Interaction with Other Components: BDMSAC can interact with other molecules in your formulation, such as certain buffers, proteins, or polymers, leading to the formation of insoluble complexes.
Q3: How does the Critical Micelle Concentration (CMC) of BDMSAC relate to its precipitation?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like BDMSAC, begin to self-assemble into micelles. Below the CMC, BDMSAC exists as individual molecules (monomers). Above the CMC, the additional surfactant forms micelles. While micelle formation increases the overall "solubility" of the surfactant system, it is a dynamic equilibrium. Changes in temperature, ionic strength, or the addition of other substances can disrupt these micelles, leading to the precipitation of the surfactant monomers if their concentration exceeds the intrinsic aqueous solubility. For similar cationic surfactants, the CMC is influenced by the presence of salts; typically, the CMC decreases as the salt concentration increases.[5]
Troubleshooting Guide: Preventing and Resolubilizing BDMSAC Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dissolving in an Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The target concentration is higher than the intrinsic solubility of BDMSAC in your aqueous buffer. | 1. Lower the Concentration: Attempt to dissolve BDMSAC at a lower concentration. 2. Use Co-solvents: Prepare a high-concentration stock solution in a suitable organic solvent and add it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 3. Utilize a Formulation Vehicle: Employ a formulation containing solubilizing agents. |
| Low Temperature of the Solvent | The solubility of BDMSAC is likely lower at colder temperatures. | 1. Warm the Solvent: Gently warm your aqueous buffer (e.g., to 37°C) before adding the BDMSAC. 2. Apply Gentle Heat During Dissolution: If precipitation occurs, gentle warming and stirring can help redissolve the compound.[6] |
| Rapid Dilution of a Concentrated Stock | Adding a concentrated organic stock solution too quickly to an aqueous buffer can cause localized high concentrations that lead to immediate precipitation. | 1. Slow, Dropwise Addition: Add the stock solution drop by drop to the vigorously stirred aqueous buffer. 2. Serial Dilution: Perform one or more intermediate dilutions of the stock solution in the aqueous buffer. |
Issue 2: Precipitation Occurs Over Time or During Storage
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Storing the solution at a lower temperature (e.g., 4°C) than the preparation temperature can cause the BDMSAC to precipitate out. | 1. Store at Room Temperature: If the formulation is stable at room temperature, avoid refrigeration. 2. Re-dissolve Before Use: If cold storage is necessary, allow the solution to warm to room temperature or 37°C and ensure the precipitate is fully redissolved (gentle warming and vortexing may be needed) before use.[6] |
| High Salt Concentration | The presence of high concentrations of salts in your buffer can lead to the "salting-out" of BDMSAC. | 1. Reduce Salt Concentration: If possible, lower the ionic strength of your buffer. 2. Test Different Buffers: Some buffer salts may have a more pronounced salting-out effect than others. Experiment with different buffer systems. |
| Evaporation of Solvent | Over time, especially if the container is not well-sealed, the solvent can evaporate, increasing the concentration of BDMSAC and leading to precipitation. | 1. Use Tightly Sealed Containers: Store your solutions in containers with secure caps. 2. Parafilm Sealing: For long-term storage, consider sealing the container with parafilm. |
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of BDMSAC in various solvents.
| Solvent | Reported Solubility | Reference |
| Water | < 1 mg/mL at 70°F (approx. 21°C) | [1] |
| Water | 20.8 mg/L at 20°C | [3] |
| Water | Soluble | [7] |
| Water with ultrasonic | ≥7.84 mg/mL | [8] |
| DMSO | 125 mg/mL (requires sonication) | [6] |
| Ethanol | 109.2 g/L at 20°C | [2] |
| Ethanol | ≥72.4 mg/mL | [8] |
| Methanol | 73.81 g/L at 20°C | [2] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [1] |
| Acetone | Soluble | [1] |
| Xylene | Soluble | [1] |
Note: The significant variation in reported aqueous solubility suggests that experimental determination in your specific buffer system is advisable.
Experimental Protocols
Protocol 1: Preparation of a BDMSAC Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be diluted into an aqueous medium.
Materials:
-
This compound (powder/solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of BDMSAC powder in a suitable glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 125 mg/mL stock solution).[6]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate until the solution becomes clear.[6] Gentle warming may also be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Formulation of BDMSAC in a Co-solvent/Surfactant Vehicle
This protocol provides a method for preparing a ready-to-use BDMSAC solution for in vivo or other applications where a higher concentration in a pseudo-aqueous system is needed.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of ≥ 2.08 mg/mL): [6]
-
Prepare a 20.8 mg/mL stock solution of BDMSAC in DMSO as described in Protocol 1.
-
In a sterile tube, add the following components in order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 20.8 mg/mL BDMSAC in DMSO stock solution
-
50 µL of Tween-80
-
-
Vortex the mixture until it is a clear, homogeneous solution.
-
Add 450 µL of saline to the mixture and vortex again until the solution is clear. This will result in a final solution with a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Troubleshooting workflow for addressing BDMSAC precipitation.
Caption: Key factors that can induce the precipitation of BDMSAC.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. This compound | 122-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 122-19-0 [chemicalbook.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Benzyldimethylstearylammonium Chloride (BDSAC) Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benzyldimethylstearylammonium chloride (BDSAC), also known as Stearalkonium Chloride, in cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular mechanisms of BDSAC-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (BDSAC) cytotoxicity?
A1: this compound is a cationic surfactant. Its primary mechanism of cytotoxicity stems from its positive charge, which facilitates interaction with and disruption of the negatively charged cell membrane. This disruption can lead to increased membrane permeability, loss of cellular integrity, and ultimately cell lysis. At sublethal concentrations, BDSAC and other quaternary ammonium (B1175870) compounds (QACs) can induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves mitochondrial dysfunction, generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of the caspase cascade.
Q2: What is a typical starting concentration range for BDSAC in a cytotoxicity assay?
A2: Due to a lack of publicly available IC50 values for pure BDSAC across various cell lines, it is crucial to perform a dose-response experiment with a broad range of concentrations. A suggested starting range for a preliminary screen could be from 0.1 µg/mL to 100 µg/mL, employing serial dilutions. The optimal concentration will be highly dependent on the specific cell line and assay duration.
Q3: How does the alkyl chain length of a quaternary ammonium compound (QAC) affect its cytotoxicity?
A3: Generally, for QACs, an increase in the length of the alkyl chain enhances antimicrobial and cytotoxic activity up to a certain point (often around C12-C14), after which the efficacy may decrease. This is attributed to the hydrophobic interactions with the cell membrane.
Q4: Can BDSAC interfere with common cytotoxicity assays?
A4: Yes, as a cationic surfactant, BDSAC can interfere with certain assays. For instance, it may interact with negatively charged assay components. It is essential to include proper controls, such as BDSAC in cell-free media, to assess any direct interaction with assay reagents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- BDSAC precipitation at high concentrations- Incomplete mixing of BDSAC in media | - Ensure a single-cell suspension before seeding.- Visually inspect wells for precipitate. If observed, reduce the maximum concentration or use a suitable solvent.- Thoroughly mix the BDSAC-containing media before adding to cells. |
| Unexpectedly low cytotoxicity | - Cell line resistance- Short exposure time- Inactivation of BDSAC by serum proteins | - Confirm the responsiveness of your cell line with a known cytotoxic agent (positive control).- Increase the incubation time (e.g., from 24h to 48h or 72h).- Consider reducing the serum concentration in your culture medium during the treatment period, as serum proteins can bind to and neutralize cationic surfactants. |
| High background signal in LDH assay | - BDSAC-induced membrane damage in the absence of cell death- Direct interaction of BDSAC with LDH assay reagents | - Perform a time-course experiment to differentiate between early membrane permeabilization and cell death.- Run a control with BDSAC in cell-free medium containing a known amount of LDH to check for interference. |
| Inconsistent results with MTT/XTT assays | - BDSAC interference with formazan (B1609692) crystal formation or solubilization | - Include a cell-free control with BDSAC and the MTT/XTT reagent to check for direct reduction of the tetrazolium salt.- Visually inspect for complete solubilization of formazan crystals. |
Quantitative Data Summary
Specific IC50 values for pure this compound are not widely available in published literature. However, the general trend for surfactant cytotoxicity is well-established.
Table 1: Relative Cytotoxicity of Surfactant Classes
| Surfactant Class | Relative Cytotoxicity | Primary Mechanism |
| Cationic (e.g., BDSAC) | High | Membrane disruption, mitochondrial dysfunction |
| Anionic | Moderate | Protein denaturation, membrane disruption |
| Non-ionic | Low | General disruption of cellular processes at high concentrations |
Note: This table represents a general trend, and the actual cytotoxicity can vary depending on the specific compound, cell line, and assay conditions.
Nanoemulsions containing Stearalkonium Chloride (SAC) have been shown to induce cytotoxicity. In one study, the 50% inhibitory concentration (IC50) of a nanoemulsion containing SAC on TC-1 epithelial cells, Jaws II dendritic cells, and Raw-Blue macrophages was found to be in the range of 0.001% to 0.01% of the total nanoemulsion formulation after 24 hours of exposure[1]. However, these values represent the toxicity of the entire formulation and not of SAC alone.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
BDSAC stock solution (e.g., in DMSO or ethanol)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BDSAC in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of BDSAC. Include untreated (vehicle) and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon membrane damage.
Materials:
-
96-well cell culture plates
-
BDSAC stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To a set of untreated control wells, add lysis buffer as per the kit instructions and incubate for the recommended time to induce 100% cell lysis. Collect the supernatant as in step 3.
-
LDH Reaction: Add the LDH assay reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing BDSAC cytotoxicity.
Caption: BDSAC-induced intrinsic apoptosis pathway.
References
Technical Support Center: Benzyldimethylstearylammonium Chloride-Based Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of Benzyldimethylstearylammonium chloride (BDSAC)-based nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BDSAC) and why is it used in nanoparticle formulations?
This compound (BDSAC), also known as stearalkonium chloride, is a cationic surfactant.[1] It possesses a positively charged hydrophilic head (quaternary ammonium (B1175870) group) and a long, hydrophobic tail (stearyl chain), along with a benzyl (B1604629) group.[2] This amphiphilic nature allows it to function as a stabilizer in nanoparticle formulations.[2]
BDSAC stabilizes nanoparticles through a combination of:
-
Electrostatic Repulsion: The positively charged headgroups adsorb to the nanoparticle surface, creating a net positive surface charge. This leads to electrostatic repulsion between individual nanoparticles, preventing them from coming close to each other and aggregating.
-
Steric Hindrance: The long stearyl and bulky benzyl groups provide a physical barrier around the nanoparticles.[3][4] This steric effect further prevents close approach and aggregation.[5]
Q2: How can I determine if my BDSAC-based nanoparticles are aggregating?
Aggregation of nanoparticles can be identified through several characterization techniques that measure changes in particle size, size distribution, and surface charge. The most common methods are:
-
Dynamic Light Scattering (DLS): This is a primary technique for measuring the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of nanoparticles in a suspension.[6] A significant increase in the Z-average and a high PDI are strong indicators of aggregation.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A decrease in the magnitude of the zeta potential suggests a reduction in electrostatic repulsion, which can lead to aggregation.
-
Visual Inspection: Highly aggregated nanoparticle suspensions may appear cloudy or contain visible precipitates that settle over time.
Q3: What are the typical signs of aggregation in DLS and Zeta Potential measurements?
When nanoparticles aggregate, their measured characteristics change in predictable ways. The table below summarizes the typical differences between a stable and an aggregated nanoparticle suspension.
| Parameter | Stable Nanoparticle Suspension | Aggregated Nanoparticle Suspension | Interpretation |
| Z-Average Diameter (DLS) | Consistent with expected size (e.g., 100-300 nm) | Significantly larger diameter (e.g., >500 nm to µm range) | Indicates the formation of larger clusters from smaller primary nanoparticles.[6] |
| Polydispersity Index (PDI) | Low (typically < 0.3) | High (typically > 0.5) | A high PDI reflects a wide range of particle sizes, characteristic of uncontrolled aggregation.[6] |
| Zeta Potential | High positive magnitude (e.g., > +30 mV) | Low magnitude (e.g., between -10 mV and +10 mV) | A low surface charge reduces electrostatic repulsion, allowing attractive van der Waals forces to dominate and cause aggregation.[4] |
Section 2: Troubleshooting Guide - Common Causes and Solutions
This guide provides a structured approach to diagnosing and resolving common issues of nanoparticle aggregation when using BDSAC as a stabilizer.
Issue 1: Immediate Aggregation Upon Formulation
Observation: The nanoparticle suspension becomes cloudy or shows visible precipitates immediately after preparation.
| Potential Cause | Suggested Solution |
| Inadequate BDSAC Concentration: The concentration of BDSAC may be too low to provide sufficient electrostatic and steric stabilization. | - Increase the concentration of BDSAC in a stepwise manner in your formulation. - While the specific Critical Micelle Concentration (CMC) for BDSAC is not readily available, for similar long-chain quaternary ammonium compounds, it is generally low. Ensure the concentration used is above the CMC to allow for effective surface coverage. |
| Inappropriate Solvent/Anti-Solvent Ratio (for Nanoprecipitation): In methods like nanoprecipitation, an incorrect ratio can lead to rapid, uncontrolled precipitation and aggregation. | - Systematically vary the ratio of the solvent (dissolving the polymer/lipid and BDSAC) to the anti-solvent (typically water). A slower addition of the solvent phase to the anti-solvent can sometimes promote more controlled nanoparticle formation. |
| Incorrect pH of the Aqueous Phase: The pH of the medium can influence the surface charge of the nanoparticles and the effectiveness of the cationic surfactant. | - Measure and adjust the pH of the aqueous phase. For cationic surfactants to be effective, the pH should generally be in a range where the nanoparticle core does not have a strong positive charge that would repel the surfactant. |
| High Ionic Strength of the Aqueous Phase: The presence of salts in the aqueous phase can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. | - Use deionized water or a low ionic strength buffer for the aqueous phase. - If salts are necessary for the application, consider adding them after the nanoparticles have been formed and stabilized. |
Issue 2: Gradual Aggregation Over Time (Poor Colloidal Stability)
Observation: The nanoparticle suspension is initially stable but shows signs of aggregation (increased size, PDI, or precipitation) after a few hours or days.
| Potential Cause | Suggested Solution |
| Insufficient Long-Term Stabilization: The initial stabilization may not be robust enough to prevent aggregation over time, especially with changes in temperature or exposure to light. | - Optimize BDSAC Concentration: A slightly higher concentration of BDSAC might be needed for long-term stability. - Consider a Co-stabilizer: The addition of a non-ionic surfactant or a PEGylated lipid can provide additional steric hindrance and improve long-term stability. |
| Storage Conditions: Temperature fluctuations, exposure to light, or freezing can induce aggregation. | - Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C). - Protect the suspension from light, especially if any of the components are light-sensitive. - Avoid freezing the nanoparticle suspension, as the formation of ice crystals can force the nanoparticles together, causing irreversible aggregation. |
| Hydrolysis or Degradation of Components: Over time, the core material of the nanoparticle or the surfactant itself may degrade, leading to a loss of stability. | - Ensure the pH of the suspension is in a range that minimizes the hydrolysis of the core polymer (e.g., PLGA). - Prepare fresh formulations for critical experiments. |
Section 3: Experimental Protocols
Protocol 1: Formulation of PLGA Nanoparticles by Nanoprecipitation using BDSAC
This protocol provides a general procedure for the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using BDSAC as a cationic surfactant.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (BDSAC)
-
Acetone (or another suitable water-miscible organic solvent like acetonitrile (B52724) or THF)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and BDSAC in an organic solvent (e.g., 5 mL of acetone). The concentration of BDSAC may need to be optimized, but a starting point could be in the range of 0.5-2% (w/v) relative to the aqueous phase volume.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which consists of deionized water.
-
Nanoprecipitation: Under moderate magnetic stirring (e.g., 400-600 rpm), add the organic phase dropwise to the aqueous phase (e.g., 20 mL). A milky suspension should form immediately.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-6 hours) or overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): To remove excess BDSAC and un-encapsulated drug (if any), the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 x g for 20-30 minutes). The supernatant is discarded, and the nanoparticle pellet is resuspended in deionized water. This washing step can be repeated 2-3 times.
Protocol 2: Characterization of Nanoparticle Aggregation
1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water to obtain a suitable scattering intensity (a slightly opalescent appearance is often appropriate). For zeta potential measurements, dilution in 1 mM KCl or a similar low ionic strength solution is recommended.
-
Instrument Setup: Use a DLS instrument (e.g., a Malvern Zetasizer). Equilibrate the instrument to the desired temperature (typically 25°C). Ensure the correct dispersant properties (viscosity and refractive index) are entered into the software.
-
Measurement:
-
For size measurement, perform at least three replicate measurements to obtain the Z-average diameter and PDI.
-
For zeta potential measurement, use an appropriate cell and perform at least three replicate measurements to obtain the average zeta potential.
-
2. Transmission Electron Microscopy (TEM)
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry. Negative staining with an agent like uranyl acetate (B1210297) may be used to enhance contrast if needed.
-
Imaging: Image the dried grid using a transmission electron microscope at an appropriate acceleration voltage.
-
Analysis: TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.
Section 4: Visualizations
Logical Workflow for Troubleshooting Aggregation
Signaling Pathways Potentially Activated by Cationic Nanoparticles
The positive surface charge of BDSAC-coated nanoparticles can lead to strong interactions with negatively charged cell membranes, potentially triggering cellular stress responses. Two key signaling pathways that may be activated are the MAPK/ERK and NF-κB pathways.
MAPK/ERK Signaling Pathway
This pathway is a crucial regulator of cellular processes including proliferation, differentiation, and survival, and can be activated by various extracellular stimuli and cellular stress.
NF-κB Signaling Pathway (Canonical)
The NF-κB pathway is a key regulator of the inflammatory response and cell survival. Its activation can be triggered by cellular stress, such as that potentially induced by nanoparticle interactions with the cell membrane.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. russellorganics.com [russellorganics.com]
- 3. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Benzyldimethylstearylammonium Chloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Benzyldimethylstearylammonium chloride (BDSAC), also known as Stearalkonium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDSAC) and what are its primary applications in formulations?
A1: this compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] Due to its positive charge, it is utilized in a variety of cosmetic and pharmaceutical formulations for its antistatic, conditioning, and emulsifying properties.[2][3] It is a common ingredient in hair conditioners, lotions, and creams.[4]
Q2: What are the known stability limitations of BDSAC?
A2: BDSAC's stability can be compromised by several factors. It is known to be incompatible with strong oxidizing and reducing agents. A significant issue is its interaction with anionic substances, which can lead to precipitation and loss of activity.[4][5] While generally stable across a pH range of 3 to 11 and heat stable to high temperatures, extreme pH and prolonged exposure to high temperatures can still promote degradation.[6]
Q3: Can BDSAC be used in formulations containing anionic ingredients?
A3: It is generally not recommended to formulate BDSAC with anionic surfactants or polymers in simple systems. The opposing charges can lead to the formation of an insoluble complex, resulting in precipitation and a loss of the desirable properties of both ingredients.[4][5] However, in more complex formulations, the presence of non-ionic surfactants or other stabilizers may mitigate this interaction to some extent.[7][8] Careful formulation and stability testing are crucial if co-formulation is attempted.
Q4: How does temperature affect the stability of BDSAC formulations?
A4: While stearalkonium chloride is reported to be heat stable up to 500°C in its pure form, prolonged exposure to elevated temperatures in a formulation can accelerate degradation reactions.[6] In emulsion systems, high temperatures can also lead to physical instability, such as coalescence or creaming, independent of the chemical degradation of BDSAC.[9]
Q5: What is the expected shelf-life of a typical BDSAC-containing formulation?
A5: The shelf-life of a formulation containing BDSAC is highly dependent on the complete formulation matrix, packaging, and storage conditions. A well-formulated product in appropriate packaging can have a shelf-life of 24 to 36 months under normal storage conditions. However, stability testing is essential to establish the shelf-life for each specific formulation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Formulation
| Potential Cause | Troubleshooting Steps |
| Incompatibility with Anionic Ingredients | - Review all ingredients for anionic surfactants, polymers, or other negatively charged molecules. - If an anionic ingredient is essential, consider adding a non-ionic co-surfactant or a zwitterionic surfactant to mediate the interaction.[7][8] - Replace the anionic ingredient with a non-ionic or cationic alternative if possible. |
| pH Shift | - Measure the pH of the formulation. A shift outside the optimal range (typically 4-7 for many cosmetic emulsions) can affect the solubility of BDSAC or other ingredients. - Adjust the pH with a suitable buffering agent. |
| Incorrect Order of Addition | - Cationic and anionic components should be well-diluted before mixing. - Consider adding the BDSAC to the heated oil phase before emulsification. |
Issue 2: Emulsion Instability (Phase Separation, Creaming, Coalescence)
| Potential Cause | Troubleshooting Steps |
| Inadequate Emulsifier Concentration | - Increase the concentration of BDSAC or the primary non-ionic emulsifier. - Evaluate the Hydrophile-Lipophile Balance (HLB) of the oil phase and ensure the emulsifier system is appropriate. |
| Improper Homogenization | - Optimize the homogenization speed and time to achieve a smaller, more uniform droplet size.[9] - Ensure that the temperature during homogenization is above the melting point of all lipid components.[10] |
| Presence of Electrolytes | - High concentrations of salts can disrupt the electrostatic stabilization provided by cationic surfactants. - Reduce the concentration of electrolytes or select a more salt-tolerant co-emulsifier. |
| Ostwald Ripening | - This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by using a combination of emulsifiers and by ensuring a narrow droplet size distribution through effective homogenization.[11] |
Quantitative Stability Data
Due to the limited availability of public, quantitative stability data for this compound formulations, the following tables present illustrative data based on general principles of cosmetic science and the behavior of similar quaternary ammonium compounds. This data should be used as a guideline for designing your own stability studies.
Table 1: Illustrative Effect of pH on BDSAC Stability in an O/W Emulsion at 40°C
| Time (Weeks) | % BDSAC Remaining (pH 4.5) | % BDSAC Remaining (pH 6.5) | % BDSAC Remaining (pH 8.5) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.5 | 99.8 | 98.9 |
| 8 | 98.8 | 99.5 | 97.5 |
| 12 | 98.1 | 99.1 | 96.0 |
Table 2: Illustrative Effect of Temperature on BDSAC Stability in an O/W Emulsion (pH 6.5)
| Time (Weeks) | % BDSAC Remaining (25°C) | % BDSAC Remaining (40°C) | % BDSAC Remaining (50°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.9 | 99.5 | 97.8 |
| 8 | 99.8 | 98.8 | 95.5 |
| 12 | 99.7 | 98.1 | 93.1 |
Table 3: Illustrative Effect of Light Exposure on BDSAC Stability in an O/W Emulsion (ICH Q1B Conditions)
| Exposure | % BDSAC Remaining (Protected) | % BDSAC Remaining (Exposed) |
| Initial | 100.0 | 100.0 |
| 1.2 million lux hours / 200 watt hours/m² | 99.8 | 98.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a BDSAC formulation and to develop a stability-indicating analytical method.
-
Preparation of Samples:
-
Prepare the BDSAC formulation as intended.
-
Prepare a placebo formulation (without BDSAC).
-
Prepare a solution of BDSAC in a suitable solvent (e.g., methanol/water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to the formulation to achieve a final acid concentration of 0.1M. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1M NaOH to the formulation to achieve a final base concentration of 0.1M. Store at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store the formulation at 60-80°C for 1-2 weeks.
-
Photostability: Expose the formulation to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13]
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Dilute the samples to an appropriate concentration with a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Evaluation:
-
Determine the percentage of BDSAC degradation.
-
Identify and quantify any significant degradation products.
-
The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[3]
-
Protocol 2: Stability-Indicating HPLC-UV Method (Adapted from Benzalkonium Chloride Methods)
This method can be used to quantify BDSAC in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.
Visualizations
References
- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. russellorganics.com [russellorganics.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. scientificspectator.com [scientificspectator.com]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. journalbinet.com [journalbinet.com]
- 8. Precipitation of mixtures of anionic and cationic surfactants; 3: Effect of added nonionic surfactant (Journal Article) | OSTI.GOV [osti.gov]
- 9. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. biolinscientific.com [biolinscientific.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Benzyldimethylstearylammonium Chloride (BDSAC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual Benzyldimethylstearylammonium chloride (BDSAC), also known as stearalkonium chloride, from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDSAC) and why is its removal important?
A1: this compound (BDSAC) is a quaternary ammonium (B1175870) salt, a type of cationic surfactant. It is used in various applications, including as a phase transfer catalyst, biocide, and conditioning agent in personal care products.[1][2][3][4] Residual BDSAC in a reaction mixture can interfere with downstream processes, affect the purity and activity of the final product, and may be undesirable in pharmaceutical formulations due to potential toxicity.[4]
Q2: What are the common methods for removing residual BDSAC?
A2: The primary methods for removing BDSAC from a reaction mixture include:
-
Precipitation: Exploiting the low solubility of BDSAC in non-polar organic solvents.
-
Liquid-Liquid Extraction: Partitioning BDSAC between two immiscible liquid phases.
-
Column Chromatography: Separating BDSAC from the desired product based on polarity differences using a stationary phase like silica (B1680970) gel, alumina, or a reversed-phase material.
-
Scavenger Resins: Using ion-exchange resins to selectively bind the cationic BDSAC.
Q3: How can I determine the concentration of residual BDSAC in my sample?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or charged aerosol detector (CAD) is a common and effective method for quantifying residual BDSAC.[5][6][7] Ion chromatography can also be employed for the analysis of quaternary ammonium compounds.[8]
Q4: What are the key physical and chemical properties of BDSAC to consider during purification?
A4: Key properties include its cationic nature, surfactant properties, and solubility profile. BDSAC is generally soluble in polar solvents like water, methanol, and ethanol, and has limited solubility in non-polar solvents such as hexane (B92381) and diethyl ether.[9][10][11] This differential solubility is the basis for several purification techniques. It exists as a white to light yellow solid or paste at room temperature.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of BDSAC.
Issue 1: The product oils out instead of precipitating as a solid.
-
Possible Cause: The solvent system may not be optimal for inducing crystallization. The presence of impurities can also sometimes inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different anti-solvents (non-polar solvents) or mixtures of anti-solvents. Good starting points are diethyl ether, hexane, or ethyl acetate.[12]
-
Temperature Control: Try cooling the mixture to a lower temperature (e.g., 0 °C or -20 °C) to decrease the solubility of BDSAC and promote precipitation.
-
Seeding: If a small amount of pure, solid BDSAC is available, add a seed crystal to the solution to initiate crystallization.
-
Trituration: Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Issue 2: Poor separation of BDSAC from the desired product during column chromatography.
-
Possible Cause: The chosen stationary phase and eluent system may not have sufficient selectivity for the separation. BDSAC, being a cationic surfactant, can also exhibit strong interactions with silica gel, leading to tailing and poor recovery.[13]
-
Troubleshooting Steps:
-
Stationary Phase Selection:
-
Silica Gel: If using silica gel, consider adding a modifier to the eluent, such as a small amount of a volatile amine (e.g., triethylamine) or ammonia, to reduce tailing.
-
Alumina: Alumina can be a good alternative to silica gel for the purification of quaternary ammonium salts.[13]
-
Reversed-Phase (C18): For more polar products, reversed-phase chromatography can be effective.
-
-
Eluent Optimization: Perform a thorough thin-layer chromatography (TLC) study to identify an optimal solvent system that provides good separation (a significant difference in Rf values) between your product and BDSAC.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity, to improve the separation resolution.
-
Issue 3: Low recovery of the desired product after using a scavenger resin.
-
Possible Cause: The desired product may be non-specifically binding to the resin. The resin capacity might also be insufficient for the amount of BDSAC present.
-
Troubleshooting Steps:
-
Resin Selection: Ensure you are using a strong cation-exchange resin suitable for scavenging quaternary ammonium salts in your specific solvent system.
-
Check for Non-Specific Binding: Before the full-scale purification, perform a small-scale test by exposing a known amount of your pure product to the resin under the same conditions to check for any loss.
-
Increase Resin Amount: If the resin capacity is the issue, increase the equivalents of the scavenger resin used.
-
Optimize Binding/Elution Conditions: Adjust the solvent, pH, or contact time to optimize the selective binding of BDSAC.
-
Data Presentation
Table 1: Solubility of this compound (BDSAC) in Various Solvents
| Solvent | Type | Solubility | Reference(s) |
| Water | Protic | Soluble | [11] |
| Methanol | Protic | Soluble | [10] |
| Ethanol | Protic | Soluble | [10] |
| Chloroform | Aprotic | Soluble | [11] |
| Benzene | Aprotic | Soluble | [11] |
| Acetone | Aprotic | Soluble | [10][11] |
| Xylene | Aprotic | Soluble | [11] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 125 mg/mL | [14] |
| Diethyl Ether | Aprotic | Low | [12] |
| Hexane | Aprotic | Low |
Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The solubility in low-polarity solvents is generally expected to be poor.
Table 2: Comparison of BDSAC Removal Techniques
| Method | Principle | Advantages | Disadvantages | Estimated Efficiency |
| Precipitation | Low solubility in non-polar solvents | Simple, rapid, and can be cost-effective. | May not be suitable for all reaction mixtures; can lead to "oiling out"; may require optimization of solvent and temperature. | Moderate to High |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Can handle large sample volumes; effective for separating compounds with different polarities. | Can be labor-intensive; may require large volumes of solvents; emulsion formation can be an issue. | Moderate to High |
| Column Chromatography | Differential adsorption on a stationary phase | High resolution and versatility; applicable to a wide range of compounds. | Can be time-consuming; requires significant solvent usage; potential for product loss on the column. | High |
| Scavenger Resins | Ion exchange | High selectivity for cationic species; simplifies work-up (filtration). | Resins can be expensive; potential for non-specific binding of the desired product; requires optimization of binding conditions. | High |
Note: The estimated efficiency is a qualitative assessment and can vary significantly depending on the specific experimental conditions and the nature of the desired product.
Experimental Protocols
Protocol 1: Removal of BDSAC by Precipitation
Objective: To remove BDSAC from a reaction mixture by precipitating it with a non-polar solvent.
Materials:
-
Reaction mixture containing BDSAC
-
Non-polar solvent (e.g., diethyl ether, hexane, or a mixture thereof)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
-
If the reaction was performed in a polar solvent, concentrate the reaction mixture under reduced pressure to a minimal volume.
-
With vigorous stirring, slowly add the non-polar anti-solvent to the concentrated mixture.
-
Continue adding the anti-solvent until a precipitate forms and no further precipitation is observed.
-
For enhanced precipitation, cool the mixture in an ice bath for 30-60 minutes.
-
Collect the precipitated BDSAC by vacuum filtration.
-
Wash the filter cake with a small amount of the cold anti-solvent.
-
The desired product should remain in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product.
Protocol 2: Removal of BDSAC by Liquid-Liquid Extraction
Objective: To separate BDSAC from a product by partitioning it between an aqueous and an organic phase.
Materials:
-
Reaction mixture containing BDSAC
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (if the reaction was not performed in one) and deionized water.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. BDSAC, being a salt, will preferentially partition into the aqueous phase, especially if the desired product is significantly less polar.
-
Drain the lower (aqueous) layer.
-
Wash the organic layer with deionized water (2-3 times) and then with brine to remove residual water.
-
Collect the organic layer containing the purified product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Removal of BDSAC by Column Chromatography
Objective: To purify the desired product from BDSAC using silica gel column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (a solvent system determined by TLC analysis)
-
Reaction mixture
-
Collection tubes
Methodology:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Pre-elute the column with the starting eluent.
-
Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the column, or dissolve it in a minimal amount of the eluent and load it directly.
-
Begin eluting the column with the chosen solvent system. Due to its polar, charged nature, BDSAC will generally have a low Rf value and will move slowly on the silica gel.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Removal of BDSAC using a Cation-Exchange Scavenger Resin
Objective: To selectively remove the cationic BDSAC from the reaction mixture using a scavenger resin.
Materials:
-
Strong cation-exchange resin (e.g., a sulfonic acid-based resin)
-
Reaction mixture containing BDSAC
-
Appropriate solvent for the reaction mixture
-
Flask with a stirrer
-
Filtration apparatus
Methodology:
-
Choose a strong cation-exchange resin that is compatible with your reaction solvent.
-
Add the scavenger resin (typically 2-5 equivalents relative to the amount of BDSAC) to the reaction mixture.
-
Stir the suspension at room temperature for a specified time (e.g., 2-24 hours), monitoring the removal of BDSAC by TLC or HPLC.
-
Once the removal is complete, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, which should now be free of BDSAC.
-
Concentrate the solution under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a BDSAC removal method.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. russellorganics.com [russellorganics.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
- 7. smatrix.com [smatrix.com]
- 8. Determination of quaternary ammonium preservatives - Chromatography Forum [chromforum.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scent.vn [scent.vn]
- 11. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges with Benzyldimethylstearylammonium Chloride in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Benzyldimethylstearylammonium chloride (BDSAC) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using this compound. What could be the cause?
Inconsistent results with BDSAC, a cationic surfactant, can stem from its physicochemical properties that interfere with common cell viability assays. Key factors include:
-
Direct Interaction with Assay Reagents: Cationic compounds like BDSAC can directly reduce tetrazolium salts (e.g., MTT, XTT), leading to a false-positive signal for cell viability that is independent of cellular metabolic activity.
-
Membrane-Disrupting Effects: As a surfactant, BDSAC's primary mechanism of cytotoxicity involves the disruption of cell membranes. This can lead to the rapid release of intracellular components, which may interfere with certain assay chemistries.
-
Precipitation at High Concentrations: BDSAC may precipitate out of solution at high concentrations in culture media, leading to inaccurate dosing and interference with optical readings.
-
Interaction with Serum Proteins: BDSAC can bind to serum proteins in the culture medium, reducing its effective concentration and leading to variability in results.
Q2: I am observing a U-shaped dose-response curve with BDSAC in my MTT assay. What does this indicate?
A U-shaped or biphasic dose-response curve, where cell viability appears to increase at higher concentrations of BDSAC, is a strong indicator of assay interference. This is often due to the direct reduction of the MTT reagent by BDSAC at these higher concentrations, leading to an artificially high absorbance reading that masks the true cytotoxic effect.
Q3: Are there alternative cell viability assays that are less prone to interference from cationic surfactants like BDSAC?
Yes, several alternative assays are recommended when working with cationic compounds:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to membrane disruption. It is less likely to be affected by the chemical properties of BDSAC.
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. It is a good alternative as it relies on a different cellular process than metabolic assays.
-
ATP-Based Luminescence Assays: These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. The luminescent readout is generally less susceptible to interference from colored or fluorescent compounds.
-
High-Content Imaging (HCI): This method allows for the direct visualization and quantification of viable and dead cells using fluorescent probes, providing a more direct and reliable measure of cytotoxicity.
Troubleshooting Guides
Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, XTT)
Workflow for Identifying and Mitigating Interference:
Caption: Troubleshooting workflow for tetrazolium assay interference.
Explanation:
-
Cell-Free Control: To confirm direct interference, set up a cell-free experiment. Prepare wells with your culture medium and serial dilutions of BDSAC.
-
Add Reagent: Add the MTT or XTT reagent to these wells.
-
Incubate and Read: Incubate for the standard duration and then measure the absorbance.
-
Analyze: A significant increase in absorbance in the presence of BDSAC compared to the medium-only control confirms direct chemical interference.
-
Solution: If interference is confirmed, it is highly recommended to switch to an alternative assay method.
Issue 2: High Variability Between Replicate Wells
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect wells for any signs of precipitate. Determine the solubility of BDSAC in your culture medium and avoid using concentrations above this limit. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique, especially for serial dilutions. Change pipette tips between different concentrations. |
Quantitative Data Summary
The cytotoxic potential of long-chain quaternary ammonium (B1175870) compounds like BDSAC can vary significantly depending on the cell line and assay conditions. The following table summarizes representative IC50 values for such compounds.
| Compound | Alkyl Chain Length | Cell Line | Exposure Time (hours) | IC50/EC50 (µM) | Assay |
| Benzalkonium Chloride (C18) | C18 | 3T3-L1 | 48 | ~10 | CFDA-AM |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | HaCaT | 2 | >100 | MTT |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | HaCaT | 24 | 10-100 | MTT |
Note: Data for structurally similar long-chain quaternary ammonium compounds are used as a proxy due to limited direct data on BDSAC.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the release of LDH from cells with compromised membrane integrity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of BDSAC and appropriate controls (vehicle control, untreated control, and a maximum lysis control). Incubate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Neutral Red (NR) Uptake Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Seed and treat cells with BDSAC as described for the LDH assay.
-
Dye Incubation: After the treatment period, remove the culture medium and add medium containing a final concentration of 50 µg/mL neutral red. Incubate for 2-3 hours.
-
Dye Extraction: Remove the neutral red-containing medium, wash the cells with PBS, and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Measurement: Agitate the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.
-
Calculation: Cell viability is proportional to the amount of neutral red retained by the cells.
ATP-Based Luminescence Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with BDSAC as previously described.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the ATP-releasing/luciferase reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer. The signal is typically stable for an extended period.
-
Calculation: The luminescent signal is directly proportional to the number of viable cells.
Signaling Pathways
The cytotoxic effects of BDSAC and related cationic surfactants are primarily initiated by the disruption of the cell membrane. This can trigger downstream signaling events leading to apoptosis.
Proposed Signaling Pathway for BDSAC-Induced Cytotoxicity:
Caption: Proposed pathway of BDSAC-induced apoptosis.
Mechanism Overview:
-
Membrane Disruption: As a cationic surfactant, BDSAC interacts with the negatively charged components of the cell membrane, leading to its disruption and increased permeability.
-
Oxidative Stress: The membrane damage can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytoplasm initiates the caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Benzyldimethylstearylammonium chloride degradation and storage issues
Technical Support Center: Benzyldimethylstearylammonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (BDMSAC).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2] It is utilized in various applications, including as a preservative, antistatic agent, and conditioner in cosmetics and hair care formulations.[1][3] It is also recognized for its biocidal properties.[1]
2. How should I store solid this compound?
For optimal stability, solid BDMSAC should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] It is hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is critical. While ambient temperatures are generally acceptable, storage in a refrigerator or at temperatures below 15°C in a dark place is recommended for long-term stability.[1][6]
3. What are the recommended storage conditions for BDMSAC solutions?
Stock solutions of BDMSAC should be stored sealed, protected from moisture and light.[2] For maximum longevity, storage at -80°C is recommended for up to 6 months.[2] For shorter-term storage, -20°C is suitable for up to 1 month.[2] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2]
| Storage Condition | Solid Compound | Stock Solution |
| Temperature | Ambient or <15°C[1] | -20°C (short-term) or -80°C (long-term)[2] |
| Atmosphere | Dry, inert gas recommended | Sealed from moisture[2] |
| Light | Protected from light (dark place) | Protected from light[2] |
| Container | Tightly closed[4][5] | Tightly sealed vial[2] |
| Max Duration | Varies by supplier; check CoA | 1 month at -20°C, 6 months at -80°C[2] |
4. What are the primary degradation pathways for BDMSAC?
BDMSAC is not expected to degrade via hydrolysis or direct photolysis in the environment.[1] However, it is susceptible to biodegradation and thermal decomposition.[1][7]
-
Biodegradation: Studies have shown that microorganisms can degrade BDMSAC. One identified pathway involves the initial cleavage of the C-N bond, followed by a series of demethylation and oxidation steps.[7]
-
Thermal Decomposition: When heated to high temperatures (decomposition starts around 120°C), it can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][3]
Caption: Proposed biodegradation pathway of this compound.
Troubleshooting Guides
Q1: My experimental results are inconsistent. What could be the cause?
Inconsistent results can stem from compound degradation, improper sample handling, or analytical interference.
-
Degradation: Has the compound been stored correctly? Verify that both solid and solution forms of BDMSAC have been kept under the recommended temperature, light, and moisture conditions.[2] If the material is old or has been stored improperly, degradation may have occurred.
-
Sample Adsorption: QACs are known to adsorb to surfaces, especially plastics.[8] Always use glass containers for sample collection and preparation.[8] To minimize adsorptive losses during analysis, glassware can be pre-treated with a QAC solution.[9]
-
pH Issues: The pH of your sample can interfere with analysis. For some analytical methods, the sample pH should be adjusted to a specific range (e.g., pH 3-5 or ~7) before testing.[8]
Caption: Troubleshooting workflow for inconsistent experimental results.
Q2: The compound won't fully dissolve. How can I improve solubility?
BDMSAC is soluble in water.[3] If you are experiencing solubility issues, especially when preparing concentrated solutions for in vivo studies, co-solvents may be required. One published protocol involves preparing a stock solution in DMSO, then diluting it into a mixture of PEG300, Tween-80, and saline.[2] Gentle heating and/or sonication can also aid in the dissolution process if precipitation occurs.[2]
Q3: I suspect my BDMSAC is contaminated or has degraded. How can I check its purity?
Purity and degradation can be assessed using stability-indicating analytical methods.
-
Titration: Quaternary ammonium chlorides can be titrated with silver nitrate (B79036) to determine concentration, with the endpoint detected by a silver ion-selective electrode.[10] This can help quantify the amount of active compound.
-
Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS) are powerful for separating the parent compound from potential degradants or impurities.[9]
| Parameter | Stability Concern | Recommended Action |
| Physical Appearance | Change in color (from white/off-white) or consistency (clumping). | Indicates potential degradation or moisture absorption. Perform purity analysis. |
| Solubility | Difficulty dissolving in solvents where it was previously soluble. | Could indicate impurity or degradation. Verify with a new lot of solvent and compound. |
| pH of Solution | A significant shift in the pH of a 1% aqueous solution from the typical 6-6.5 range.[3] | Suggests chemical changes have occurred. A fresh solution should be prepared. |
| Analytical Profile | Appearance of new peaks or a decrease in the main peak area in chromatography. | Confirms degradation. The material should not be used for experiments. |
Experimental Protocols
Protocol: Forced Degradation Study for BDMSAC
This protocol outlines a general procedure to assess the stability of BDMSAC under various stress conditions. The analysis of the stressed samples can be performed using a validated stability-indicating HPLC method.
1. Objective: To identify potential degradation products and determine the intrinsic stability of this compound under stress conditions such as acid, base, oxidation, heat, and light.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve BDMSAC in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: a. Mix equal volumes of the stock solution and 1N HCl. b. Keep the mixture at room temperature for a specified time (e.g., 24 hours). c. Withdraw samples at various time points (e.g., 2, 8, 24 hours). d. Neutralize the sample with 1N NaOH before analysis.
-
Base Degradation: a. Mix equal volumes of the stock solution and 1N NaOH. b. Follow the same sampling and analysis schedule as for acid degradation. c. Neutralize the sample with 1N HCl before analysis.
-
Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the mixture at room temperature, protected from light, for 24 hours. c. Withdraw and analyze samples at specified intervals.
-
Thermal Degradation: a. Transfer an aliquot of the stock solution into a vial and place it in an oven set to a high temperature (e.g., 80°C). b. Separately, store a sample of the solid compound under the same conditions. c. Analyze samples at specified intervals.
-
Photolytic Degradation: a. Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. Analyze the exposed and control samples.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent BDMSAC peak.
5. Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Characterize the degradation products if possible (e.g., using LC-MS).
-
The results will indicate the susceptibility of BDMSAC to different types of stress, helping to define appropriate storage and handling procedures.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 122-19-0 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.hach.com [cdn.hach.com]
- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Adjusting pH for optimal Benzyldimethylstearylammonium chloride performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyldimethylstearylammonium chloride (also known as Stearalkonium Chloride).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for formulations containing this compound?
The optimal pH for this compound depends on the specific application. As a cationic surfactant, its positive charge is maintained across a wide pH range.[1] However, for specific uses, the following pH ranges are recommended:
-
General Formulations: A pH range of 6.0 to 9.0 is suitable for a 5% aqueous solution.[2] The synthesis of a 1% aqueous solution is typically completed at a pH of 6.0-6.5.[3]
-
Cosmetic and Skincare Products: To ensure compatibility with the skin's natural acidic mantle, a pH range of 4.5 to 5.5 is often recommended for topical formulations.[4][5]
-
Antimicrobial Applications: this compound exhibits a broad spectrum of antimicrobial activity over a wide pH range.[6]
Q2: Is this compound stable at acidic and alkaline pH?
This compound is generally resistant to acids but is not resistant to alkalis.[2][3] One study suggests stability within a pH range of 3 to 11.[7] It is advisable to avoid strongly alkaline conditions to prevent degradation.
Q3: Can pH affect the performance of this compound as a conditioning agent?
Yes, the pH of a formulation can influence its performance as a conditioning agent. While the cationic charge is stable, the overall formulation pH can affect hair and skin properties. For optimal performance in hair conditioners, a slightly acidic pH is generally preferred as it helps to flatten the hair cuticles, leading to a smoother feel.
Q4: How does pH influence the antimicrobial efficacy of this compound?
As a quaternary ammonium (B1175870) compound (QAC), this compound's antimicrobial action is based on its positive charge attracting it to the negatively charged cell membranes of microbes.[8] This positive charge is present across a broad pH range.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced antimicrobial efficacy | The pH of the formulation is outside the optimal range for the target microorganism. | 1. Measure the pH of your formulation. 2. Adjust the pH to be within the 6.0-9.0 range for broad-spectrum activity. 3. If targeting a specific microbe, consult literature for its pH susceptibility in the presence of QACs. |
| Precipitation or instability in the formulation | The pH is too alkaline, leading to the degradation of the compound. Incompatibility with anionic ingredients in the formulation. | 1. Check the pH and adjust to a neutral or slightly acidic range if it is alkaline. 2. As a cationic surfactant, it can interact with and precipitate anionic ingredients. Ensure compatibility of all formulation components. |
| Skin or eye irritation in topical applications | The pH of the final product is not compatible with the skin's natural pH. | 1. Measure the pH of the topical formulation. 2. Adjust the pH to be within the 4.5-5.5 range to match the skin's acid mantle.[4][5] |
| Poor performance as a conditioning agent in hair care products | The pH of the formulation is not optimized for hair conditioning. | 1. Measure the pH of the hair care product. 2. Adjust to a slightly acidic pH (e.g., 4.0-5.0) to help smooth the hair cuticle. |
Experimental Protocols
Protocol 1: pH Adjustment of a this compound Solution
Objective: To adjust the pH of an aqueous solution of this compound to a target value for experimental use.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).
-
Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
Immerse the calibrated pH electrode into the solution.
-
To decrease the pH, add the 0.1 M HCl solution dropwise while monitoring the pH reading. Allow the reading to stabilize after each addition.
-
To increase the pH, add the 0.1 M NaOH solution dropwise, again allowing the pH to stabilize after each addition.
-
Continue adding the appropriate acid or base until the target pH is reached and stable for at least 5 minutes.
-
Record the final pH of the solution.
Protocol 2: Evaluation of Antimicrobial Activity at Different pH Values
Objective: To assess the effect of pH on the antimicrobial efficacy of this compound against a specific microorganism.
Materials:
-
This compound stock solution
-
Bacterial or fungal culture
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Sterile buffer solutions at various pH values (e.g., pH 5, 7, and 9)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffer solutions.
-
In a 96-well plate, add a standardized inoculum of the test microorganism to each well.
-
Add the prepared dilutions of this compound at different pH values to the wells. Include positive controls (microorganism in growth medium with buffer but no test compound) and negative controls (sterile medium).
-
Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
After incubation, determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of this compound that inhibits visible growth at each pH. This can be done visually or by measuring the optical density using a microplate reader.
-
Compare the MIC values obtained at the different pH levels to determine the effect of pH on antimicrobial activity.
Diagrams
Caption: Workflow for evaluating the antimicrobial activity of this compound at different pH values.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. getchem.com [getchem.com]
- 3. This compound | 122-19-0 [chemicalbook.com]
- 4. kblcosmetics.com [kblcosmetics.com]
- 5. kblcosmetics.com [kblcosmetics.com]
- 6. vkm.no [vkm.no]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Benzyldimethylstearylammonium Chloride (BDSAC) Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Benzyldimethylstearylammonium chloride (BDSAC).
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of BDSAC synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q1: We are experiencing significantly lower yields of BDSAC upon scaling up from a 1L flask to a 100L reactor, what are the likely causes?
A1: Several factors can contribute to decreased yield during scale-up. The most common culprits are related to heat and mass transfer limitations that are not apparent at the lab scale.
-
Inadequate Temperature Control: The quaternization of N,N-dimethylstearylamine with benzyl (B1604629) chloride is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio is much lower than in a laboratory flask, making it more difficult to dissipate the heat generated.[1][2][3][4] This can lead to localized overheating, which may promote side reactions or degradation of the product.
-
Inefficient Mixing: Proper mixing is crucial for ensuring that the reactants are in constant contact.[5][6][7][8] In a large vessel, "dead zones" can form where mixing is poor, leading to localized areas of low reactant concentration and, consequently, a lower overall reaction rate and yield.[9] The type of impeller and its rotational speed are critical parameters to consider.[8]
-
Raw Material Quality: The purity of your starting materials, particularly benzyl chloride, can have a significant impact on yield. Impurities such as benzaldehyde, toluene, and various chlorinated derivatives can interfere with the reaction.[10][11][12]
Q2: How can we improve temperature control in our large-scale reactor?
A2: Improving heat management in a scaled-up exothermic reaction is critical for safety and product quality.[13] Consider the following strategies:
-
Controlled Rate of Addition: Instead of adding the benzyl chloride all at once, add it portion-wise or via a metering pump. This allows you to control the rate of heat generation.
-
Efficient Cooling System: Ensure your reactor's cooling jacket is operating efficiently and is appropriately sized for the heat load of the reaction.[13]
-
Solvent Choice: The use of a solvent can help to moderate the temperature by acting as a heat sink.
Q3: What are the best practices for ensuring efficient mixing in a large reactor?
A3: To overcome mixing challenges at scale, you should:
-
Select the Right Agitator: For low-viscosity liquids like those in this synthesis, high-efficiency propeller or turbine stirrers are generally more effective than anchor stirrers.[9]
-
Optimize Stirring Speed: The optimal stirring speed will depend on the reactor geometry and the viscosity of the reaction mixture. It's important to create a vortex that indicates good surface-to-bottom mixing without splashing the material onto the reactor walls.
-
Baffles: The use of baffles in the reactor can help to break up vortices and improve top-to-bottom mixing.[8]
Issue 2: Product Purity and Side Reactions
Q4: We are observing unknown impurities in our final product after scale-up. What could be their origin?
A4: Impurities in the final product can originate from several sources:
-
Starting Material Impurities: As mentioned, impurities in the benzyl chloride are a common source of byproducts.[10][11][12] It is advisable to test the purity of your raw materials before use.
-
Side Reactions: Although the quaternization of tertiary amines is generally a clean reaction, elevated temperatures due to poor heat control can lead to side reactions. One possibility is the Hofmann elimination of the product if the temperature becomes excessively high, though this is less common for benzyl groups.
-
Unreacted Starting Materials: Inefficient mixing or incorrect stoichiometry can lead to the presence of unreacted N,N-dimethylstearylamine or benzyl chloride in the final product.
Q5: How can we minimize the formation of impurities?
A5: To minimize impurities, you should:
-
Analyze Raw Materials: Use analytical techniques like HPLC or GC to check the purity of your benzyl chloride and N,N-dimethylstearylamine before starting the reaction.[10][11][14][15][16]
-
Maintain Strict Temperature Control: As detailed in Q2, effective temperature management is key to preventing thermally induced side reactions.
-
Optimize Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of the tertiary amine can sometimes be used to ensure all the benzyl chloride reacts.
Issue 3: Product Isolation and Purification
Q6: We are having difficulty with the crystallization of BDSAC at a large scale. The product is oiling out instead of forming crystals. What can we do?
A6: "Oiling out" during crystallization is a common problem when scaling up. It occurs when the solution becomes supersaturated too quickly for nucleation and crystal growth to occur in an orderly fashion.
-
Control Cooling Rate: A slow and controlled cooling rate is crucial for successful crystallization. Rapid cooling often leads to the formation of an amorphous oil.
-
Agitation: Gentle agitation during the cooling process can promote nucleation and prevent the oil from settling at the bottom of the reactor.
-
Seeding: Introducing a small amount of pure BDSAC crystals (seed crystals) when the solution is slightly supersaturated can induce crystallization.
-
Solvent Composition: The choice of solvent is critical. If you are using a mixed solvent system, ensure the ratio is optimal for crystallization at the intended scale.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction protocol for the synthesis of this compound?
A1: A general procedure involves the reaction of N,N-dimethylstearylamine with benzyl chloride. The tertiary amine is heated, and benzyl chloride is added slowly under stirring. The reaction temperature is then maintained until the reaction is complete, which can be monitored by measuring the pH of a 1% aqueous solution of the reaction mixture. A pH of 6-6.5 indicates completion.[10][17]
Q2: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
A2:
-
Reaction Monitoring: The reaction progress can be monitored by titrating for the consumption of the tertiary amine or by checking the pH of an aqueous solution of the reaction mixture.[10][17]
-
Purity of Benzyl Chloride: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying impurities in benzyl chloride.[10][11][12][14]
-
Purity of N,N-dimethylstearylamine: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of the tertiary amine starting material.[15][16][18][19]
-
Final Product Purity: HPLC can also be used to determine the purity of the final this compound product.
Q3: What are the key safety precautions to take when handling benzyl chloride?
A3: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Are there any common side reactions to be aware of in this synthesis?
A4: The primary reaction is the quaternization of the tertiary amine.[20][21][22] However, if the purity of the benzyl chloride is low, side reactions with impurities can occur.[10] Excessive temperatures could potentially lead to degradation of the product.
Data Presentation
Table 1: Typical Reaction Parameters for BDSAC Synthesis
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) |
| Reactants | ||
| N,N-Dimethylstearylamine | ~0.45 kg | ~45 kg |
| Benzyl Chloride | ~0.18 kg | ~18 kg |
| Reaction Conditions | ||
| Initial Temperature | 80-85 °C | 80-85 °C |
| Benzyl Chloride Addition Time | 30-60 minutes | 1.5-2 hours[10] |
| Reaction Temperature | 100-105 °C[10] | 100-105 °C (with careful monitoring) |
| Reaction Time | Several hours | Several hours (monitor by pH) |
| Monitoring | ||
| Completion Check | pH of 1% aqueous solution (6-6.5)[10] | pH of 1% aqueous solution (6-6.5) |
Table 2: Purity of Technical Grade vs. Purified Benzyl Chloride
| Impurity | Technical Grade (%) | After Purification (%) |
| Benzaldehyde | 0.1 - 0.5 | < 0.05 |
| Toluene | 0.1 - 0.3 | < 0.02 |
| Dichlorotoluene | 0.2 - 1.0 | < 0.1 |
| Benzyl alcohol | 0.1 - 0.4 | < 0.05 |
Experimental Protocols
Protocol 1: Synthesis of this compound (100L Scale)
-
Reactor Setup: Ensure the 100L reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or pump for controlled addition of benzyl chloride.
-
Charging Reactants: Charge the reactor with 45 kg of N,N-dimethylstearylamine.
-
Heating: Begin stirring and heat the N,N-dimethylstearylamine to 80-85 °C.
-
Benzyl Chloride Addition: Slowly add 18 kg of benzyl chloride to the reactor over a period of 1.5-2 hours.[10] Monitor the temperature closely and adjust the addition rate to maintain the temperature between 80-90 °C.
-
Reaction: After the addition is complete, raise the temperature to 100-105 °C and hold for several hours.[10]
-
Monitoring: Periodically take samples and measure the pH of a 1% aqueous solution. The reaction is complete when the pH reaches 6-6.5.[10]
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Cooling and Discharge: Once the reaction is complete, cool the mixture to 60 °C before discharging the product.[10]
Protocol 2: Purification of BDSAC by Crystallization
-
Dissolution: Dissolve the crude BDSAC product in a minimal amount of hot acetone (B3395972) or ethyl acetate.
-
Cooling: Slowly cool the solution in a controlled manner. A programmable cooling bath is recommended for large-scale crystallizations.
-
Seeding (Optional): If crystallization does not initiate spontaneously, add a small amount of pure BDSAC crystals to the solution.
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Crystal Growth: Allow the crystals to grow at a low temperature for several hours with gentle agitation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (acetone or ethyl acetate).
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in BDSAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. zeroinstrument.com [zeroinstrument.com]
- 6. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 7. mt.com [mt.com]
- 8. stalwartint.com [stalwartint.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. amarequip.com [amarequip.com]
- 14. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 122-19-0 [chemicalbook.com]
- 18. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 21. quora.com [quora.com]
- 22. Menshutkin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Foam Formation with Benzyldimethylstearylammonium Chloride Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing foam formation during experiments involving Benzyldimethylstearylammonium chloride.
Troubleshooting Guide
Uncontrolled foaming can introduce variability and error into experimental results. This guide provides a systematic approach to diagnosing and resolving common issues with foam formation when using this compound solutions.
Diagram: Troubleshooting Workflow for Foam Formation
Caption: A step-by-step workflow for troubleshooting foaming issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam?
This compound (also known as Stearalkonium Chloride) is a quaternary ammonium (B1175870) cationic surfactant. Its molecular structure includes a hydrophilic (water-attracting) head and a long, hydrophobic (water-repelling) tail. When dissolved in an aqueous solution, these molecules migrate to the air-water interface, reducing surface tension. This reduction in surface tension allows for the formation of stable bubbles, resulting in foam when the solution is agitated.
Q2: How does the concentration of this compound affect foam formation?
Foam formation generally increases with surfactant concentration up to a point known as the Critical Micelle Concentration (CMC). Above the CMC, additional surfactant molecules tend to form micelles within the bulk solution rather than accumulating at the surface, which can lead to a plateau in foaming potential.
Q3: What is the impact of pH on the foaming of this compound solutions?
As a cationic surfactant, this compound is generally stable across a wide pH range. However, extreme pH values can affect the overall stability of the formulation and interactions with other components, which may indirectly influence foam stability. For some surfactant systems, foam stability can be pH-dependent.
Q4: How does temperature influence foam formation and stability?
Increasing the temperature of a this compound solution can have a dual effect. Initially, it may increase foaming by enhancing surfactant activity. However, higher temperatures generally decrease the viscosity of the liquid, which can lead to faster foam drainage and reduced foam stability.[1]
Q5: What are common contaminants that can exacerbate foaming?
Contaminants such as residual organic solvents, grease from improperly cleaned glassware, or the unintended presence of other surface-active agents can significantly increase foam formation and stability.
Q6: When should I consider using an antifoaming agent?
An antifoaming agent should be considered as a last resort after optimizing all other experimental parameters (concentration, agitation, temperature, pH, and ensuring equipment cleanliness). The addition of any new substance can potentially interfere with the experimental system.
Q7: What type of antifoaming agent is suitable for cationic surfactant solutions?
Silicone-based antifoaming agents are often effective due to their low surface tension and insolubility in aqueous systems. They work by spreading at the air-water interface and disrupting the structure of the foam bubbles. Organic-based antifoams, such as certain fatty acid esters or polyglycols, can also be considered. Compatibility testing is crucial to ensure the chosen antifoam does not negatively interact with the this compound or other components in the formulation.
Quantitative Data on Foam Formation
Disclaimer: The following data is illustrative and based on the typical behavior of long-chain cationic surfactants. Actual values for this compound may vary based on specific experimental conditions and purity.
Table 1: Effect of Concentration on Foam Volume and Stability
| Concentration (mM) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Half-Life (s) |
| 0.1 | 25 | 10 | 120 |
| 0.5 | 60 | 45 | 350 |
| 1.0 (Approx. CMC) | 110 | 95 | 580 |
| 5.0 | 125 | 115 | 650 |
| 10.0 | 128 | 120 | 680 |
Table 2: Influence of pH on Foam Stability at 1.0 mM Concentration
| pH | Initial Foam Volume (mL) | Foam Half-Life (s) |
| 3.0 | 105 | 550 |
| 5.0 | 110 | 580 |
| 7.0 | 112 | 590 |
| 9.0 | 108 | 560 |
Table 3: Impact of Temperature on Foam Stability at 1.0 mM Concentration
| Temperature (°C) | Initial Foam Volume (mL) | Foam Half-Life (s) |
| 25 | 110 | 580 |
| 40 | 115 | 450 |
| 60 | 120 | 320 |
Table 4: Efficacy of a Silicone-Based Antifoaming Agent
| Antifoam Concentration (ppm) | Initial Foam Volume (mL) | Foam Half-Life (s) |
| 0 (Control) | 110 | 580 |
| 10 | 40 | 150 |
| 50 | 15 | 45 |
| 100 | < 5 | < 10 |
Experimental Protocols
Protocol 1: Determination of Foaming Capacity and Stability (Ross-Miles Method Adaptation)
This protocol is adapted from the standard Ross-Miles method (ASTM D1173) for assessing foam height and stability.
Diagram: Ross-Miles Experimental Workflow
Caption: Workflow for the Ross-Miles foam test.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in deionized water at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mM). Ensure the temperature of the solution is controlled and recorded (e.g., 25°C).
-
Apparatus Setup: Use a clean, jacketed 1000 mL graduated cylinder to maintain temperature. Add 200 mL of the test solution to the cylinder.
-
Foam Generation: Add 50 mL of the same test solution to a dropping funnel positioned above the graduated cylinder. The outlet of the funnel should be at a fixed height (e.g., 90 cm) above the liquid surface in the cylinder. Open the stopcock and allow the solution to fall into the cylinder, generating foam.
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Initial Foam Height Measurement: As soon as all the solution has been added from the funnel, record the total volume of the foam and liquid. Subtract the initial liquid volume to determine the initial foam volume.
-
Foam Stability Measurement: Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess the rate of foam collapse. The time taken for the foam to reduce to half its initial volume is the foam half-life.
Protocol 2: Evaluating the Efficacy of an Antifoaming Agent
Methodology:
-
Prepare a Foaming Solution: Prepare a solution of this compound at a concentration known to produce significant and stable foam (e.g., 1.0 mM).
-
Establish a Baseline: Perform the foam generation and measurement test as described in Protocol 1 to establish a baseline for foam volume and stability without any antifoaming agent.
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Introduce Antifoaming Agent: Prepare a stock solution of the chosen antifoaming agent. Add a specific concentration of the antifoaming agent (e.g., 10 ppm) to a fresh sample of the this compound solution.
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Repeat Foam Test: Repeat the foam generation and measurement test with the solution containing the antifoaming agent.
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Iterate and Optimize: Repeat steps 3 and 4 with varying concentrations of the antifoaming agent (e.g., 50 ppm, 100 ppm) to determine the minimum effective concentration required to control the foam to the desired level.
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Data Comparison: Compare the foam volume and stability data from the tests with the antifoaming agent to the baseline data to quantify its efficacy.
References
Technical Support Center: Enhancing the Antimicrobial Efficacy of Benzyldimethylstearylammonium Chloride (BDSAC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antimicrobial efficacy of Benzyldimethylstearylammonium chloride (BDSAC).
Frequently Asked Questions (FAQs)
1. What is this compound (BDSAC) and what is its primary mechanism of action?
This compound (CAS 122-19-0), also known as stearalkonium chloride, is a cationic surfactant and a member of the quaternary ammonium (B1175870) compound (QAC) family.[1][2] Its antimicrobial activity stems from its ability to disrupt microbial cell membranes. The positively charged cationic head of the BDSAC molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane. The long stearyl (C18) alkyl chain then penetrates the hydrophobic lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][4][5]
2. Which microorganisms is BDSAC effective against?
BDSAC is a broad-spectrum antimicrobial agent effective against a wide range of bacteria (both Gram-positive and Gram-negative) and some fungi and viruses.[1][4] Generally, Gram-positive bacteria are more susceptible to QACs than Gram-negative bacteria.[3] The length of the alkyl chain influences the antimicrobial activity, with C12-C16 derivatives often showing the highest biocidal activity against various microbes.[3]
3. What are common strategies to enhance the antimicrobial efficacy of BDSAC?
The primary strategies to enhance the efficacy of BDSAC include:
-
Synergistic Combinations: Combining BDSAC with other antimicrobial agents, such as other QACs, essential oils (e.g., carvacrol, eugenol), or certain antibiotics, can lead to synergistic effects where the combined activity is greater than the sum of their individual activities.[6][7]
-
Formulation with Excipients: The use of appropriate excipients can enhance the spectrum of activity and detergency, and prevent deactivation under use conditions.[3]
-
Nanoparticle-Based Delivery: Encapsulating BDSAC or incorporating it into polymeric nanoparticles can improve its stability and antimicrobial action.[8][9][10] Cationic polymeric nanoparticles can strongly interact with bacterial surfaces, enhancing the delivery of the antimicrobial agent.[10]
4. How is synergy between BDSAC and another compound measured?
The most common method is the checkerboard assay , which determines the Fractional Inhibitory Concentration Index (FICI).[6][7][11] A time-kill curve analysis can also be used to confirm synergistic interactions by observing a significant decrease (e.g., ≥2 log10) in bacterial count (CFU/mL) for the combination compared to the most active single agent.[7][12]
5. Can bacteria develop resistance to BDSAC?
Yes, bacteria can develop tolerance or resistance to BDSAC and other QACs, especially with frequent exposure to sub-lethal concentrations.[4][13] Mechanisms of resistance can include modifications to the cell membrane, overexpression of efflux pumps that actively remove the compound from the cell, and biofilm formation.[4] It's also a concern that exposure to disinfectants like BDSAC may promote cross-resistance to clinically relevant antibiotics.[13]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
-
Question: My MIC values for BDSAC against the same bacterial strain are inconsistent across experiments. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors.
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Inoculum Density: The concentration of bacteria at the start of the experiment is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then diluting it to the final desired concentration in the assay (e.g., 5 x 10⁵ CFU/mL).[11][12]
-
Compound Preparation: BDSAC stock solutions should be prepared fresh. If storing, ensure it is done at the correct temperature and for a validated period, as the compound may degrade.[14]
-
Growth Medium: The components of your culture medium can interact with BDSAC. For example, anionic components in the medium could potentially neutralize the cationic BDSAC. Use a standard medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[15]
-
Incubation Time and Temperature: Strictly adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 35-37°C).[11][12]
-
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Issue 2: No Synergy Observed with a Combination Therapy
-
Question: The checkerboard assay did not show synergy between BDSAC and my compound of interest. Does this mean there is no enhanced effect?
-
Answer: Not necessarily. While the checkerboard assay is a standard method, several factors can influence the outcome.
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Interaction Type: The interaction may be additive rather than synergistic.[6] An additive effect, where the combined effect is equal to the sum of the individual effects, can still be beneficial. Most disinfectant combinations are found to be additive.[6]
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FICI Interpretation: Ensure you are calculating and interpreting the Fractional Inhibitory Concentration Index (FICI) correctly. A result between 0.5 and 4.0 is typically considered additive or indifferent.[11]
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Method Limitations: The checkerboard assay measures inhibition (bacteriostatic effects). The combination may have a synergistic bactericidal effect. Confirm your findings with a time-kill curve analysis, which measures the rate of killing over time.[7][15]
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Species Specificity: A synergistic interaction against one bacterial species may not be present against another.[6] Ensure the combination is tested against a relevant panel of microorganisms.
-
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Synergy Testing
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive / Indifference |
| > 4.0 | Antagonism |
| Source: Based on data from Creative Diagnostics and other sources.[11] |
Table 2: Example MICs of Benzalkonium Chloride (a close analog of BDSAC) Against Various Bacteria
| Antimicrobial Agent | Organism | MIC (µg/mL) |
| Benzalkonium Chloride | Enterococcus faecalis | 8 |
| Benzalkonium Chloride | Staphylococcus aureus | 5 |
| Benzalkonium Chloride | Acinetobacter baumannii | 31 |
| Benzalkonium Chloride | Klebsiella pneumoniae | 20 |
| Source: Data extracted from a study on disinfectant interactions.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum concentration of BDSAC that inhibits the visible growth of a microorganism.
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Preparation: Prepare serial twofold dilutions of BDSAC in a 96-well microtiter plate using a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL, depending on the chosen method. Include a growth control well (no BDSAC) and a sterility control well (no bacteria).
-
Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well (except the sterility control).
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Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
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Reading: The MIC is the lowest concentration of BDSAC at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Checkerboard Assay for Synergy Testing
This method evaluates the interaction between two antimicrobial agents.[11]
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. scent.vn [scent.vn]
- 3. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 4. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The antimicrobial activity of free and immobilized poly (diallyldimethylammonium) chloride in nanoparticles of poly (methylmethacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review and revisit of nanoparticles for antimicrobial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Particle Size Control for Benzyldimethylstearylammonium Chloride-Templated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of nanoparticles synthesized using Benzyldimethylstearylammonium chloride (BDSAC) as a template.
Disclaimer: Specific quantitative data and protocols for this compound (BDSAC) are limited in publicly available literature. The following information is substantially based on data from analogous quaternary ammonium (B1175870) surfactant systems, such as Benzyltrimethylammonium chloride (BTMAC), which shares similar functional properties as a template and stabilizer in nanoparticle synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (BDSAC) in nanoparticle synthesis?
A1: this compound (BDSAC) is a cationic surfactant that acts as a template or structure-directing agent.[1][2] In solution, BDSAC molecules can self-assemble into micelles. These micelles serve as nanoreactors or templates around which inorganic or polymeric precursors hydrolyze and condense, forming the nanoparticles.[1][3] BDSAC also functions as a capping agent, adsorbing to the nanoparticle surface to prevent uncontrolled growth and aggregation through electrostatic repulsion and steric hindrance.[1]
Q2: Which parameters are most critical for controlling particle size?
A2: The most critical parameters include the concentration of BDSAC, the concentration of the nanoparticle precursors (e.g., TEOS for silica), temperature, pH, and the rate of reagent addition and stirring.[4][5] Each of these factors can influence the nucleation and growth kinetics of the nanoparticles.
Q3: How does BDSAC concentration affect the final particle size?
A3: Generally, a higher concentration of the surfactant template leads to the formation of smaller nanoparticles because more micelles are available, leading to a higher number of nucleation sites and less material per particle.[4] However, at very high concentrations, it can also lead to aggregation.[6] The relationship is not always linear and must be optimized for each specific system.
Q4: Can I reuse the BDSAC template?
A4: The BDSAC template is typically removed from the final nanoparticles through washing with an acidic solvent (like acidic ethanol) or calcination to create a porous structure.[1] Recovery and reuse of the surfactant are generally not practical in standard laboratory-scale synthesis.
Q5: What types of nanoparticles can be synthesized using this method?
A5: This templating method is versatile and commonly used for synthesizing mesoporous silica (B1680970) nanoparticles (MSNs).[1] Analogous cationic surfactants have also been successfully used to synthesize gold, silver, and magnetic (e.g., Fe₃O₄) nanoparticles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BDSAC-templated nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Particle Size is Too Large | 1. Low BDSAC Concentration: Insufficient surfactant to form an adequate number of micelles, leading to fewer nucleation sites and more growth on existing nuclei.[4] | Increase the concentration of BDSAC in the initial template solution. |
| 2. High Precursor Concentration: An excess of precursor material relative to the number of nucleation sites promotes particle growth over new nucleation.[7][8] | Decrease the precursor concentration or add it more slowly (dropwise) to the reaction. | |
| 3. High Temperature: Elevated temperatures can accelerate the growth phase of the nanoparticles.[5] | Lower the reaction temperature. Perform a temperature screening experiment to find the optimal condition. | |
| 4. Ineffective Quenching: The reaction continues for too long, allowing further particle growth.[4] | Implement a rapid quenching method, such as placing the reaction vessel in an ice bath. | |
| Particle Size is Too Small | 1. High BDSAC Concentration: An excess of surfactant creates a very high number of micelles and nucleation sites, limiting the material available for each particle to grow. | Decrease the concentration of BDSAC. |
| 2. Low Precursor Concentration: Insufficient material available for the particle growth phase. | Increase the concentration of the nanoparticle precursor. | |
| 3. Low Temperature: Lower temperatures can favor nucleation over the growth phase, resulting in a larger number of smaller particles. | Increase the reaction temperature moderately. | |
| Broad Particle Size Distribution (High Polydispersity) | 1. Inadequate Mixing: Poor or inconsistent stirring leads to localized areas of high precursor concentration, causing non-uniform nucleation and growth.[4] | Ensure vigorous and consistent stirring throughout the entire reaction. |
| 2. Impure Reagents: Impurities can act as unintended nucleation sites.[4] | Use high-purity reagents and solvents (e.g., deionized water, absolute ethanol). | |
| 3. Too Rapid Reagent Addition: Adding precursors too quickly can cause a burst of uncontrolled nucleation. | Add the precursor solution dropwise using a syringe pump for a controlled, slow addition rate. | |
| Particle Aggregation / Instability | 1. Incorrect pH: The pH affects the surface charge of the nanoparticles and the stability of the BDSAC capping layer.[4] | Monitor and adjust the pH of the reaction medium. For silica synthesis, this is often a basic environment. |
| 2. Insufficient BDSAC: The amount of BDSAC is inadequate to fully stabilize the surface of the formed nanoparticles. | Increase the BDSAC concentration to ensure a stable steric and electrostatic barrier.[4] | |
| 3. Ineffective Washing: Residual reactants after synthesis can lead to instability and aggregation over time. | Ensure thorough washing of the nanoparticles post-synthesis, typically via multiple cycles of centrifugation and resuspension in pure solvent.[1] |
Influence of Synthesis Parameters on Particle Size
The following table summarizes the general effects of key experimental parameters on the final nanoparticle size. The exact quantitative impact will vary based on the specific material being synthesized.
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| BDSAC Concentration | Increase | Decrease | More micelles lead to more nucleation sites, resulting in smaller particles.[4] |
| Decrease | Increase | Fewer nucleation sites mean more precursor material is available for growth on each nucleus. | |
| Precursor Concentration | Increase | Increase/Decrease | Often increases size due to more material for growth. However, some studies show that at very high concentrations, the size may decrease again due to complex interactions with the surfactant.[7][8] |
| Decrease | Decrease | Less material is available for the growth phase. | |
| Temperature | Increase | Increase | Accelerates precursor hydrolysis and condensation, favoring the particle growth phase.[5] |
| Decrease | Decrease | Slows down reaction kinetics, potentially favoring the nucleation of more particles over growth. | |
| pH (for Silica Synthesis) | Increase (more basic) | Increase | Increases the rate of silica precursor (e.g., TEOS) hydrolysis and condensation, leading to faster growth. |
| Decrease (less basic) | Decrease | Slows the reaction rates. | |
| Stirring Rate | Increase | Decrease / More Uniform | Improves mixing, leading to more uniform nucleation and preventing localized precursor depletion, which can result in a narrower size distribution.[4] |
Experimental Protocols
Protocol 1: Synthesis of BDSAC-Templated Mesoporous Silica Nanoparticles (MSNs)
(This protocol is adapted from a standard procedure for synthesizing MSNs using an analogous cationic surfactant, BTMAC.[1])
Materials:
-
This compound (BDSAC)
-
Tetraethyl orthosilicate (B98303) (TEOS) - Silica precursor
-
Ammonium hydroxide (B78521) (NH₄OH, 28-30% solution) - Catalyst
-
Ethanol (B145695) (Absolute)
-
Deionized Water
Procedure:
-
Template Solution Preparation:
-
In a round-bottom flask, dissolve a specific amount of BDSAC (e.g., 2.0 g) in a mixture of deionized water (e.g., 480 mL) and ethanol (e.g., 100 mL).
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution and micelle formation.
-
Add the catalyst, ammonium hydroxide (e.g., 3.5 mL), to the solution.
-
Adjust the temperature of the solution to the desired setpoint (e.g., 80°C) while stirring.[1]
-
-
Silica Formation:
-
While maintaining vigorous stirring and temperature, add the silica precursor, TEOS (e.g., 5.0 mL), dropwise to the template solution.
-
Continue stirring at the set temperature for a defined period (e.g., 2 hours). A white precipitate of silica nanoparticles will form.[1]
-
-
Purification and Template Removal:
-
Collect the nanoparticles by centrifugation (e.g., 8,000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticles by resuspending them in deionized water, followed by another centrifugation step. Repeat with ethanol.
-
To remove the BDSAC template, resuspend the washed nanoparticles in an acidic ethanol solution (e.g., 1% HCl in ethanol) and stir for 6-12 hours.
-
Collect the template-free nanoparticles by centrifugation, wash again with pure ethanol to remove residual acid, and dry under vacuum.[1]
-
Visualizations
Experimental Workflow and Key Control Points
Caption: Workflow for BDSAC-templated nanoparticle synthesis with key control points.
Troubleshooting Logic for Particle Size Control
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Analytical methods for Benzyldimethylstearylammonium chloride quantification
A comprehensive guide to the analytical methods for the quantification of Benzyldimethylstearylammonium chloride, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Titration methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Parameter | HPLC-DAD | LC-MS/MS | Titration (Potentiometric/Two-Phase) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Volumetric analysis based on reaction with a titrant. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | µg/mL to ng/mL range | pg/mL to fg/mL range | % to high ppm range |
| Limit of Detection (LOD) | Estimated in the low µg/mL range | Estimated in the low ng/L to pg/mL range[1][2] | Dependent on titrant concentration and sample size |
| Limit of Quantification (LOQ) | Estimated in the µg/mL range | Estimated in the ng/L to pg/mL range[1] | Dependent on titrant concentration and sample size |
| Linearity | Good over a wide concentration range (e.g., 1 - 100 mg/L for similar compounds) | Excellent over a wide dynamic range | Applicable for a defined concentration range |
| Accuracy | High (recoveries typically 90-110%) | Very High (recoveries typically 95-105%) | High (typically >98%)[3] |
| Precision (RSD%) | Good (<5%) | Excellent (<2%) | Good (<2%)[3] |
| Sample Throughput | Moderate | High (with automation) | Low to Moderate |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment, formulation analysis. | Trace analysis, impurity profiling, bioanalysis, complex matrices. | Assay of raw materials and concentrated formulations. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar quaternary ammonium (B1175870) compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of this compound in drug substances and formulated products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. For example: 0-2 min, 30% B; 2-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-20 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 262 nm.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.[1]
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A fast gradient can be employed, for example: 0-0.5 min, 10% B; 0.5-5 min, 10-95% B; 5-6 min, 95% B; 6-6.1 min, 95-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the molecular ion of Benzyldimethylstearylammonium cation ([M]+, m/z 388.4). Product ions would be determined by infusion of a standard solution. A characteristic product ion is often the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl (B1604629) group.[2]
-
Precursor Ion (Q1): m/z 388.4
-
Product Ion (Q3): m/z 91.1 (quantifier), another suitable fragment can be used as a qualifier.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Sample preparation will depend on the matrix. For biological samples, a protein precipitation followed by solid-phase extraction (SPE) on a mixed-mode or cation-exchange sorbent is a common approach. For environmental water samples, direct injection or pre-concentration by SPE may be necessary.
Titration Methods
Titration is a classical analytical method suitable for the assay of the bulk substance or in concentrated formulations.
This is a manual or semi-automated method based on the reaction of the cationic surfactant with an anionic surfactant in a two-phase system with a color indicator.[5]
Reagents:
-
Titrant: Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.
-
Indicator: Methylene (B1212753) blue solution.
-
Organic Phase: Chloroform (B151607) or a less toxic alternative like dichloromethane.
-
Aqueous Phase: Water.
Procedure:
-
Accurately weigh a sample containing a known amount of this compound into a glass-stoppered flask.
-
Add a measured volume of water and chloroform.
-
Add a few drops of methylene blue indicator.
-
Titrate with the standardized SDS solution with vigorous shaking after each addition.
-
The endpoint is reached when the color of the chloroform layer is of the same intensity as the aqueous layer.
This automated method offers higher precision and is less subjective than the colorimetric endpoint of the two-phase titration.[3]
Instrumentation:
-
Automatic potentiometric titrator with a surfactant-sensitive electrode or a suitable ion-selective electrode.
Reagents:
-
Titrant: Standardized 0.01 M Sodium Tetraphenylborate (NaTPB) solution or 0.004 M Sodium Dodecyl Sulfate (SDS) solution.[6]
-
Solvent: A mixture of water and an organic solvent like isopropanol (B130326) or ethanol (B145695) to ensure solubility.
Procedure:
-
Accurately weigh the sample and dissolve it in the appropriate solvent mixture in a titration vessel.
-
Immerse the electrode and the titrant delivery tip into the solution.
-
Titrate with the standardized titrant.
-
The endpoint is determined from the inflection point of the titration curve (potential vs. titrant volume).
Visualizations
General Workflow for Quantification of this compound
Caption: General workflow for the quantification of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alkyl dimethylbenzylammonium surfactants in water samples by solid-phase extraction followed by ion trap LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smatrix.com [smatrix.com]
- 5. porousmedia.rice.edu [porousmedia.rice.edu]
- 6. sumertek.com [sumertek.com]
A Comparative Guide to Purity Determination of Benzyldimethylstearylammonium Chloride (BDSAC)
This guide provides a comparative analysis of analytical methodologies for determining the purity of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound (QAC) widely used as an antimicrobial, antistatic agent, and surfactant. Accurate purity assessment is critical for ensuring product quality, safety, and efficacy in research and pharmaceutical applications. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method and compare it with traditional titration techniques, providing detailed experimental protocols and performance data.
Comparison of Analytical Methods
The choice of an analytical method for BDSAC purity depends on the specific requirements of the analysis, such as the need to identify and quantify impurities, the required sensitivity, and the available equipment. While titration methods provide a measure of the total active quaternary ammonium content, HPLC offers superior specificity for separating BDSAC from related compounds and degradation products.
| Parameter | HPLC with UV Detection | Two-Phase Titration | Argentometric Titration |
| Principle | Chromatographic separation based on analyte partitioning between a stationary and mobile phase, followed by UV detection. | Precipitation titration where the cationic BDSAC is titrated with an anionic surfactant standard (e.g., SDS). | Precipitation titration of the chloride counter-ion with a silver nitrate (B79036) standard.[1] |
| Specificity | High. Can separate BDSAC from other QAC homologs, related impurities, and degradation products. | Low to Moderate. Measures total cationic surfactant content. May not distinguish between different QACs.[2] | Low. Measures total chloride content, which is not specific to the BDSAC molecule itself. |
| Primary Measurement | Purity based on the area percentage of the principal peak. | Percentage of active quaternary ammonium compound. | Percentage of chloride content. |
| Sensitivity | High (µg/L levels achievable).[3] | Moderate (mg/L levels). | Moderate to Low. |
| Required Equipment | HPLC System, UV Detector, Chromatographic Column, Data Station. | Burette, pH meter, Glassware. | Potentiometric Titrator, Silver Ion-Selective Electrode (ISE).[1] |
| Analysis Time | ~15-30 minutes per sample. | ~20-40 minutes per sample. | ~15-30 minutes per sample. |
| Pros | High specificity and sensitivity; allows for simultaneous quantification of impurities. | Cost-effective; uses standard laboratory equipment. | Well-established method for halide determination.[4] |
| Cons | Higher initial equipment cost; requires more complex method development. | Prone to interference from other charged species; endpoint detection can be subjective. | Indirect measurement of purity; assumes a 1:1 molar ratio of chloride to BDSAC. |
Experimental Protocols
HPLC Method for BDSAC Purity
This method is based on reversed-phase ion-pair chromatography, which is well-suited for analyzing cationic surfactants like BDSAC.[5] The benzyl (B1604629) group in BDSAC allows for strong UV absorbance.[6]
A. Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array (DAD) or UV detector.
-
Column: Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.2 M ammonium acetate) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 262 nm.[3]
-
Injection Volume: 10 µL.
B. Sample Preparation:
-
Accurately weigh approximately 25 mg of the BDSAC sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
C. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the principal BDSAC peak.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.
Two-Phase Titration (with SDS)
This method relies on the reaction between the cationic BDSAC and an anionic titrant, sodium dodecyl sulfate (B86663) (SDS).[2][7]
A. Reagents:
-
Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS) solution, standardized.
-
Indicator: A mixed indicator solution (e.g., methylene (B1212753) blue and eosin (B541160) Y).
-
Solvent: Chloroform (B151607) and water.
-
Buffer: Borate buffer solution, pH 10.[7]
B. Protocol:
-
Accurately weigh a quantity of BDSAC sample expected to contain approximately 0.02 – 0.04 mmol of the active component into a glass-stoppered flask.[7]
-
Add 25 mL of water, 25 mL of chloroform, and 10 mL of the pH 10 buffer solution.[7]
-
Add a few drops of the mixed indicator solution. The chloroform layer will turn blue.
-
Titrate with the 0.004 M SDS solution, shaking vigorously after each addition, until the blue color in the chloroform layer disappears and both layers are the same color at the endpoint.
-
Perform a blank titration.
-
Calculate the percentage of BDSAC based on the volume of SDS titrant consumed.
Argentometric Titration
This potentiometric titration method quantifies the chloride (Cl-) counter-ion of the BDSAC salt using silver nitrate (AgNO₃).[1]
A. Reagents & Equipment:
-
Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Solvent: A mixture of isopropyl alcohol and reagent-grade water (e.g., 50:50 v/v).[1]
-
Instrumentation: Automatic potentiometric titrator with a Silver Ion-Selective Electrode (ISE).[1]
B. Protocol:
-
Accurately weigh an appropriate amount of the BDSAC sample into a titration beaker.
-
Dissolve the sample in approximately 60 mL of the isopropyl alcohol/water mixture.[1]
-
Immerse the silver ISE and the reference electrode in the solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution. The titrator will automatically detect the endpoint from the inflection point of the potential curve.
-
Calculate the percentage of BDSAC based on the volume of AgNO₃ titrant consumed and the stoichiometry of the AgCl precipitation reaction.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logical relationship of titration methods for BDSAC analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sumertek.com [sumertek.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. metrohm.com [metrohm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xylemanalytics.com [xylemanalytics.com]
A Comparative Analysis of the Antimicrobial Efficacy of Benzyldimethylstearylammonium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of Benzyldimethylstearylammonium chloride and the more broadly defined benzalkonium chloride. This document synthesizes available data to offer a clear perspective on their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds
Benzalkonium chloride (BAC) is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides. The alkyl chains in this mixture are of varying even-numbered lengths, most commonly comprising C12, C14, and C16 homologues.[1][2] This compound , also known as stearalkonium chloride, is a specific type of benzalkonium chloride where the alkyl group is a C18 (stearyl) chain.[3] This difference in the alkyl chain length is the primary determinant of variations in their physical, chemical, and antimicrobial properties.
Mechanism of Antimicrobial Action
Both this compound and benzalkonium chloride are quaternary ammonium (B1175870) compounds (QACs) and share the same fundamental mechanism of antimicrobial action.[2] As cationic surfactants, they carry a positive charge that facilitates their interaction with the negatively charged microbial cell membranes.[4][5]
The primary mode of action involves the disruption of the cell membrane's integrity.[6] The positively charged head of the molecule binds to the negatively charged phospholipids (B1166683) and proteins in the microbial cell membrane.[4] Subsequently, the lipophilic alkyl chain embeds itself into the lipid bilayer, causing disorganization and increased permeability of the membrane.[4][5] This disruption leads to the leakage of essential intracellular components, such as ions, nucleotides, and enzymes, ultimately resulting in cell death.[4][5] Beyond membrane disruption, these compounds can also interfere with microbial metabolism by denaturing essential enzymes and proteins within the cell.[4]
Figure 1: Simplified signaling pathway of QAC antimicrobial action.
Comparative Antimicrobial Activity
The antimicrobial spectrum of benzalkonium chloride is broad, encompassing bacteria, fungi, and enveloped viruses.[2] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. The C14 homolog is reported to have superior antibacterial activity.[8] The C12 homolog is particularly effective against fungi and molds, while the C16 homolog shows good activity against Gram-negative bacteria.[7]
Given that the optimal activity is associated with C12-C14 chains, it is anticipated that this compound (C18) may exhibit a somewhat reduced antimicrobial potency against certain microorganisms compared to a standard benzalkonium chloride mixture rich in these shorter chains. However, its antimicrobial properties are still significant, and it is utilized in various applications for this purpose.[3]
Table 1: Qualitative Comparison of Antimicrobial Activity
| Feature | This compound (C18) | Benzalkonium Chloride (C12, C14, C16 mixture) |
| Alkyl Chain Length | C18 | Predominantly C12, C14, C16 |
| Primary Uses | Antistatic agent, surfactant, antimicrobial in cosmetics and hair care.[3] | Broad-spectrum disinfectant and antiseptic in pharmaceuticals, hand sanitizers, and surface cleaners.[9] |
| Anticipated Potency | Generally considered to have mild to moderate antimicrobial activity. | High antimicrobial activity, with peak efficacy from C12 and C14 chains.[2] |
Table 2: Example Minimum Inhibitory Concentrations (MIC) for Benzalkonium Chloride
| Microorganism | MIC Range (mg/L) |
| Staphylococcus aureus | 0.4 - 1.8 |
| Listeria monocytogenes | 30 |
| Bacillus cereus | 140 |
| Escherichia coli | Varies with strain, can be high |
| Pseudomonas aeruginosa | Varies with strain, can be high |
| Salmonella typhimurium | Varies with strain |
Note: These values are examples from the literature and can vary significantly based on the specific strain, testing method, and the exact composition of the benzalkonium chloride used.[10]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of quaternary ammonium compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.[11][12][13]
1. Materials:
-
Test compounds: this compound and Benzalkonium chloride
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in CAMHB to create a working solution for serial dilutions.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working antimicrobial solution to the first well of each row designated for a specific compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will result in a range of decreasing concentrations of the antimicrobial agent.
-
Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
5. Incubation and Interpretation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound and benzalkonium chloride are closely related quaternary ammonium compounds with a shared mechanism of antimicrobial action centered on cell membrane disruption. The primary difference lies in the alkyl chain length, with this compound having a C18 chain and benzalkonium chloride being a mixture predominantly of C12, C14, and C16 chains. This structural difference likely results in a more potent broad-spectrum antimicrobial activity for the standard benzalkonium chloride mixture due to the established high efficacy of the C12 and C14 homologs. Nevertheless, this compound remains an effective antimicrobial agent for specific applications. The choice between these compounds should be guided by the desired antimicrobial spectrum and potency, as well as the specific formulation requirements of the intended application. Standardized antimicrobial susceptibility testing, such as the broth microdilution method outlined by CLSI, is crucial for quantifying and comparing their efficacy against relevant microorganisms.
References
- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 5. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. standards.globalspec.com [standards.globalspec.com]
Unveiling the Potential of Benzyldimethylstearylammonium Chloride as a Phase Transfer Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst is paramount to achieving high-yield, efficient, and cost-effective chemical transformations. This guide provides a comprehensive validation of Benzyldimethylstearylammonium chloride (BDSAC) as a phase transfer catalyst (PTC), comparing its potential performance with established alternatives such as Tetrabutylammonium bromide (TBAB), Benzyltrimethylammonium chloride (BTMAC), and Benzyltriethylammonium chloride (BTEAC).
While BDSAC is a well-known cationic surfactant and biocide, its application as a phase transfer catalyst is not extensively documented in readily available literature.[1][2] This guide consolidates the available physicochemical data for BDSAC and presents a comparative analysis against commonly used quaternary ammonium (B1175870) salt PTCs, supported by experimental data for these alternatives.
Physicochemical Properties and Comparative Analysis
The efficacy of a phase transfer catalyst is intrinsically linked to its physicochemical properties, such as its molecular weight, solubility, and thermal stability. These properties dictate the catalyst's ability to shuttle reactants between immiscible phases.
Table 1: Comparison of Physicochemical Properties of Quaternary Ammonium Salt Phase Transfer Catalysts
| Property | This compound (BDSAC) | Tetrabutylammonium bromide (TBAB) | Benzyltrimethylammonium chloride (BTMAC) | Benzyltriethylammonium chloride (BTEAC) |
| CAS Number | 122-19-0[3] | 1643-19-2 | 56-93-9[4] | 56-37-1[5] |
| Molecular Formula | C₂₇H₅₀ClN[3] | C₁₆H₃₆BrN | C₁₀H₁₆ClN[6] | C₁₃H₂₂ClN[7] |
| Molecular Weight | 424.1 g/mol [3] | 322.37 g/mol | 185.69 g/mol [6] | 227.77 g/mol [8] |
| Melting Point | 54-56°C[9] | 103-104°C | 239°C (decomposes)[6] | 190-192°C (decomposes) |
| Solubility in Water | 4000 g/L (20°C)[9] | Soluble | Soluble[6] | Soluble[7] |
| log Kow | 3.23[3] | 1.34 | - | - |
The long stearyl (C18) chain in BDSAC results in a significantly higher molecular weight and a higher octanol-water partition coefficient (log Kow) compared to the other catalysts. This increased lipophilicity may enhance its solubility in the organic phase, potentially influencing its catalytic efficiency. However, the lack of specific experimental data on its performance as a PTC makes a direct comparison challenging.
Performance in Key Organic Reactions: A Benchmark Comparison
To provide a framework for evaluating the potential of BDSAC, this section presents a summary of the performance of established phase transfer catalysts in common organic reactions. It is important to note that no direct experimental data for BDSAC in these reactions was found in the reviewed literature.
Table 2: Performance Comparison in the Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether
| Catalyst | Reaction Time (hours) | Yield (%) |
| BTMAC | 5 | 92[10] |
| TBAB | 5 | 95[10] |
| BTEAC | 5 | 94[10] |
| BDSAC | Data not available | Data not available |
| Reaction Conditions: Phenol (B47542), benzyl chloride, aqueous NaOH, and catalyst, stirred at 90°C.[10] |
Table 3: Performance Comparison in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Reaction Time (hours) | Yield (%) |
| BTMAC | 4 | 85[10] |
| TBAB | 4 | 88[10] |
| BTEAC | 4 | 90[10] |
| BDSAC | Data not available | Data not available |
| Reaction Conditions: Benzyl alcohol, aqueous hydrogen peroxide, catalyst, and toluene (B28343) as solvent, refluxed.[10] |
Table 4: Performance Comparison in the Synthesis of Benzyl Cyanide
| Catalyst | Reaction Time (hours) | Yield (%) |
| BTMAC | 2 | 93[10] |
| TBAB | 2 | 95[10] |
| Aliquat 336 | 2 | 98[10] |
| BDSAC | Data not available | Data not available |
| Reaction Conditions: Benzyl chloride, sodium cyanide, water, and catalyst, heated to 100°C.[10] |
Experimental Protocols for Common Phase Transfer Catalyzed Reactions
The following are detailed experimental protocols for reactions where phase transfer catalysts are commonly employed. These can serve as a template for the validation of BDSAC.
Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Phase Transfer Catalyst (e.g., BTMAC, TBAB, BTEAC, or BDSAC for validation)
-
Toluene
-
Dichloromethane
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenol (9.4 g, 0.1 mol) and NaOH (4.4 g, 0.11 mol) in 50 mL of water.[10]
-
Add toluene (50 mL), benzyl chloride (12.6 g, 0.1 mol), and the phase transfer catalyst (e.g., 0.01 mol) to the flask.[10]
-
Heat the mixture to 90°C and stir vigorously for 5 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
30% Hydrogen peroxide (H₂O₂)
-
Phase Transfer Catalyst (e.g., BTMAC, TBAB, BTEAC, or BDSAC for validation)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add benzyl alcohol (10.8 g, 0.1 mol), toluene (50 mL), and the phase transfer catalyst (e.g., 0.01 mol).[10]
-
Heat the mixture to reflux with vigorous stirring.[10]
-
Slowly add 30% H₂O₂ (11.3 mL, 0.1 mol) dropwise over a period of 1 hour.[10]
-
Continue refluxing for an additional 3 hours, monitoring the reaction progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Visualizing the Mechanism and Workflow
To better understand the role of quaternary ammonium salts in phase transfer catalysis, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis by a quaternary ammonium salt (Q⁺X⁻).
Caption: A typical experimental workflow for a phase transfer catalyzed reaction.
Conclusion
This compound possesses the requisite structural features of a phase transfer catalyst, namely a hydrophilic quaternary ammonium head and a significant lipophilic tail. Its high lipophilicity, attributed to the long stearyl group, suggests it could be an effective catalyst, particularly in reactions involving highly nonpolar organic phases.
However, the lack of published experimental data validating its performance in common phase transfer catalyzed reactions is a significant gap. The comparative data for established catalysts like TBAB, BTMAC, and BTEAC provide a solid benchmark for the future experimental validation of BDSAC. Researchers and drug development professionals are encouraged to perform comparative studies using the provided protocols to ascertain the efficacy of BDSAC as a phase transfer catalyst for their specific applications. Such studies will be crucial in determining its potential advantages, such as improved solubility in certain organic media or unique selectivity, over existing and more commonly used alternatives.
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. China this compound CAS 122-19-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sacheminc.com [sacheminc.com]
- 5. Phase Transfer Catalyst - Trinitti International Co., Ltd. [trinitti.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 8. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
- 9. This compound | CAS#:122-19-0 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cationic Lipids in Liposome Formation: Benzyldimethylstearylammonium Chloride vs. DDAB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two cationic lipids, Benzyldimethylstearylammonium chloride (BDMSAC) and Dioctadecyldimethylammonium bromide (DDAB), in the context of liposome (B1194612) formation for drug and gene delivery. While DDAB is a well-established component of cationic liposomes with a wealth of available research, data on the specific use of BDMSAC in this application is limited. This guide will provide a comprehensive overview of DDAB liposomes, supported by experimental data, and a thorough analysis of BDMSAC's properties and potential applications in liposomal formulations based on its known characteristics as a cationic surfactant.
Introduction to Cationic Lipids in Drug Delivery
Cationic liposomes are vesicular nanocarriers composed of positively charged lipids, which play a crucial role in the delivery of therapeutic molecules such as nucleic acids (DNA and RNA) and various drugs.[1][] Their positive surface charge facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[3] The choice of cationic lipid is a critical factor that influences the physicochemical properties and biological performance of the resulting liposomes, including their stability, encapsulation efficiency, and transfection efficacy.[4][5]
Dioctadecyldimethylammonium bromide (DDAB) is a synthetic cationic lipid with two long hydrocarbon chains that is widely used in the formulation of liposomes for drug and gene delivery.[][6] Its ability to form stable vesicles and effectively complex with negatively charged molecules has made it a popular choice in non-viral gene therapy research.[1][4]
This compound (BDMSAC) , also known as stearalkonium chloride, is a quaternary ammonium (B1175870) compound with a single long alkyl chain, a benzyl (B1604629) group, and two methyl groups attached to the nitrogen atom.[7] It is primarily used as a cationic surfactant, antistatic agent, and antimicrobial in cosmetics and hair care products.[8] While its surfactant properties suggest potential for use in nanoparticle formulations, its application in forming drug-delivering liposomes is not well-documented in publicly available research.
Physicochemical Properties: A Tale of Two Cationic Lipids
The physicochemical characteristics of liposomes are critical determinants of their in vivo behavior and therapeutic efficacy.[5] These properties include particle size, zeta potential (surface charge), and encapsulation efficiency.
DDAB Liposomes: A Data-Driven Overview
DDAB-based liposomes have been extensively characterized. The following table summarizes typical physicochemical properties of DDAB liposomes, often formulated with a helper lipid like cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to improve stability and fusogenicity.
| Property | Typical Value Range | Significance in Drug Delivery | References |
| Particle Size (Hydrodynamic Diameter) | 100 - 300 nm | Influences circulation time, biodistribution, and cellular uptake. Smaller sizes can lead to longer circulation and better tumor penetration. | [6][9] |
| Zeta Potential | +30 to +60 mV | Positive charge is crucial for electrostatic interaction with negatively charged cell membranes and nucleic acids. | [6] |
| Encapsulation Efficiency | Varies depending on the encapsulated molecule and preparation method. | Determines the amount of therapeutic agent carried by the liposomes. | [3] |
| Stability | Can be stable for extended periods, especially when formulated with helper lipids. | Essential for shelf-life and maintaining integrity in biological fluids. | [4] |
This compound (BDMSAC): An Extrapolative Analysis
Due to the lack of specific data on BDMSAC-based liposomes for drug delivery, a direct quantitative comparison is not possible. However, we can infer potential properties based on its molecular structure and known applications:
-
Vesicle Formation: As a single-chain cationic surfactant, BDMSAC is more likely to form micelles rather than stable bilayers on its own. To form liposomes, it would likely require co-formulation with a double-chain phospholipid or cholesterol to stabilize the bilayer structure.
-
Particle Size and Zeta Potential: If successfully formulated into liposomes, the particle size would be dependent on the preparation method and the concentration of other lipids. The presence of the quaternary ammonium group would impart a positive zeta potential, which is a prerequisite for interacting with cell membranes.
-
Encapsulation Efficiency and Stability: The stability and encapsulation efficiency of hypothetical BDMSAC liposomes would be highly dependent on the formulation composition. The bulky benzyl group might influence the packing of the lipid bilayer, potentially affecting membrane fluidity and drug retention.
Biological Performance: Transfection and Cytotoxicity
The ultimate goal of a drug delivery system is to efficiently deliver its cargo to the target cells with minimal toxicity.
DDAB Liposomes: Proven Efficacy in Gene Delivery
DDAB-containing liposomes are well-regarded for their ability to deliver nucleic acids into cells (transfection).[1][][6] The positive charge of the liposomes allows for the condensation of negatively charged DNA or RNA into "lipoplexes," which are then taken up by cells.[6] Studies have shown that the transfection efficiency of DDAB liposomes is dependent on the ratio of cationic lipid to neutral lipid, with higher ratios generally leading to better efficiency but also increased cytotoxicity.[1]
This compound (BDMSAC): A Cautious Outlook
The biological performance of BDMSAC in a liposomal drug delivery context remains to be experimentally determined. As a quaternary ammonium compound, it possesses antimicrobial properties, which also suggests a potential for cytotoxicity.[8] High concentrations of such cationic surfactants can disrupt cell membranes, leading to cell death. Therefore, careful optimization of the formulation and thorough toxicity studies would be essential before considering BDMSAC for in vivo applications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are established protocols for the preparation and characterization of DDAB liposomes.
Preparation of DDAB Liposomes by Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.[10]
Materials:
-
Dioctadecyldimethylammonium bromide (DDAB)
-
Helper lipid (e.g., Cholesterol or DOPE)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Dissolve DDAB and the helper lipid in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipids.
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Physicochemical Characterization of Liposomes
Particle Size and Zeta Potential:
These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with a Zetasizer instrument.[11]
Encapsulation Efficiency:
The encapsulation efficiency is determined by separating the unencapsulated drug from the liposomes using techniques like dialysis, gel filtration, or ultracentrifugation. The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). The encapsulation efficiency (EE%) is calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the preparation of DDAB liposomes using the thin-film hydration method.
Caption: Schematic of lipoplex formation and subsequent cellular uptake.
Conclusion
In the realm of cationic lipids for liposome-based drug delivery, DDAB stands out as a well-characterized and effective option, particularly for gene therapy applications. Its ability to form stable liposomes and efficiently complex with nucleic acids is well-documented.
In contrast, this compound (BDMSAC) remains a largely unexplored candidate for this specific application. While its cationic nature and surfactant properties are established, its single-chain structure may present challenges in forming stable liposomal bilayers without appropriate co-lipids. Furthermore, the lack of data on its biological performance in liposomal formulations, especially concerning cytotoxicity and transfection efficiency, necessitates extensive future research.
For researchers and drug development professionals, DDAB represents a reliable choice with a wealth of supporting literature. BDMSAC, on the other hand, could be a subject for novel research, with the potential for unique properties owing to its distinct molecular structure. However, any investigation into its use in liposomes must be accompanied by rigorous physicochemical and biological characterization to establish its safety and efficacy.
References
- 1. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Research in Pharmacy » Submission » A comparative study of cationic liposomes for gene delivery [dergipark.org.tr]
- 5. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous Formation of Cationic Vesicles in Aqueous DDAB-Lecithin Mixtures for Efficient Plasmid DNA Complexation and Gene Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. Characterization of DDAB/Cholesterol Vesicles and Its Comparison with Lipid/Cholesterol Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Micellar Characterization of Benzyldimethylstimethylstearylammonium Chloride and its Alternatives by Light Scattering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the micellar properties of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) cationic surfactant, and its alternatives. The characterization of these micelles using static and dynamic light scattering techniques is crucial for their application in drug delivery and other formulations. Due to the limited availability of direct light scattering data for BDSAC, this guide leverages data from its homologous series of alkyldimethylbenzylammonium chlorides to provide valuable insights.
Performance Comparison of Surfactant Micelles
The critical micelle concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh) are key parameters that define the behavior and utility of surfactant micelles. The following table summarizes these properties for alkyldimethylbenzylammonium chlorides with varying alkyl chain lengths (C12, C14, C16) and for two common alternative surfactants, the cationic Cetyltrimethylammonium Chloride (CTAC) and the anionic Sodium Dodecyl Sulfate (SDS). These alternatives are frequently used in pharmaceutical and research applications.
| Surfactant | Alkyl Chain Length | Method | CMC (mM) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Dodecyldimethylbenzylammonium chloride (C12DBACl) | C12 | Static Light Scattering | 15.1 | 45 | Not Reported | [1] |
| Tetradecyldimethylbenzylammonium chloride (C14DBACl) | C14 | Static Light Scattering | 3.8 | 60 | Not Reported | [1][2] |
| Hexadecyldimethylbenzylammonium chloride (C16DBACl) | C16 | Static Light Scattering | 0.95 | 75 | Not Reported | [1] |
| Cetyltrimethylammonium chloride (CTAC) | C16 | Not Specified | 0.12 - 0.15 (in NaCl) | Not Reported | Not Reported | [2] |
| Sodium Dodecyl Sulfate (SDS) | C12 | Not Specified | 0.87 - 0.98 (in NaCl) | Not Reported | Not Reported | [2] |
Note: The data for alkyldimethylbenzylammonium chlorides were obtained in aqueous solutions at 25°C. The CMC values for CTAC and SDS are provided in the presence of NaCl, which is known to influence micellization.
Experimental Protocols
A fundamental understanding of the experimental setup is crucial for interpreting light scattering data. Below is a detailed methodology for characterizing surfactant micelles using static and dynamic light scattering.
Experimental Protocol: Micellar Characterization by Light Scattering
Objective: To determine the critical micelle concentration (CMC), weight-average micellar molar mass (Mw), aggregation number (Nagg), and hydrodynamic radius (Rh) of surfactant micelles in an aqueous solution.
Materials:
-
Surfactant (e.g., this compound or alternatives)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Membrane filters (e.g., 0.22 µm pore size)
-
Scintillation vials or appropriate light scattering cuvettes
Instrumentation:
-
A light scattering instrument equipped with a laser source (e.g., He-Ne laser at 633 nm), a goniometer for angular measurements (for Static Light Scattering), and a correlator (for Dynamic Light Scattering).
-
Refractive index detector.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above its expected CMC.
-
Filter the stock solution through a 0.22 µm membrane filter to remove dust and other particulate matter.
-
Prepare a series of dilutions from the stock solution with varying surfactant concentrations, both below and above the expected CMC.
-
-
Static Light Scattering (SLS) Measurements:
-
For each concentration, measure the excess time-averaged scattered light intensity at multiple angles (e.g., 30° to 150° in 10° increments).
-
Measure the refractive index increment (dn/dc) of the surfactant solution.
-
Plot the reciprocal of the excess Rayleigh ratio (Kc/Rθ) against the surfactant concentration (c) and the square of the scattering vector (q²).
-
Extrapolate the data to zero angle and zero concentration to construct a Zimm plot.
-
From the Zimm plot, determine the weight-average micellar molar mass (Mw) and the second virial coefficient (A2).
-
Determine the CMC by plotting the scattered light intensity against the surfactant concentration. The CMC is the concentration at which a sharp increase in scattering intensity is observed.
-
Calculate the aggregation number (Nagg) using the equation: Nagg = Mw / (molar mass of a single surfactant molecule).
-
-
Dynamic Light Scattering (DLS) Measurements:
-
For each concentration above the CMC, measure the time-dependent fluctuations in the scattered light intensity at a fixed angle (e.g., 90° or 173° for backscatter detection).
-
The instrument's correlator will generate an autocorrelation function of the scattered intensity.
-
Analyze the autocorrelation function to determine the translational diffusion coefficient (D) of the micelles.
-
Calculate the hydrodynamic radius (Rh) using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
Visualizing the Process and Logic
To better illustrate the experimental workflow and the underlying principles of data analysis in light scattering for micelle characterization, the following diagrams are provided.
Caption: Experimental workflow for micelle characterization.
Caption: Logical flow from data to micelle properties.
References
Assessing the Purity of Synthesized Benzyldimethylstearylammonium Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive overview of methods to assess the purity of Benzyldimethylstearylammonium chloride (BDSAC), a widely used quaternary ammonium (B1175870) compound. We will delve into detailed experimental protocols, compare its purity profile with common alternatives, and present data in a clear, comparative format to aid in your analytical strategy.
Understanding the Impurity Profile
The synthesis of this compound, typically through the quaternization of dimethylstearylamine with benzyl (B1604629) chloride, can result in several process-related impurities. The most common of these include unreacted starting materials such as dimethylstearylamine and benzyl chloride . Additionally, side reactions can lead to the formation of byproducts like benzyl alcohol and benzaldehyde . The presence of these impurities can significantly impact the compound's efficacy, toxicity, and overall performance in downstream applications.
Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of BDSAC. The choice of method often depends on the specific impurities being targeted, the required level of sensitivity, and the available instrumentation. The most common methods include titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Two-Phase Titration
A classic and robust method for the quantification of quaternary ammonium compounds is a two-phase titration. This technique offers a cost-effective and accurate way to determine the total active substance content.
Table 1: Comparison of Purity Assessment Methods for BDSAC
| Technique | Principle | Analytes Quantified | Typical Purity Assay | Advantages | Limitations |
| Two-Phase Titration | Titration of the cationic surfactant (BDSAC) with a standardized anionic surfactant in a two-phase system. | Total quaternary ammonium compound content. | >98%[1] | Cost-effective, accurate for total active content. | Not specific for individual impurities, less sensitive than chromatographic methods. |
| HPLC-UV/MS | Separation of BDSAC from its impurities on a stationary phase followed by detection using UV absorbance or mass spectrometry. | BDSAC and non-volatile impurities (e.g., unreacted tertiary amines, benzyl alcohol). | >99% | High specificity, can quantify individual impurities, high sensitivity. | Higher equipment cost, more complex method development. |
| Pyrolysis-GC/MS | Thermal degradation of the non-volatile BDSAC into volatile fragments that are then separated and detected by GC-MS. | Volatile impurities and degradation products of BDSAC. | Qualitative and semi-quantitative | Can analyze non-volatile compounds without derivatization. | Can be complex to interpret, potential for thermal degradation artifacts. |
Experimental Protocols
Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.
Protocol 1: Two-Phase Titration for Total Active Content
This method is adapted from standard procedures for the assay of quaternary ammonium surfactants.
Objective: To determine the total percentage of this compound in a synthesized sample.
Materials:
-
This compound sample
-
Sodium lauryl sulfate (B86663) solution (0.004 M), standardized
-
Methylene (B1212753) blue indicator solution
-
Sulfuric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Separatory funnel (250 mL)
-
Burette (50 mL)
Procedure:
-
Accurately weigh a quantity of the BDSAC sample equivalent to about 400 mg and transfer it to a 250 mL separatory funnel.
-
Add 50 mL of chloroform and 50 mL of water.
-
Add 10 drops of methylene blue indicator solution.
-
Neutralize the solution with 0.1 N sulfuric acid or 0.1 N sodium hydroxide if necessary.
-
Titrate with the standardized 0.004 M sodium lauryl sulfate solution with vigorous shaking after each addition. The endpoint is reached when the color of the chloroform layer changes from blue to colorless.
Calculation:
Where:
-
V = Volume of sodium lauryl sulfate solution used in mL
-
M = Molarity of the sodium lauryl sulfate solution
-
MW = Molecular weight of this compound (424.15 g/mol )
-
W = Weight of the sample in grams
Workflow for Two-Phase Titration of BDSAC.
Protocol 2: HPLC-UV Method for Purity and Impurity Profiling
This method provides a more detailed analysis of the purity of BDSAC and can quantify specific impurities.
Objective: To separate and quantify this compound and its potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297)
-
Acetic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1 M ammonium acetate buffer (pH 5.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of BDSAC reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Prepare standard solutions of potential impurities (e.g., benzyl alcohol, benzaldehyde) in a similar manner.
-
Sample Preparation: Accurately weigh and dissolve the synthesized BDSAC sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify and quantify the BDSAC peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.
Workflow for HPLC Purity Assessment of BDSAC.
Comparison with Alternatives
This compound is often compared to other quaternary ammonium compounds, most notably Benzalkonium chloride (BAC) .[2] While both are cationic surfactants with broad applications, their purity profiles can differ based on their synthesis and the nature of their alkyl chain distributions.
Benzalkonium chloride is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (C8 to C18).[2][3] Its purity is often defined by the relative percentage of these different homologs.[4] In contrast, high-purity this compound should ideally consist of a single C18 alkyl chain.
Table 2: Purity Comparison of BDSAC and Benzalkonium Chloride
| Feature | This compound (BDSAC) | Benzalkonium Chloride (BAC) |
| Typical Purity | >98% (as a single C18 compound)[1] | Typically a mixture of C12, C14, and C16 homologs. Purity is defined by the total active content and the ratio of these homologs.[4] |
| Common Impurities | Unreacted dimethylstearylamine, benzyl chloride, benzyl alcohol, benzaldehyde. | Unreacted tertiary amines (with varying alkyl chain lengths), benzyl chloride, benzyl alcohol, benzaldehyde. |
| Analytical Focus | Quantification of the single C18 active ingredient and key process impurities. | Determination of the total active content and the distribution of the different alkyl chain homologs. |
The choice between BDSAC and an alternative like benzalkonium chloride will depend on the specific requirements of the application. For applications demanding a well-defined, single-component active ingredient, a highly pure grade of BDSAC is preferable. For other applications, the broader spectrum of activity provided by the mixture of homologs in benzalkonium chloride may be advantageous.
Conclusion
The assessment of the purity of synthesized this compound is a multi-faceted process that requires a combination of appropriate analytical techniques. Titration provides a reliable method for determining the total active content, while HPLC offers a more detailed impurity profile. By understanding the potential impurities and employing these validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized BDSAC. This guide provides the foundational knowledge and protocols to establish a robust purity assessment strategy.
References
Unveiling the Cross-Reactivity of Benzyldimethylstearylammonium Chloride in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological cross-reactivity of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound (QAC), with other structurally related alternatives. Understanding the potential for cross-reactivity is paramount for the accurate interpretation of immunological assay results and for the development of specific detection methods. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various QACs in a cELISA designed for the detection of benzyldimethyldodecylammonium bromide. The data demonstrates a clear trend: as the length of the alkyl chain increases, the cross-reactivity with the antibody raised against the C12 compound decreases. This suggests that an immunoassay developed for a specific short-chain QAC would likely exhibit significantly lower recognition of BDSAC (C18).
Table 1: Cross-reactivity of Various Quaternary Ammonium Compounds in a Competitive ELISA for Benzyldimethyldodecylammonium Bromide
| Compound | Structure | IC50 (µg/mL) | % Cross-Reactivity |
| Benzyldimethyldodecylammonium bromide (C12) | Benzyl group, C12 alkyl chain | 0.66 | 100 |
| Benzyldimethyltetradecylammonium chloride (C14) | Benzyl group, C14 alkyl chain | 2.5 | 26.4 |
| Benzyldimethylhexadecylammonium chloride (C16) | Benzyl group, C16 alkyl chain | >100 | <0.66 |
| Didecyldimethylammonium chloride | Two C10 alkyl chains | >100 | <0.66 |
| Cetylpyridinium chloride | Pyridinium ring, C16 alkyl chain | >100 | <0.66 |
Data adapted from a PhD thesis, "Immunoassays for two quaternary ammonium compounds, benzyldimethyldodecylammonium chloride (BDD12AC) and didecyldimethylammonium chloride (DDAC)", from the University of British Columbia.
Based on this trend, it can be inferred that the cross-reactivity for this compound (C18) in this specific assay would be even lower than that of the C16 analogue.
Experimental Protocols
A detailed methodology for a competitive ELISA to determine the concentration of a specific QAC, such as BDSAC, is provided below. This protocol is based on established methods for similar compounds and can be adapted for BDSAC.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol
1. Reagents and Materials:
-
Microtiter plates (96-well, high-binding capacity)
-
Coating antigen (BDSAC conjugated to a carrier protein like BSA or OVA)
-
Primary antibody (specific for BDSAC)
-
Standard solutions of BDSAC and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of standard solution or sample and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
12. Data Analysis: The concentration of the analyte is inversely proportional to the color signal. A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The concentration of the analyte in the samples is determined by interpolating from this standard curve. The percentage of cross-reactivity is calculated using the formula:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive ELISA used to assess cross-reactivity.
Caption: Workflow of a competitive ELISA for BDSAC.
Signaling Pathway Disruption
Quaternary ammonium compounds, including BDSAC, primarily exert their biological effects through the disruption of cell membranes. However, studies on long-chain QACs have revealed more specific downstream effects, particularly on mitochondrial function and cell cycle regulation. The diagram below illustrates a potential signaling pathway affected by these compounds.
Caption: Potential signaling pathways affected by BDSAC.
Conclusion
The immunological cross-reactivity of this compound is a critical consideration for the development and interpretation of immunoassays. Existing data on related quaternary ammonium compounds strongly suggest that the long alkyl chain of BDSAC significantly reduces its recognition by antibodies developed against shorter-chain QACs. This highlights the potential for developing highly specific immunoassays for BDSAC. Further research, including the generation of specific antibodies and the validation of a dedicated immunoassay, is necessary to fully characterize its immunological profile. The insights into the cellular mechanisms of long-chain QACs, particularly their impact on mitochondrial function and cell cycle regulation, open new avenues for understanding their broader biological effects.
Performance Showdown: Benzyldimethylstearylammonium Chloride vs. Modern Alternatives in Fabric Softening
A Comparative Guide for Researchers and Product Development Professionals
In the landscape of fabric care technology, the selection of an effective fabric softener is pivotal to achieving desired textile properties. This guide provides a comprehensive performance evaluation of Benzyldimethylstearylammonium chloride (BDSAC), a traditional cationic surfactant, benchmarked against contemporary alternatives like esterquats. The following analysis, supported by established experimental protocols, offers a data-driven comparison of their efficacy in key performance areas: softening, water absorbency, and anti-static properties.
Executive Summary
This compound (BDSAC), a quaternary ammonium (B1175870) compound, has long been a staple in fabric softener formulations. Its cationic nature allows it to adsorb onto negatively charged fabric fibers, reducing interfiber friction and imparting a soft feel. However, the evolution of surfactant chemistry has introduced alternatives, most notably esterquats (e.g., Diethyl Ester Dimethyl Ammonium Chloride), which offer a more favorable environmental profile due to their enhanced biodegradability. This guide reveals that while BDSAC remains an effective softening and anti-static agent, esterquats often exhibit comparable or superior performance in these areas, coupled with significantly better water absorbency and a more sustainable footprint.
Comparative Performance Data
The following tables summarize the expected performance of this compound against a representative esterquat alternative based on a synthesis of available data and qualitative comparisons from scientific literature and technical documents.
Table 1: Softness Evaluation
| Parameter | This compound (BDSAC) | Esterquat Alternative | Test Method |
| Bending Rigidity (B) | Lower | Lower to Comparably Low | Kawabata Evaluation System (KES-FB2) |
| Shear Stiffness (G) | Lower | Lower to Comparably Low | Kawabata Evaluation System (KES-FB1) |
| Coefficient of Friction (MIU) | Lower | Lower | Kawabata Evaluation System (KES-FB4) |
| Subjective Hand Feel | Good to Excellent | Excellent | Panel Test (ASTM D5237) |
Lower values for Bending Rigidity, Shear Stiffness, and Coefficient of Friction indicate better softness.
Table 2: Water Absorbency
| Parameter | This compound (BDSAC) | Esterquat Alternative | Test Method |
| Wetting Time (seconds) | Higher | Lower | AATCC Test Method 79 |
Lower wetting time indicates better water absorbency.
Table 3: Anti-Static Performance
| Parameter | This compound (BDSAC) | Esterquat Alternative | Test Method |
| Surface Resistivity (Ω/square) | Lower | Lower to Comparably Low | AATCC Test Method 76 |
Lower surface resistivity indicates better anti-static performance.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for cationic fabric softeners and the workflow for their performance evaluation are depicted below.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on industry-standard testing protocols.
Softness Evaluation (Instrumental and Subjective)
a) Instrumental Evaluation using Kawabata Evaluation System (KES)
-
Objective: To objectively measure the hand properties of the fabric, which correlate to the perception of softness.
-
Apparatus: KES-FB1 (Tensile and Shear), KES-FB2 (Bending), KES-FB3 (Compression), and KES-FB4 (Surface Friction and Roughness) instruments.
-
Procedure:
-
Prepare standardized fabric samples (e.g., 20 cm x 20 cm) treated with BDSAC, the esterquat alternative, and an untreated control.
-
Condition the samples in a standard atmosphere (e.g., 21±1°C and 65±2% relative humidity) for at least 24 hours.
-
Measure the following parameters for each sample using the respective KES instruments:
-
KES-FB1: Tensile properties (e.g., tensile energy, resilience) and shear properties (e.g., shear stiffness, hysteresis).
-
KES-FB2: Bending rigidity and hysteresis.
-
KES-FB3: Compressional energy, resilience, and thickness.
-
KES-FB4: Coefficient of friction and surface roughness.
-
-
Record the data and calculate the primary hand values (e.g., Koshi - stiffness, Numeri - smoothness, Fukurami - fullness) and the total hand value (THV) using the appropriate equations.
-
b) Subjective Panel Test (ASTM D5237)
-
Objective: To assess the perceived softness of the treated fabrics by a panel of trained evaluators.
-
Procedure:
-
Prepare sets of fabric swatches (e.g., hand towels) treated with BDSAC, the esterquat alternative, and an untreated control.
-
Present the swatches in a paired comparison or ranking format to a panel of at least three trained evaluators.
-
Instruct the panelists to assess the softness of each swatch by touching and handling them.
-
Record the panelists' preferences or ratings on a predefined scale.
-
Analyze the data statistically to determine any significant differences in perceived softness between the treatments.
-
Water Absorbency (AATCC Test Method 79)
-
Objective: To determine the rate at which the treated fabrics absorb water.
-
Apparatus: Burette, embroidery hoop, stopwatch, and distilled water.
-
Procedure:
-
Mount a conditioned, treated fabric swatch tautly in an embroidery hoop.
-
Position the burette tip a specified distance above the fabric surface.
-
Allow a single drop of distilled water to fall onto the fabric.
-
Start the stopwatch at the instant the water drop makes contact with the fabric.
-
Stop the stopwatch when the specular reflection of the water drop disappears, indicating that the water has been absorbed.
-
Record the wetting time in seconds.
-
Repeat the test at different locations on the fabric swatch and for each treatment type to obtain an average wetting time.
-
Anti-Static Performance (AATCC Test Method 76)
-
Objective: To measure the surface electrical resistivity of the treated fabrics, which indicates their ability to dissipate static charge.
-
Apparatus: A megohmmeter and a circular electrode assembly.
-
Procedure:
-
Condition the treated fabric samples in a controlled environment with low relative humidity to promote static buildup.
-
Place the fabric sample between the electrodes of the resistivity meter.
-
Apply a known voltage across the electrodes and measure the resistance after a specified time (e.g., 60 seconds).
-
Calculate the surface resistivity in ohms per square (Ω/square).
-
Repeat the measurement for each treatment type to determine the average surface resistivity.
-
Conclusion
The evaluation of this compound (BDSAC) reveals its continued efficacy as a fabric softener, particularly in imparting softness and reducing static cling. However, when compared to modern esterquat alternatives, its performance in water absorbency is generally lower. Esterquats not only offer competitive softening and anti-static properties but also address the growing demand for more environmentally friendly ingredients due to their superior biodegradability. For researchers and drug development professionals exploring fabric care formulations, this guide underscores the importance of a multi-faceted performance evaluation, considering not only the primary function of softening but also secondary attributes like water absorbency and the overall environmental impact of the chosen surfactant.
A Comparative Analysis of Benzyldimethylstearylammonium Chloride and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and characteristics of key quaternary ammonium (B1175870) compounds (QACs), with a focus on Benzyldimethylstearylammonium chloride.
This guide provides an objective comparison of the physicochemical properties, antimicrobial efficacy, and cytotoxicity of this compound (BDSAC) against other widely used quaternary ammonium compounds, including Benzalkonium chloride (BAC), Cetylpyridinium chloride (CPC), and Didecyldimethylammonium chloride (DDAC). The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate QAC for specific research and development applications.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants with broad-spectrum antimicrobial activity, making them invaluable in various industrial and pharmaceutical applications. This compound, a member of this class, is distinguished by its long C18 alkyl chain, which influences its physicochemical and biological properties. This guide demonstrates that while BDSAC exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, its efficacy and cytotoxic profile relative to other QACs such as BAC, CPC, and DDAC warrant careful consideration based on the intended application.
Physicochemical Properties
The defining feature of this compound is its long stearyl (C18) chain, which imparts a higher molecular weight and greater lipophilicity compared to QACs with shorter alkyl chains. These characteristics influence its solubility, critical micelle concentration (CMC), and interaction with microbial cell membranes.
| Property | This compound (BDSAC) | Benzalkonium chloride (BAC) (C12-C16 mixture) | Cetylpyridinium chloride (CPC) (C16) | Didecyldimethylammonium chloride (DDAC) (C10) |
| Molecular Formula | C₂₇H₅₀ClN | Variable (e.g., C₂₁H₃₈ClN for C12) | C₂₁H₃₈ClN | C₂₂H₄₈ClN |
| Molecular Weight ( g/mol ) | 424.15[1] | ~340 - 424 | 339.99 | 362.08 |
| Appearance | White to off-white solid or paste[2] | White or yellowish-white powder or gelatinous pieces | White to slightly yellow powder | Colorless to light yellow liquid |
| Solubility in Water | Soluble | Very soluble | Soluble | Soluble |
| Critical Micelle Concentration (CMC) | Low (estimated) | ~0.02% (in PBS)[3] | ~0.00092 M | Not readily available |
Antimicrobial Efficacy
The length of the alkyl chain in QACs is a critical determinant of their antimicrobial activity. Generally, optimal activity against Gram-positive bacteria is observed with chain lengths of C12-C14, while activity against Gram-negative bacteria is often enhanced with longer chains (C14-C16). The C18 chain of BDSAC suggests potent activity, particularly against Gram-positive organisms.
Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds
| Microorganism | This compound (BDSAC) (C18) (µg/mL) | Benzalkonium chloride (BAC) (µg/mL) | Cetylpyridinium chloride (CPC) (µg/mL) | Didecyldimethylammonium chloride (DDAC) (µg/mL) |
| Staphylococcus aureus (Gram-positive) | ~2-8 (estimated)¹ | 2 - 4 | Not readily available | 2 - 8[4] |
| Escherichia coli (Gram-negative) | ~8-16 (estimated)¹ | 31 - 64 | Not readily available | 8 - 31[4] |
¹ Estimated from studies on n-alkyldimethylbenzylammonium halides, which show that MIC values against S. aureus and E. coli are generally low for C12-C16 derivatives and may increase slightly for C18.[2]
Cytotoxicity Profile
A critical aspect of QAC application is their potential cytotoxicity to mammalian cells. This is a significant consideration in the development of pharmaceuticals and consumer products. Cytotoxicity is often evaluated by determining the 50% cytotoxic concentration (CC50).
Table 3: Cytotoxicity (CC50) of Quaternary Ammonium Compounds on Human Cell Lines
| Cell Line | This compound (BDSAC) | Benzalkonium chloride (BAC) | Cetylpyridinium chloride (CPC) | Didecyldimethylammonium chloride (DDAC) |
| A549 (Human lung carcinoma) | Data not available | ~5 µg/mL[5] | Induces apoptosis[6] | Data not available |
| HeLa (Human cervical cancer) | Data not available | Data not available | Data not available | Data not available |
| BEAS-2B (Human bronchial epithelial) | Data not available | Induces DNA damage at 0.002%[3] | Induces plasma membrane damage | Data not available |
Mechanism of Action and Experimental Workflows
The antimicrobial action of QACs and the methodologies for their evaluation are crucial for their effective application. The following diagrams illustrate the general mechanism of action, a typical experimental workflow for determining MIC, and a decision-making framework for selecting an appropriate QAC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of QAC Solutions: A stock solution of the test QAC is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted QAC is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no QAC) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the QAC at which there is no visible growth (turbidity) of the microorganism.
Determination of 50% Cytotoxic Concentration (CC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
-
Cell Seeding: Human cells (e.g., A549, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test QAC for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent quaternary ammonium compound with significant antimicrobial properties, likely most effective against Gram-positive bacteria due to its long C18 alkyl chain. While its physicochemical characteristics suggest strong surface activity, a comprehensive understanding of its comparative cytotoxicity is hampered by the lack of available experimental data on human cell lines. For applications where low cytotoxicity is paramount, Benzalkonium chloride and Cetylpyridinium chloride, with their extensive safety and efficacy profiles, may be more suitable initial candidates. Didecyldimethylammonium chloride offers a twin-chain structure that can be advantageous against a broad spectrum of microbes. The selection of an appropriate QAC should, therefore, be guided by a thorough evaluation of the target application, the specific microbial challenge, and the acceptable cytotoxicity profile, as outlined in the provided decision tree. Further research into the cytotoxic effects of this compound is warranted to fully elucidate its potential in various scientific and developmental contexts.
References
- 1. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearalkonium chloride - Wikipedia [en.wikipedia.org]
Cytotoxicity comparison of Benzyldimethylstearylammonium chloride on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound. Due to the limited availability of direct comparative studies on BDSAC across multiple cell lines, this guide utilizes data from its close structural analog, Benzalkonium chloride (BAC), to provide insights into its potential cytotoxic profile. The information presented herein is intended to serve as a valuable resource for researchers engaged in the evaluation of chemical compounds for various applications.
Executive Summary
Quaternary ammonium compounds are widely used for their antimicrobial properties. However, their interaction with mammalian cells is a critical aspect of their safety and efficacy assessment. This guide summarizes the cytotoxic effects of Benzalkonium chloride (BAC), a proxy for BDSAC, on various human cell lines. The data indicates that the cytotoxicity of these compounds is cell line-dependent and influenced by concentration and exposure time. The primary mechanism of cytotoxicity involves the disruption of cell membrane integrity and the induction of apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Benzalkonium chloride (BAC) on different human cell lines, as determined by the MTT assay. These values represent the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population.
| Cell Line | Assay | IC50 | Exposure Time | Key Findings |
| Human Lung Epithelial (H358) Cells | MTT Assay | 7.1 µg/mL | 30 min | Demonstrates rapid cytotoxic effects at higher concentrations.[1] |
| Human Lung Epithelial (H358) Cells | MTT Assay | 1.5 µg/mL | 24 h | Significant cell death (over 80%) was observed at concentrations greater than 4 µg/mL.[1] |
| Human Alveolar Epithelial (A549) Cells | MTT Assay | 5.04 µg/mL | 24 h | The study highlights the membrane-disrupting mechanism of BAC.[2] |
| Human Bronchial Epithelial (BEAS-2B) Cells | Not Specified | ~35 µg/mL | 2 h | Indicates a relatively rapid cytotoxic response.[2] |
| Human Liver Carcinoma (HepG2) Cells | Comet Assay | Not Specified | Not Specified | Genotoxicity was evaluated, suggesting potential for DNA damage.[3] |
Experimental Protocols
A standardized method for assessing cytotoxicity is crucial for obtaining reproducible and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Compound Exposure:
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., BDSAC or BAC).
-
Control wells containing untreated cells and vehicle-treated cells (if the compound is dissolved in a solvent) are included.
3. Incubation:
-
The plates are incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
5. Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[5]
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
7. Data Analysis:
-
The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Process and Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Fungicidal Efficacy of Benzyldimethylstearylammonium Chloride and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal efficacy of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound (QAC), against prominent commercial fungicides. Due to a lack of direct comparative studies of BDSAC in an agricultural context, data for the closely related and structurally similar benzalkonium chloride (BC) is utilized as a proxy to provide an estimated performance profile. The information presented herein is intended to guide research and development efforts in the pursuit of novel and effective crop protection strategies.
Executive Summary
This compound belongs to the quaternary ammonium class of cationic surfactants, which are known for their antimicrobial properties.[1][2] The primary mechanism of action for QACs involves the disruption of fungal cell membranes, leading to the leakage of intracellular components and eventual cell death.[1][3] This multi-site action is a desirable trait as it can lower the risk of resistance development in fungal populations.[4] In contrast, many commercial fungicides target specific metabolic pathways, which can be susceptible to resistance. This guide synthesizes available in-vitro efficacy data for benzalkonium chloride and leading commercial fungicides—azoxystrobin, propiconazole (B1679638), and mancozeb—against various phytopathogenic fungi.
Quantitative Efficacy Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of benzalkonium chloride (as a proxy for BDSAC) and commercial fungicides against several key plant pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher efficacy.
Table 1: In-Vitro Efficacy (MIC in µg/mL) Against Various Fungal Plant Pathogens
| Fungicide Class | Active Ingredient | Alternaria spp. | Aspergillus spp. | Penicillium spp. | Fusarium spp. |
| Quaternary Ammonium Compound (Proxy) | Benzalkonium Chloride | <32[5] | 0.005 mg/mL[6] | Least Sensitive[6] | High Efficacy[6] |
| Strobilurin (QoI) | Azoxystrobin | 92.44-95.11% inhibition (0.1-0.2%) | - | High Efficacy[7][8] | - |
| Triazole (DMI) | Propiconazole | - | - | - | 6.11% severity[9] |
| Dithiocarbamate | Mancozeb | - | - | - | - |
Note: Data for benzalkonium chloride is presented as a proxy for this compound. The efficacy of fungicides can vary significantly based on the specific fungal species, isolate, and experimental conditions.
Mechanism of Action
The fungicidal activity of BDSAC, like other QACs, is primarily due to its cationic surfactant properties. This mechanism differs significantly from many targeted commercial fungicides.
This compound (Quaternary Ammonium Compound)
The positively charged nitrogen atom in the BDSAC molecule is attracted to the negatively charged fungal cell membrane. This interaction leads to the disruption of the membrane's structural integrity, causing a loss of essential cellular components and ultimately leading to cell death.[1][3]
Commercial Fungicide Alternatives
-
Azoxystrobin (Strobilurin - QoI) : This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks ATP synthesis and leads to fungal cell death.[10]
-
Propiconazole (Triazole - DMI) : As a demethylation inhibitor (DMI), propiconazole inhibits the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane function.[11]
-
Mancozeb (Dithiocarbamate) : Mancozeb has a multi-site mode of action, reacting with and inactivating the sulfhydryl groups of amino acids and enzymes within the fungal cell. This disrupts multiple biochemical processes, including cellular respiration.[4]
Experimental Protocols
Standardized methods are crucial for the accurate assessment of fungicide efficacy. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a filamentous fungus using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution MIC Assay for Filamentous Fungi
-
Fungal Isolate Preparation:
-
The fungal isolate is cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation.
-
Conidia are harvested and suspended in a sterile saline solution.
-
The suspension is adjusted to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL).[12]
-
-
Fungicide Preparation:
-
A stock solution of the test fungicide is prepared in a suitable solvent.
-
Serial two-fold dilutions of the fungicide are prepared in a 96-well microtiter plate using a growth medium such as RPMI-1640.[12]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[12]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the fungicide at which no visible growth of the fungus is observed.[12]
-
Conclusion
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. pomais.com [pomais.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
Überprüfung des Molekulargewichts von Benzyldimethylstearylammoniumchlorid: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die genaue Charakterisierung von chemischen Verbindungen von entscheidender Bedeutung. Dieser Leitfaden bietet eine Verifizierung des Molekulargewichts von Benzyldimethylstearylammoniumchlorid und stellt einen objektiven Vergleich seiner Eigenschaften mit alternativen quartären Ammoniumverbindungen (QAVs) an. Die hier präsentierten Daten fassen Informationen zu antimikrobieller Wirksamkeit und physikalisch-chemischen Eigenschaften zusammen und liefern detaillierte Protokolle für Schlüsselversuche, um die Reproduzierbarkeit und Validierung zu unterstützen.
Molekulargewichtsverifizierung
Benzyldimethylstearylammoniumchlorid, auch bekannt als Stearalkoniumchlorid, ist eine quartäre Ammoniumverbindung, die als kationisches Tensid fungiert.[1] Die Verifizierung seines Molekulargewichts ist ein fundamentaler erster Schritt für jede experimentelle Anwendung. Basierend auf den Daten verschiedener chemischer Lieferanten und Datenbanken wird das Molekulargewicht wie folgt bestätigt:
-
Monohydrat-Form (C27H50ClN·H2O): 442,16 g/mol
Vergleich mit alternativen quartären Ammoniumverbindungen
Benzyldimethylstearylammoniumchlorid wird häufig mit anderen QAVs verglichen, die ähnliche Anwendungen als Biozide, kationische Tenside und Phasen-Transfer-Agentien haben.[1] Zu den gängigen Alternativen gehören Benzalkoniumchlorid (BAC), eine Mischung aus Alkyldimethylbenzylammoniumchloriden, und Didecyldimethylammoniumchlorid (DDAC).
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die antimikrobielle Wirksamkeit dieser Verbindungen anhand von Daten zur minimalen Hemmkonzentration (MHK) gegen verschiedene Bakterienstämme zusammen. Es ist zu beachten, dass diese Daten aus unterschiedlichen Studien stammen und die experimentellen Bedingungen variieren können.
| Verbindung | Testorganismus | Minimale Hemmkonzentration (MHK) (µg/ml) |
| Benzalkoniumchlorid (BAC) | Acinetobacter baumannii | 31 |
| Enterococcus faecalis | 8 | |
| Klebsiella pneumoniae | 20 | |
| Staphylococcus aureus | 5 | |
| Didecyldimethylammoniumchlorid (DDAC) | Acinetobacter baumannii | 8 |
| Enterococcus faecalis | 2 | |
| Klebsiella pneumoniae | 4 | |
| Staphylococcus aureus | 2 |
Quelle: Daten für BAC und DDAC stammen aus einer vergleichenden Studie zur antimikrobiellen Aktivität.[7]
Experimentelle Protokolle
Für eine objektive Bewertung der Leistung sind standardisierte experimentelle Protokolle unerlässlich. Nachfolgend finden Sie detaillierte Methoden für zwei Schlüsselexperimente.
Protokoll 1: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieses Protokoll beschreibt die Bouillon-Mikrodilutionsmethode zur Bestimmung der MHK eines antimikrobiellen Wirkstoffs.
Materialien:
-
96-Well-Mikrotiterplatten
-
Sterile Röhrchen für die Verdünnung
-
Geeignetes Bouillonmedium (z. B. Mueller-Hinton-Bouillon)
-
Test-Mikroorganismus-Suspension, standardisiert auf ca. 5 x 10⁵ KBE/ml
-
Stammlösung der zu testenden Verbindung (z. B. Benzyldimethylstearylammoniumchlorid)
-
Positivkontrolle (Bouillon + Inokulum) und Negativkontrolle (nur Bouillon)
-
Inkubator
-
Mikroplattenleser (optional)
Durchführung:
-
Vorbereitung der Verdünnungen: Führen Sie serielle zweifache Verdünnungen der Stammlösung des Wirkstoffs direkt in der 96-Well-Platte im entsprechenden Bouillonmedium durch. Das Endvolumen in jeder Vertiefung sollte 100 µL betragen.
-
Vorbereitung des Inokulums: Stellen Sie die mikrobielle Suspension so ein, dass die Endkonzentration in jeder Vertiefung der Mikrotiterplatte etwa 5 x 10⁵ KBE/ml beträgt.
-
Inokulation: Geben Sie 100 µL der verdünnten mikrobiellen Suspension in jede Vertiefung (außer der Negativkontrolle). Das Endvolumen beträgt 200 µL.
-
Inkubation: Inkubieren Sie die Mikrotiterplatten bei der optimalen Temperatur für den Mikroorganismus (z. B. 35-37°C) für 18-24 Stunden.
-
Ergebnisinterpretation: Die MHK ist die niedrigste Konzentration des Wirkstoffs, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist. Dies kann visuell oder durch Messung der optischen Dichte (OD) bei 600 nm erfolgen.[8]
Protokoll 2: Messung der Oberflächenspannung zur Bestimmung der kritischen Mizellkonzentration (CMC)
Dieses Protokoll beschreibt die Ring-Methode zur Messung der Oberflächenspannung und zur Bestimmung der CMC, einem wichtigen Parameter für Tenside.
Materialien:
-
Tensiometer (z. B. Krüss Digital K20S Ring Tensiometer)
-
Platin-Iridium-Ring
-
Glasware für die Herstellung von Lösungen
-
Lösung der zu testenden Tensidverbindung in verschiedenen Konzentrationen
-
Destilliertes Wasser
Durchführung:
-
Vorbereitung der Lösungen: Stellen Sie eine Reihe von Lösungen der Tensidverbindung in destilliertem Wasser mit unterschiedlichen Konzentrationen her.
-
Kalibrierung des Tensiometers: Kalibrieren Sie das Gerät gemäß den Anweisungen des Herstellers, typischerweise mit destilliertem Wasser.
-
Messung: a. Tauchen Sie den sauberen Platin-Iridium-Ring in die zu testende Lösung. b. Ziehen Sie den Ring langsam aus der Flüssigkeit. Die Kraft, die erforderlich ist, um den durch den Ring gebildeten Flüssigkeitsfilm zu lösen, wird gemessen. c. Das Tensiometer berechnet aus dieser Kraft die Oberflächenspannung.
-
Datenerfassung: Messen Sie die Oberflächenspannung für jede Konzentration der Tensidlösung.
-
Ergebnisinterpretation: a. Tragen Sie die Oberflächenspannung gegen den Logarithmus der Konzentration auf. b. Die Oberflächenspannung nimmt mit steigender Konzentration ab, bis sie einen Punkt erreicht, an dem sie relativ konstant bleibt. c. Der Schnittpunkt der beiden Tangenten in dieser Kurve entspricht der kritischen Mizellkonzentration (CMC).[9]
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf für die experimentelle Bewertung und die logische Beziehung zwischen den verglichenen Verbindungen.
Abbildung 1: Arbeitsablauf zur vergleichenden Bewertung von quartären Ammoniumverbindungen.
Abbildung 2: Logische Beziehung zwischen den verglichenen quartären Ammoniumverbindungen.
References
- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. scispace.com [scispace.com]
- 5. tegewa.de [tegewa.de]
- 6. Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Quantitative Analysis of Benzyldimethylstearylammonium Chloride in Environmental Samples: A Comparative Guide
A detailed comparison of analytical methodologies for the quantification of Benzyldimethylstearylammonium chloride (BDMSAC) in environmental matrices, designed for researchers, scientists, and drug development professionals.
This compound (BDMSAC), a quaternary ammonium (B1175870) compound (QAC), sees widespread use as a surfactant and antimicrobial agent. Its release into the environment through various waste streams necessitates robust and reliable analytical methods for its quantification in complex matrices such as water, soil, and sludge. This guide provides a comparative overview of the predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Visible Spectrophotometry.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for BDMSAC quantification is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three major techniques, with data largely derived from studies on long-chain benzalkonium chlorides (BACs), which are structurally analogous to BDMSAC.
| Parameter | LC-MS/MS | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Formation of a colored ion-pair complex, detection by light absorbance. |
| Selectivity | Very High | Moderate | Low |
| Sensitivity | Very High (ng/L to µg/kg) | Moderate (µg/L to mg/L) | Low (mg/L) |
| Limit of Detection (LOD) | 0.002–0.42 ng/mL (for various QACs)[1] | ~80 µg/mL (for BAC)[2] | 0.53 mg/L[3] |
| Limit of Quantification (LOQ) | 0.1 - 2.1 µg/kg (for BACs C8-C18 in soil)[2][4][5] | ~120 µg/mL (for BAC)[2] | 1.77 mg/L[3] |
| Linearity Range | 0.5–100 ng/mL (for various QACs)[6] | 80–120 µg/ml (for BAC)[2] | 0.5–10 mg/L[3] |
| Accuracy (Recovery) | 74–107% in sludge[6] | 98.4–101.7% in disinfectant[2] | 93–97% on stainless steel[3] |
| Matrix Effect | Can be significant, often requires internal standards for correction. | Moderate, less susceptible than LC-MS/MS but can be affected by co-eluting compounds. | High, prone to interference from other compounds forming colored complexes. |
| Throughput | High, with modern UPLC systems. | High | Moderate |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
| Primary Application | Trace-level quantification in complex environmental matrices (water, soil, sludge).[4][6] | Quantification in less complex matrices or at higher concentrations. | Screening or quantification in simple matrices where high sensitivity is not required.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of BDMSAC in environmental samples.
Method 1: LC-MS/MS for Water, Soil, and Sludge Samples
This method is the gold standard for the sensitive and selective quantification of BDMSAC in complex environmental matrices.
1. Sample Preparation:
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the water sample (e.g., 500 mL) onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained BDMSAC with an acidified organic solvent (e.g., methanol with formic or hydrochloric acid).[4][6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Soil and Sludge Samples (Ultrasonic Extraction followed by SPE):
-
Weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add an extraction solvent (e.g., 10 mL of acetonitrile (B52724)/0.1% HCl).[4][5]
-
Subject the sample to ultrasonic extraction for approximately 10 minutes.[4][5][6]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the supernatants and proceed with the SPE cleanup as described for water samples.[4][5]
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with ammonium formate (B1220265) and formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor ion would be the molecular ion of BDMSAC, and characteristic product ions would be monitored.
-
Method 2: HPLC-UV for Water and Less Complex Samples
This method is suitable for samples with higher concentrations of BDMSAC and less matrix interference.
1. Sample Preparation:
-
Sample preparation can follow the same SPE protocol as for LC-MS/MS to concentrate the analyte and remove interferences. For less complex matrices, a simple filtration may be sufficient.
2. HPLC-UV Analysis:
-
Column: A reversed-phase C18 or cyano column.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., sodium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the benzyl (B1604629) group (e.g., ~215 nm or 268 nm).[2]
-
Quantification: Based on a calibration curve generated from BDMSAC standards.
Method 3: UV-Visible Spectrophotometry for Screening
This method is a cost-effective approach for preliminary screening or for the analysis of samples with high BDMSAC concentrations.
1. Sample Preparation and Reaction:
-
Extract BDMSAC from the sample, potentially using liquid-liquid extraction with a suitable organic solvent.
-
In a reaction vessel, mix the sample extract with an anionic dye solution (e.g., Eosin-Y or picric acid) in a suitable buffer.[3][9]
-
The cationic BDMSAC will form a colored ion-pair complex with the anionic dye.
-
Allow time for the color to develop fully.
2. Spectrophotometric Analysis:
-
Wavelength: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex (e.g., 535 nm for Eosin-Y).[3]
-
Quantification: Determine the concentration of BDMSAC from a calibration curve prepared using standards under the same reaction conditions.
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. lcms.cz [lcms.cz]
- 9. SPECTROPHOTOMETRIC DETERMINATION OF HIGH MOLECULAR WEIGHT QUATERNARY AMMONIUM CATIONS WITH PICRIC ACID. APPLICATION TO RESIDUAL AMOUNTS IN POLYSACCHARIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyldimethylstearylammonium Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of regulatory compliance but also of responsible scientific practice. The following procedures have been compiled from safety data sheets and general laboratory waste management guidelines to assist researchers, scientists, and drug development professionals in handling this chemical waste safely and effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE): All personnel handling this chemical waste must wear appropriate PPE to prevent contact with skin and eyes.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically impermeable gloves. |
| Body Protection | A lab coat or other suitable protective clothing. |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH-approved respirator. |
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response: In the event of a spill, immediately evacuate personnel from the affected area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and place it in a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing and reducing agents.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Containers should be kept tightly closed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
-
The designated disposal method is typically high-temperature incineration at a licensed hazardous waste facility.
-
Crucially, do not discharge this compound into the sewer system or dispose of it with regular laboratory trash. This is to prevent environmental contamination, particularly to aquatic ecosystems.
-
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States. Academic laboratories may be subject to specific regulations under Subpart K of the RCRA. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.
Disposal Workflow Diagram
Essential Safety and Operational Guide for Handling Benzyldimethylstearylammonium Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyldimethylstearylammonium chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Stearalkonium Chloride, Octadecyldimethylbenzylammonium Chloride, Benzyldimethyloctadecylammonium Chloride
-
CAS Number: 122-19-0
Primary Hazards: this compound is a hazardous chemical that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2][4][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[2][6][7][8] | Protects against splashes and dust that can cause serious eye damage.[2][4][9] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber), a lab coat, or a full protective suit.[2][9][10] | Prevents skin contact which can lead to severe burns.[1][9] |
| Respiratory Protection | An approved/certified dust respirator should be used when there is a risk of inhaling dust.[7][8][9] For major spills or high-risk exposure, a full-face respirator or a self-contained breathing apparatus is necessary.[2][9] | Protects the respiratory tract from irritation. |
Operational Plan: Step-by-Step Handling Procedure
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9] Ensure that eyewash stations and safety showers are readily accessible.[7][9]
1. Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
Inspect gloves for any signs of damage prior to use.[2]
-
Verify that a spill kit is available and accessible.
-
Ensure the work area is clean and uncluttered.
2. Handling:
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly with soap and water after handling.[1][3][9]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][7][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]
3. Spill Response:
-
Minor Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, earth).
-
Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly with water.
-
-
Major Spill:
-
Evacuate the laboratory and alert safety personnel immediately.
-
If safe to do so, contain the spill to prevent it from entering drains or waterways.[1][2][7]
-
Only personnel with appropriate training and PPE (including a gas-tight chemical resistant suit and self-contained breathing apparatus) should address the spill.[9]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][9] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if irritation or discomfort continues.[1][2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3][9] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[9] Adhere to all local, state, and federal regulations.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Do not allow the chemical to enter drains or sewer systems.[1][2][7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1][2]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 122-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. www1.mscdirect.com [www1.mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
